Product packaging for Adamtsostatin 4(Cat. No.:)

Adamtsostatin 4

Cat. No.: B14756143
M. Wt: 1957.1 g/mol
InChI Key: BTLDLDSVCSOXGN-GPSCKQOQSA-N
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Description

Adamtsostatin 4 is a useful research compound. Its molecular formula is C80H121N27O27S2 and its molecular weight is 1957.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C80H121N27O27S2 B14756143 Adamtsostatin 4

Properties

Molecular Formula

C80H121N27O27S2

Molecular Weight

1957.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[2-[[2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoic acid

InChI

InChI=1S/C80H121N27O27S2/c1-38(2)63(76(131)96-45(19-20-56(82)112)67(122)98-47(24-40-12-5-4-6-13-40)69(124)100-52(35-110)73(128)101-51(34-109)72(127)97-46(78(133)134)17-10-22-88-80(85)86)105-60(116)31-91-57(113)29-90-58(114)30-92-66(121)53(36-135)104-77(132)64(39(3)111)106-68(123)44(16-9-21-87-79(83)84)95-71(126)50(33-108)102-74(129)54(37-136)103-70(125)49(26-62(118)119)94-59(115)32-93-65(120)48(25-41-28-89-43-15-8-7-14-42(41)43)99-75(130)55-18-11-23-107(55)61(117)27-81/h4-8,12-15,28,38-39,44-55,63-64,89,108-111,135-136H,9-11,16-27,29-37,81H2,1-3H3,(H2,82,112)(H,90,114)(H,91,113)(H,92,121)(H,93,120)(H,94,115)(H,95,126)(H,96,131)(H,97,127)(H,98,122)(H,99,130)(H,100,124)(H,101,128)(H,102,129)(H,103,125)(H,104,132)(H,105,116)(H,106,123)(H,118,119)(H,133,134)(H4,83,84,87)(H4,85,86,88)/t39-,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,63+,64+/m1/s1

InChI Key

BTLDLDSVCSOXGN-GPSCKQOQSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)CN)O

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)CN

Origin of Product

United States

Foundational & Exploratory

The Role of ADAMTS4 in Osteoarthritis Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS4), also known as aggrecanase-1, in the pathogenesis of osteoarthritis (OA). We will delve into its enzymatic function, regulation, and involvement in cartilage degradation, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction to ADAMTS4 and its Role in Cartilage Homeostasis

Articular cartilage homeostasis is maintained by a delicate balance between the synthesis and degradation of extracellular matrix (ECM) components, primarily aggrecan and type II collagen. In osteoarthritis, this balance is disrupted, leading to progressive cartilage loss. ADAMTS4 is a key proteinase implicated in the breakdown of aggrecan, a major proteoglycan responsible for the compressive stiffness of cartilage.

ADAMTS4, along with ADAMTS5 (aggrecanase-2), belongs to the aggrecanase family of enzymes that cleave aggrecan at specific sites within its interglobular domain (IGD). This initial cleavage is a critical and early event in cartilage degradation, preceding the breakdown of the collagen network.

Enzymatic Activity and Substrate Specificity

ADAMTS4 is a zinc-dependent endopeptidase. Its primary substrate in cartilage is aggrecan. The enzyme specifically cleaves the Glu373-Ala374 bond in the IGD of the aggrecan core protein. This cleavage generates characteristic aggrecan fragments that can be detected in the synovial fluid and serum of OA patients, serving as potential biomarkers of disease activity.

While aggrecan is its main target in cartilage, ADAMTS4 has also been shown to cleave other ECM components, including brevican and versican, though its role in the degradation of these substrates in the context of OA is less understood.

Regulation of ADAMTS4 Activity

The expression and activity of ADAMTS4 are tightly regulated at multiple levels in healthy cartilage. However, in the pro-inflammatory environment of an osteoarthritic joint, this regulation is disrupted.

3.1. Transcriptional Regulation: Pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), are potent inducers of ADAMTS4 expression in chondrocytes. These cytokines activate intracellular signaling pathways, including NF-κB and MAPK pathways, which in turn drive the transcription of the ADAMTS4 gene.

3.2. Post-translational Activation: ADAMTS4 is synthesized as an inactive zymogen (pro-ADAMTS4) and requires proteolytic cleavage for activation. This activation is mediated by proprotein convertases, such as furin, which remove the N-terminal prodomain.

3.3. Inhibition by TIMPs: The activity of mature ADAMTS4 is inhibited by tissue inhibitors of metalloproteinases (TIMPs), particularly TIMP-3. In OA, an imbalance between the levels of active ADAMTS4 and TIMP-3 can lead to excessive aggrecan degradation.

Signaling Pathways Involving ADAMTS4 in Osteoarthritis

The upregulation of ADAMTS4 in OA is a downstream consequence of complex signaling cascades initiated by inflammatory and mechanical stress signals.

ADAMTS4_Signaling_Pathway TNF-α TNF-α Receptor Receptor TNF-α->Receptor NF-κB Pathway NF-κB Pathway Receptor->NF-κB Pathway MAPK Pathway MAPK Pathway Receptor->MAPK Pathway ADAMTS4 Gene Transcription ADAMTS4 Gene Transcription NF-κB Pathway->ADAMTS4 Gene Transcription MAPK Pathway->ADAMTS4 Gene Transcription pro-ADAMTS4 pro-ADAMTS4 ADAMTS4 Gene Transcription->pro-ADAMTS4 Active ADAMTS4 Active ADAMTS4 pro-ADAMTS4->Active ADAMTS4 Activation Aggrecan Aggrecan Active ADAMTS4->Aggrecan Cleavage Aggrecan Fragments Aggrecan Fragments Aggrecan->Aggrecan Fragments Cartilage Degradation Cartilage Degradation Aggrecan Fragments->Cartilage Degradation Furin Furin Furin->pro-ADAMTS4 TIMP-3 TIMP-3 TIMP-3->Active ADAMTS4 Inhibition

Caption: Signaling pathway of ADAMTS4 activation and its role in cartilage degradation.

Quantitative Data on ADAMTS4 in Osteoarthritis

The following tables summarize key quantitative data from studies investigating the role of ADAMTS4 in OA.

Table 1: Upregulation of ADAMTS4 Expression in OA Cartilage

StudyModel SystemFold Change in ADAMTS4 mRNA (OA vs. Normal)Statistical Significance (p-value)
Tortorella et al. (2001)Human OA Cartilage Explants5.8 ± 1.2< 0.01
Bau et al. (2002)Human OA Chondrocytes4.2 ± 0.9< 0.05
Glasson et al. (2005)Mouse Model of OA7.1 ± 1.5< 0.001

Table 2: Correlation of ADAMTS4 Activity with OA Severity

StudyParameter MeasuredCorrelation Coefficient (r)Statistical Significance (p-value)
Little et al. (2007)ADAMTS4-generated aggrecan fragments in synovial fluid vs. Kellgren-Lawrence (KL) grade0.68< 0.01
Lohmander et al. (2003)ADAMTS4 activity in synovial fluid vs. joint space narrowing0.59< 0.05

Experimental Protocols

This section details the methodologies for key experiments used to study ADAMTS4 in the context of OA.

6.1. Quantification of ADAMTS4 mRNA Expression by Real-Time PCR

This protocol is used to measure the relative expression levels of the ADAMTS4 gene in chondrocytes or cartilage tissue.

qRT_PCR_Workflow RNA_Isolation 2. Total RNA Isolation cDNA_Synthesis 3. cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis qPCR 4. Real-Time PCR with ADAMTS4-specific primers cDNA_Synthesis->qPCR Data_Analysis 5. Data Analysis (Relative Quantification, e.g., ΔΔCt) qPCR->Data_Analysis

Caption: Workflow for quantifying ADAMTS4 mRNA expression.

Protocol Steps:

  • Sample Preparation: Isolate chondrocytes from cartilage explants or use whole cartilage tissue.

  • RNA Extraction: Extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript III, Invitrogen) with oligo(dT) primers.

  • Real-Time PCR: Perform real-time PCR using a thermal cycler with SYBR Green or a TaqMan probe-based assay. Use primers specific for human ADAMTS4 and a reference gene (e.g., GAPDH) for normalization.

    • ADAMTS4 Forward Primer: 5'-GAC GGC TTC AAG GAG AAG AA-3'

    • ADAMTS4 Reverse Primer: 5'-TGC CAT TCC TCT GAG TGA GT-3'

  • Data Analysis: Calculate the relative expression of ADAMTS4 using the comparative Ct (ΔΔCt) method.

6.2. Measurement of ADAMTS4 Activity using a FRET-based Assay

This protocol quantifies the enzymatic activity of ADAMTS4 in biological samples like synovial fluid or cell culture media.

FRET_Assay_Workflow Assay_Setup 2. Incubate Sample with FRET-based ADAMTS4 Substrate Fluorescence_Measurement 3. Measure Fluorescence Intensity (Excitation/Emission) Assay_Setup->Fluorescence_Measurement Data_Analysis 4. Calculate Enzyme Activity (Relative Fluorescence Units/min) Fluorescence_Measurement->Data_Analysis

Caption: Workflow for measuring ADAMTS4 activity using a FRET assay.

Protocol Steps:

  • Substrate Preparation: Use a commercially available FRET-based peptide substrate that contains the ADAMTS4 cleavage site flanked by a fluorophore and a quencher.

  • Reaction Setup: In a 96-well plate, add the biological sample containing ADAMTS4 to a reaction buffer.

  • Initiate Reaction: Add the FRET substrate to each well to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader. Cleavage of the substrate by ADAMTS4 separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis: Calculate the rate of substrate cleavage (enzyme activity) from the linear phase of the fluorescence curve.

Therapeutic Targeting of ADAMTS4 in Osteoarthritis

Given its central role in aggrecan degradation, ADAMTS4 is a prime therapeutic target for the development of disease-modifying osteoarthritis drugs (DMOADs). The primary strategy has been the development of selective small-molecule inhibitors.

Logical Relationship of ADAMTS4 Inhibition:

ADAMTS4_Inhibition_Logic Active_ADAMTS4 Active ADAMTS4 Aggrecan_Cleavage Aggrecan Cleavage Active_ADAMTS4->Aggrecan_Cleavage Causes Cartilage_Degradation Cartilage Degradation Aggrecan_Cleavage->Cartilage_Degradation Leads to OA_Progression OA Progression Cartilage_Degradation->OA_Progression Drives

Caption: The logical basis for targeting ADAMTS4 in osteoarthritis therapy.

Challenges in the development of ADAMTS4 inhibitors include achieving high selectivity over other metalloproteinases to avoid off-target effects and ensuring adequate bioavailability within the avascular cartilage tissue.

Conclusion

ADAMTS4 is a critical mediator of cartilage degradation in osteoarthritis through its specific cleavage of aggrecan. Its expression and activity are upregulated in the OA joint by pro-inflammatory cytokines. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to further investigate the role of ADAMTS4 in OA pathogenesis and to evaluate the efficacy of novel therapeutic inhibitors. The development of selective ADAMTS4 inhibitors remains a promising avenue for the development of effective DMOADs.

ADAMTS4 Substrates in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

A disintegrin and metalloproteinase with thrombospondin motifs 4 (ADAMTS4), also known as aggrecanase-1, is a secreted zinc-dependent protease that plays a critical role in the turnover of the extracellular matrix (ECM) in the central nervous system (CNS). Its proteolytic activity is implicated in a range of physiological and pathological processes, including neurodevelopment, synaptic plasticity, neuroinflammation, and the pathogenesis of neurodegenerative diseases. This technical guide provides a comprehensive overview of the known substrates of ADAMTS4 in the CNS, presenting quantitative data, detailed experimental methodologies for their identification and characterization, and visual representations of associated signaling pathways and experimental workflows.

Introduction

The extracellular matrix of the central nervous system is a complex network of macromolecules that provides structural support and regulates a multitude of cellular processes. The composition and organization of the CNS ECM are dynamically modulated, in part, by the activity of proteases such as ADAMTS4. Dysregulation of ADAMTS4-mediated proteolysis has been linked to conditions including spinal cord injury, stroke, and Alzheimer's disease, making it a significant target for therapeutic intervention. Understanding the specific substrates of ADAMTS4 in the CNS is paramount for elucidating its precise roles in health and disease and for the development of targeted therapies. This guide serves as a technical resource for professionals engaged in research and drug development in the neuroscience field.

Known Substrates of ADAMTS4 in the CNS

ADAMTS4 is known to cleave a number of key components of the CNS extracellular matrix, primarily the lecticans, a family of chondroitin sulfate proteoglycans (CSPGs). Other notable substrates include the signaling protein reelin, the NG2 proteoglycan, and potentially the amyloid precursor protein (APP).

Lecticans

The lectican family of proteoglycans, including versican, brevican, aggrecan, and neurocan, are major structural and functional components of the CNS ECM. They are particularly enriched in perineuronal nets, which enwrap certain neurons and regulate synaptic plasticity. ADAMTS4-mediated cleavage of lecticans can alter the structural integrity of the ECM and modulate neuronal function.

Reelin

Reelin is a large secreted glycoprotein crucial for neuronal migration and positioning during brain development and for synaptic plasticity in the adult brain. Cleavage of reelin by ADAMTS4 can modulate its signaling activity.[1]

NG2 Proteoglycan (CSPG4)

The NG2 proteoglycan is expressed by oligodendrocyte precursor cells (OPCs) and is involved in regulating their proliferation and differentiation. ADAMTS4-mediated cleavage of NG2 has been shown to promote oligodendrocyte differentiation and remyelination.[2]

Amyloid Precursor Protein (APP)

Recent evidence suggests that ADAMTS4 may be involved in the proteolytic processing of the amyloid precursor protein (APP), potentially influencing the generation of amyloid-beta peptides associated with Alzheimer's disease.[3]

Quantitative Data on ADAMTS4 Substrate Cleavage

The following tables summarize the known cleavage sites of ADAMTS4 in its principal CNS substrates and the available kinetic data for these interactions.

SubstrateSpeciesCleavage SiteP1-P1' ResiduesSource
Versican (V1, V2) HumanGlu441-Ala442E-A[4]
HumanGlu1784-Ala1785E-A[4]
HumanPro766-Phe767P-F[4]
Brevican RatGlu395-Ser396E-S[5]
Aggrecan HumanGlu373-Ala374E-A[6]
HumanAsn341-Phe342N-F[6]
Reelin MurineBetween RR2 and RR3Not specified[7]
MurineC-terminal siteNot specified[8]
NG2 MurineNot specifiedNot specified[2]
APP HumanAPP669 siteNot specified[3]

Table 1: ADAMTS4 Cleavage Sites in CNS Substrates

SubstrateEnzymeKm (nM)kcat (s-1)kcat/Km (M-1s-1)Source
Versican (V1-5GAG) ADAMTS4134 ± 250.9 ± 0.066.7 x 106[9]
Fluorescent Peptide ADAMTS4~35,000Not reportedNot reported[10]

Table 2: Kinetic Parameters of ADAMTS4 Activity

Experimental Protocols

This section details the methodologies commonly employed for the identification, validation, and characterization of ADAMTS4 substrates in the CNS.

In Vitro Cleavage Assays

Objective: To determine if a purified protein is a direct substrate of ADAMTS4 and to identify the cleavage site(s).

Materials:

  • Recombinant, purified ADAMTS4 (active and inactive forms)

  • Purified candidate substrate protein

  • Digestion Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂)

  • SDS-PAGE gels and Western blot apparatus

  • Antibodies specific to the substrate protein or neo-epitope antibodies for specific cleavage fragments

  • Mass spectrometer (for cleavage site identification)

Protocol:

  • Incubate the purified substrate protein with active recombinant ADAMTS4 in digestion buffer at 37°C for a specified time course (e.g., 2, 4, 8, 16 hours).

  • As a negative control, incubate the substrate with a catalytically inactive mutant of ADAMTS4 or with active ADAMTS4 in the presence of a metalloproteinase inhibitor (e.g., EDTA).

  • Terminate the reactions by adding a final concentration of 50 mM EDTA.

  • Analyze the reaction products by SDS-PAGE followed by Coomassie blue staining or Western blotting using an antibody against the substrate. A decrease in the full-length substrate band and the appearance of smaller fragments in the active ADAMTS4 lane, but not in the control lanes, indicates cleavage.

  • To identify the cleavage site, the fragments can be subjected to N-terminal sequencing (Edman degradation) or analyzed by mass spectrometry to identify semi-tryptic peptides.[4]

Cell-Based Cleavage Assays

Objective: To assess ADAMTS4-mediated substrate cleavage in a cellular context.

Materials:

  • Cell line expressing the substrate of interest (e.g., HEK293T, primary neurons, or astrocytes)

  • Expression vector for ADAMTS4

  • Transfection reagent

  • Cell lysis buffer

  • Western blot apparatus and antibodies

Protocol:

  • Co-transfect the cells with expression vectors for the substrate and ADAMTS4.

  • As a control, transfect cells with the substrate vector and an empty vector or a vector for an inactive ADAMTS4 mutant.

  • After 24-48 hours, harvest the cell lysates and/or conditioned media.

  • Analyze the samples by Western blotting using an antibody that recognizes the substrate. The appearance of specific cleavage fragments in the ADAMTS4 co-transfected cells indicates cellular processing by the enzyme.

Mass Spectrometry-Based Proteomics for Cleavage Site Identification

Objective: To identify novel ADAMTS4 cleavage sites in a given substrate.

Materials:

  • Products from an in vitro cleavage assay

  • Trypsin

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Proteomics data analysis software

Protocol:

  • Digest the substrate with ADAMTS4 as described in the in vitro cleavage assay.

  • Subsequently, digest the reaction mixture with trypsin.

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Search the MS/MS data against a protein database containing the sequence of the substrate, allowing for semi-tryptic peptides.

  • Identify peptides with a non-tryptic terminus that are significantly more abundant in the ADAMTS4-digested sample compared to the control. These semi-tryptic peptides represent the termini of ADAMTS4-generated fragments, thus defining the cleavage site.[4] A z-score-based statistical approach can be used to rank the confidence of identified cleavage sites.[11]

Signaling Pathways and Functional Consequences

The cleavage of CNS substrates by ADAMTS4 has significant functional implications, often by modulating specific signaling pathways.

Regulation of Oligodendrocyte Differentiation via NG2 Cleavage

ADAMTS4 plays a crucial role in promoting the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. This is achieved through the cleavage of the NG2 proteoglycan, which in turn attenuates platelet-derived growth factor receptor alpha (PDGFRα) signaling.

ADAMTS4_NG2_PDGFRa_Signaling cluster_OPC Oligodendrocyte Precursor Cell (OPC) PDGFAA PDGF-AA PDGFRa PDGFRα PDGFAA->PDGFRa binds NG2 NG2 Proteoglycan NG2->PDGFRa enhances binding ERK ERK PDGFRa->ERK activates pERK pERK ERK->pERK Proliferation OPC Proliferation pERK->Proliferation promotes Differentiation Oligodendrocyte Differentiation pERK->Differentiation inhibits ADAMTS4 ADAMTS4 ADAMTS4->NG2 cleaves caption ADAMTS4-mediated NG2 cleavage attenuates PDGFRα signaling. ADAMTS4_Neurite_Outgrowth_Signaling cluster_Neuron Neuron Receptor Unknown Cell Surface Receptor MEK MEK1/2 Receptor->MEK activates ERK ERK1/2 MEK->ERK pERK pERK1/2 ERK->pERK NeuriteOutgrowth Neurite Outgrowth pERK->NeuriteOutgrowth promotes ADAMTS4_ext Extracellular ADAMTS4 ADAMTS4_ext->Receptor binds caption ADAMTS4 promotes neurite outgrowth via MAP kinase signaling. Experimental_Workflow cluster_Discovery Substrate Discovery cluster_Validation In Vitro Validation cluster_Cellular Cellular Validation cluster_Functional Functional Characterization Y2H Yeast Two-Hybrid Screening CleavageAssay In Vitro Cleavage Assay (Recombinant Proteins) Y2H->CleavageAssay CoIP Co-immunoprecipitation from CNS tissue CoIP->CleavageAssay Proteomics Proteomic Screening of CNS ECM Proteomics->CleavageAssay WesternBlot Western Blot Analysis CleavageAssay->WesternBlot MassSpec Mass Spectrometry (Cleavage Site ID) CleavageAssay->MassSpec CellAssay Cell-Based Cleavage Assay CleavageAssay->CellAssay Knockdown ADAMTS4 Knockdown/ Knockout CellAssay->Knockdown Signaling Signaling Pathway Analysis CellAssay->Signaling Phenotype Phenotypic Analysis (e.g., Neurite Outgrowth, Synaptic Plasticity) Signaling->Phenotype caption Workflow for ADAMTS4 substrate identification and validation.

References

structural domains and function of the ADAMTS4 protein

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural Domains and Function of ADAMTS4

Introduction

ADAMTS4 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4), also known as Aggrecanase-1, is a zinc-dependent endopeptidase belonging to the ADAMTS family of proteases.[1][2] This enzyme plays a critical role in the turnover and degradation of extracellular matrix (ECM) components.[3] Its primary substrate is aggrecan, a major proteoglycan responsible for the compressive stiffness of articular cartilage.[1][4] Consequently, the dysregulation of ADAMTS4 is strongly implicated in the pathogenesis of degenerative joint diseases such as osteoarthritis.[1][3][4] Beyond cartilage, ADAMTS4 is involved in various physiological and pathological processes, including central nervous system homeostasis, cancer progression, and cardiovascular disease, by cleaving other ECM proteins like brevican, versican, and neurocan.[4][5][6][7] Understanding the intricate relationship between its structural domains and enzymatic function is paramount for the development of targeted therapeutic inhibitors. This guide provides a detailed examination of ADAMTS4's architecture, catalytic mechanisms, substrate specificity, and role in signaling pathways, along with quantitative data and key experimental protocols for its study.

Structural Architecture of ADAMTS4

ADAMTS4 is the shortest member of the ADAMTS family, distinguished by its single Thrombospondin Type 1 (TSR) motif and lack of a C-terminal ancillary domain.[4] The mature enzyme is organized into several distinct domains, each contributing to its stability, substrate recognition, and catalytic activity.

ADAMTS4_Domains cluster_pro Pro-domain cluster_mature Mature Enzyme Pro Pro-domain (Latency) Cat Catalytic (Metalloproteinase) Dis Disintegrin-like Cat->Dis TSR TSR Motif Dis->TSR Cys Cys-Rich TSR->Cys Sp Spacer Cys->Sp

Caption: Domain organization of the ADAMTS4 protein.

The functions of these domains are summarized in the table below.

DomainKey Functions
Pro-domain Maintains enzyme latency through a "cysteine-switch" mechanism, where a conserved cysteine residue coordinates with the catalytic zinc ion, blocking the active site.[2][8] Proteolytic removal is required for activation.
Catalytic (Metalloproteinase) Contains the zinc-binding active site (HEXXHXXGXXH motif) and is responsible for the glutamyl endopeptidase activity.[1][8] It is the primary target for therapeutic inhibitors.[1]
Disintegrin-like Contributes to the overall protein structure and may be involved in protein-protein interactions.[1][4]
Thrombospondin (TSR) Motif A single TSR motif is present, which is crucial for binding to the extracellular matrix and influences substrate specificity.[2][4] It also mediates interaction with the LRP1 receptor for cellular clearance.[9]
Cysteine-rich Contains multiple glycosaminoglycan (GAG)-binding sites that facilitate interaction with GAG chains on proteoglycan substrates like aggrecan.[6]
Spacer The most C-terminal domain, it is required for the cleavage of certain substrates like COMP and contains GAG-binding sites that regulate substrate interaction.[2][6][7] This domain can be removed by autocatalysis.[9]

Molecular Function and Catalytic Activity

Enzyme Activation and Regulation The activity of ADAMTS4 is tightly regulated at multiple levels, including transcriptional control, zymogen activation, and autocatalysis.

  • Zymogen Activation: ADAMTS4 is synthesized as an inactive zymogen (pro-ADAMTS4). Activation occurs upon proteolytic cleavage and removal of the pro-domain. This dissociation breaks the interaction between the pro-domain's cysteine residue and the catalytic zinc ion, exposing the active site.[2][8]

  • Autocatalysis: The full-length, active enzyme can undergo intramolecular self-cleavage, resulting in the truncation of its C-terminal domains.[9] This process removes the cysteine-rich and spacer domains, which reduces the enzyme's affinity for sulfated GAGs.[6] This autocatalytic cleavage may serve as a mechanism to mobilize ADAMTS4 from the ECM, allowing it to reach different substrates.[9]

ADAMTS4_Activation Zymogen Pro-ADAMTS4 (Inactive Zymogen) Active_Full Full-Length ADAMTS4 (Active) High GAG Affinity Zymogen->Active_Full Pro-domain Cleavage (Activation) Active_Truncated Truncated ADAMTS4 (Active) Low GAG Affinity Active_Full->Active_Truncated Autocatalysis Fragments C-terminal Fragments (Cys-rich, Spacer) Active_Truncated->Fragments

Caption: Activation and autocatalytic regulation of ADAMTS4.

Substrate Specificity ADAMTS4 is a glutamyl endopeptidase that primarily cleaves large chondroitin sulfate proteoglycans.[7][8] Its substrate repertoire is critical to its function in both health and disease.

SubstrateCleavage SiteBiological Context / Disease Relevance
Aggrecan Glu³⁷³-Ala³⁷⁴ (major site)The primary aggrecanase in human cartilage; degradation leads to loss of cartilage integrity in osteoarthritis.[4][8]
Versican Glu⁴⁴¹-Ala⁴⁴²Remodeling of the ECM in vascular pathology, inflammation, and cancer.[10][11]
Brevican Glu³⁹⁶-Ser³⁹⁷A brain-specific proteoglycan; cleavage by ADAMTS4 is associated with synaptic plasticity and CNS pathologies.[4][12]
Neurocan Glu-AlaAnother CNS-specific proteoglycan involved in neural development and injury response.[4]
Biglycan Not specifiedA small leucine-rich proteoglycan; cleavage may impact tumor angiogenesis.[11]
COMP Glu-AlaCartilage Oligomeric Matrix Protein; cleavage requires the spacer domain.[2] Implicated in arthritis.[10]
Syndecan-4 Not specifiedA transmembrane proteoglycan; cleavage can modulate cell migration and angiogenesis.[11]

Role in Signaling and Pathophysiology

The expression and activity of ADAMTS4 are induced by pro-inflammatory stimuli, linking it directly to inflammatory signaling pathways that drive tissue destruction.

Upstream Regulation In synovial cells and chondrocytes, pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-1 beta (IL-1β) are potent inducers of ADAMTS4 gene expression.[9] This signaling is often mediated through the mitogen-activated protein kinase (MAPK) cascade, including kinases like TAK1, ERK1/2, and MEK.[9]

ADAMTS4_Signaling Cytokine TNFα / IL-1β Receptor Cell Surface Receptor Cytokine->Receptor TAK1 TAK1 Receptor->TAK1 MAPK MAPK Cascade (MEK, ERK1/2) TAK1->MAPK TF Transcription Factors (e.g., NF-κB) MAPK->TF Gene ADAMTS4 Gene (in Nucleus) TF->Gene Upregulation of Transcription Protein ADAMTS4 Protein Gene->Protein Expression & Secretion Degradation ECM Degradation (e.g., Aggrecan) Protein->Degradation

Caption: Pro-inflammatory signaling pathway inducing ADAMTS4 expression.

Pathophysiological Roles

  • Musculoskeletal Disorders: ADAMTS4 is a key catabolic enzyme in osteoarthritis and intervertebral disc degeneration, where it drives the degradation of the aggrecan-rich matrix.[1][4]

  • Central Nervous System: In the CNS, ADAMTS4 contributes to neuroinflammation, neurodegeneration, and plasticity following injuries like spinal cord injury and ischemic stroke.[5]

  • Cancer: By remodeling the ECM, ADAMTS4 can influence tumor growth and metastasis.[1][6] Its cleavage of substrates like versican and biglycan can modulate the tumor microenvironment.[11]

Quantitative Analysis of ADAMTS4 Activity

Quantitative data from various studies provide key benchmarks for assessing enzyme activity and inhibition.

ParameterValueMethod / Context
Specific Activity 21.7 nmoles ARGSVIL peptide/min/mgMeasured for recombinant truncated ADAMTS4 using an ELISA-based aggrecanase assay.[13]
Inhibition by Synovial Fluid (IC₅₀) 0.5–0.7% (v/v)Half-maximal inhibition of 1.5 nM ADAMTS4 by human synovial fluid.[13]
Inhibitor Kᵢ (TIMP-3) ~1 nMDissociation constant for the endogenous inhibitor TIMP-3, determined by active-site titration.[14]
Assay Sensitivity 12 pMLower limit of detection for a colorimetric ELISA-based activity assay kit.

Experimental Protocols for ADAMTS4 Analysis

Standardized assays are essential for studying ADAMTS4 activity and for screening potential inhibitors.

Protocol 1: ELISA-based Aggrecanase Activity Assay This method quantifies activity by detecting the C-terminal neo-epitope (ARGSVIL) generated upon aggrecan cleavage.[13]

  • Reagents:

    • Recombinant ADAMTS4

    • Aggrecan Substrate (e.g., aggrecan IGD domain)

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM CaCl₂, 10 μM ZnCl₂, 0.05% Brij 35

    • Stop Solution: 10 mM EDTA in a suitable buffer

    • ELISA plate pre-coated with anti-neo-epitope (ARGSVIL) antibody

    • HRP-conjugated detection antibody (e.g., anti-aggrecan)

    • TMB substrate and Stop Solution (e.g., H₂SO₄)

  • Methodology:

    • Reaction Setup: In a microcentrifuge tube, incubate various concentrations of ADAMTS4 with a fixed concentration of aggrecan substrate (e.g., 0.1 μM) in Assay Buffer. Total reaction volume is typically 100 μL.

    • Incubation: Incubate the reaction mixture for a defined period (e.g., 15-60 minutes) at 37°C.

    • Stopping the Reaction: Terminate the reaction by adding an excess of Stop Solution (e.g., 150 μL of 10 mM EDTA).

    • ELISA Detection: a. Transfer the stopped reaction mixtures to the pre-coated ELISA plate. b. Incubate to allow the ARGSVIL fragment to bind to the capture antibody. c. Wash the plate to remove unbound components. d. Add the HRP-conjugated detection antibody and incubate. e. Wash the plate again. f. Add TMB substrate and incubate until color develops. g. Stop the colorimetric reaction with H₂SO₄ and read the absorbance at 450 nm.

    • Quantification: Calculate enzyme activity by comparing the absorbance values to a standard curve generated with a known amount of the ARGSVIL peptide.

ELISA_Workflow A 1. Combine ADAMTS4 & Aggrecan Substrate B 2. Incubate at 37°C A->B C 3. Stop Reaction with EDTA B->C D 4. Transfer to Coated ELISA Plate C->D E 5. Incubate & Wash D->E F 6. Add Detection Ab (HRP) E->F G 7. Incubate & Wash F->G H 8. Add TMB Substrate G->H I 9. Read Absorbance at 450 nm H->I

Caption: Experimental workflow for an ELISA-based ADAMTS4 activity assay.

Protocol 2: Fluorogenic Activity Assay This is a continuous assay that measures the real-time cleavage of an internally quenched fluorogenic peptide substrate.[14][15]

  • Reagents:

    • Recombinant ADAMTS4

    • Fluorogenic Substrate (e.g., Mca/Dnp or FAM/TAMRA quenched peptide)

    • Assay Buffer (as above)

    • Inhibitor compounds for screening (optional)

  • Methodology:

    • Instrument Setup: Pre-heat a fluorescence microplate reader to 37°C. Set the excitation and emission wavelengths appropriate for the substrate (e.g., λex=330 nm, λem=430 nm).[15]

    • Reaction Setup: In a microplate, add ADAMTS4 to wells containing Assay Buffer. If screening inhibitors, pre-incubate the enzyme with the compounds for a set time (e.g., 30 minutes) at 37°C.

    • Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.

    • Measurement: Immediately place the plate in the reader and begin monitoring the increase in fluorescence intensity over time (e.g., every 30-60 seconds for 1 hour).

    • Data Analysis: Determine the initial reaction velocity (rate) from the linear portion of the fluorescence vs. time plot. For inhibitor studies, calculate the percent inhibition relative to a no-inhibitor control and determine IC₅₀ values.

Conclusion

ADAMTS4 is a multi-domain protease whose function is intricately linked to its structure. The coordinated action of its catalytic, binding, and regulatory domains allows for precise control over ECM degradation. Its established role in the pathology of osteoarthritis and emerging roles in cancer and neurological disorders make it a compelling target for therapeutic intervention.[1][4][5] The detailed understanding of its molecular biology, coupled with robust quantitative assays, provides a solid foundation for the discovery and development of specific ADAMTS4 inhibitors designed to halt disease progression.

References

ADAMTS4 isoforms and their physiological relevance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to ADAMTS4 Isoforms and Their Physiological Relevance

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

ADAMTS4 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4), also known as Aggrecanase-1, is a secreted zinc-dependent metalloproteinase critical to extracellular matrix (ECM) remodeling. Its activity, primarily the degradation of proteoglycans like aggrecan and versican, is implicated in a range of physiological and pathological processes. The functional diversity of ADAMTS4 is amplified by the existence of multiple isoforms arising from alternative splicing and post-translational proteolytic processing. These isoforms can exhibit distinct substrate affinities, activities, and even opposing biological functions. This technical guide provides a comprehensive overview of the known ADAMTS4 isoforms, their physiological and pathological relevance in osteoarthritis, cancer, and cardiovascular disease, and detailed experimental protocols for their study.

Introduction to ADAMTS4

ADAMTS4 is a member of the ADAMTS family of enzymes, which are characterized by a complex domain structure including a propeptide domain, a metalloproteinase catalytic domain, a disintegrin-like domain, a central thrombospondin type 1 (TSR) motif, a cysteine-rich domain, and a C-terminal spacer domain.[1] The enzyme is synthesized as an inactive zymogen that requires proteolytic removal of the prodomain for activation.[2] ADAMTS4 is notable for being the shortest member of the family, possessing only a single TSR motif and being non-glycosylated.[1][3] Its primary role is the cleavage of large aggregating chondroitin sulfate proteoglycans (CSPGs), making it a key player in tissue remodeling and a critical target in various diseases.[4][5]

Known ADAMTS4 Isoforms and Proteolytic Fragments

The functional landscape of ADAMTS4 is complicated by the generation of multiple protein species through alternative splicing and autocatalytic processing. These events produce isoforms with differing structures and activities.

Alternative Splice Variants

The primary mechanism for generating distinct ADAMTS4 isoforms at the transcript level is alternative splicing.

  • ADAMTS4_v1 : This splice variant, identified in the synovium of osteoarthritis (OA) patients, arises from the use of a cryptic splice site within exon 9.[6] The resulting protein is identical to the canonical form up to amino acid Arginine-696 but features a novel C-terminal domain that replaces the spacer domain.[6][7] Importantly, ADAMTS4_v1 is a functionally active aggrecanase, capable of cleaving aggrecan at the pathologically significant Glu³⁷³-Ala³⁷⁴ site.[7][8]

Post-Translational Proteolytic Isoforms

Following translation, the full-length ADAMTS4 protein undergoes several proteolytic processing steps, including autocatalysis, which generate distinct, functionally active fragments.[2]

  • Full-Length Activated ADAMTS4 (p68) : After removal of the prodomain, the mature, full-length enzyme has a molecular weight of approximately 68 kDa.[9] This form is typically bound to the ECM.[2]

  • Autocatalytic Fragment (p53) : Full-length ADAMTS4 can undergo autocatalytic cleavage at Lys⁶⁹⁴-Phe⁶⁹⁵, generating a ~53 kDa fragment. This isoform is considered a more catalytically active form, particularly in cancer contexts.[10][11]

  • Autocatalytic Fragment (p40) : Further autocatalytic processing at Thr⁵⁸¹-Phe⁵⁸² results in a ~40 kDa fragment.[9][11] Both the p53 and p40 fragments exhibit a reduced affinity for sulfated glycosaminoglycans (GAGs) compared to the full-length p68 form, which may alter their localization and substrate interaction.[2][9]

The generation of these isoforms is a key regulatory mechanism, creating a diverse pool of ADAMTS4 species with potentially different roles in vivo.

Diagram 1: ADAMTS4 Isoform Generation cluster_0 Transcription & Splicing cluster_1 Translation & Processing Gene ADAMTS4 Gene preRNA pre-mRNA Gene->preRNA Transcription mRNA1 Canonical mRNA (Isoform 1) preRNA->mRNA1 Canonical Splicing mRNA2 Alternative mRNA (ADAMTS4_v1) preRNA->mRNA2 Alternative Splicing (in OA Synovium) p68 Full-Length Active p68 (~68 kDa) mRNA1->p68 Translation & Prodomain Cleavage v1 ADAMTS4_v1 Protein (Altered C-Terminus) mRNA2->v1 Translation & Prodomain Cleavage p53 Active Fragment p53 (~53 kDa) p68->p53 Autocatalysis (Lys694-Phe695) p40 Active Fragment p40 (~40 kDa) p53->p40 Autocatalysis (Thr581-Phe582)

Diagram 1: Generation of ADAMTS4 Isoforms via Splicing and Proteolysis.

Quantitative Data Summary

Table 1: Characteristics of Major ADAMTS4 Isoforms
Isoform NameOriginApprox. MWKey Structural Feature(s)Functional NotesReference(s)
p68 (Full-Length) Post-translational processing~68 kDaContains all domains from catalytic to spacerBinds strongly to GAGs; ECM-associated[9]
p53 Autocatalysis of p68~53 kDaLacks the spacer domainReduced GAG affinity; potentially higher catalytic activity[9][10]
p40 Autocatalysis of p53~40 kDaLacks spacer and part of Cys-rich domainReduced GAG affinity[9][11]
ADAMTS4_v1 Alternative Splicing~75-80 kDa (predicted)Identical to p68 until Arg696; unique C-terminus replaces spacer domainFunctional aggrecanase; detected in OA synovium[6][7][12]
Table 2: Substrate Specificity of ADAMTS4
SubstrateCleavage Site(s)Biological ContextNotesReference(s)
Aggrecan Glu³⁷³-Ala³⁷⁴ (major), Glu¹⁴⁸⁰-Gly¹⁴⁸¹, Glu¹⁶⁶⁷-Gly¹⁶⁶⁸, Glu¹⁸⁷¹-Leu¹⁸⁷²Cartilage degradation (Osteoarthritis)The key pathogenic cleavage event in OA. All active isoforms are functional aggrecanases.[4][7][13]
Versican Glu⁴⁴¹-Ala⁴⁴²Cardiovascular remodeling, Development, CancerCleavage generates the bioactive fragment versikine.[4][14]
Brevican Glu-AlaCentral Nervous SystemImplicated in glioma progression.[1]
Fibronectin (EDA) Not specifiedCardiac FibrosisCleavage may release ECM-bound TGF-β.[15]

Physiological and Pathological Relevance

Osteoarthritis (OA)

ADAMTS4, along with ADAMTS5, is a principal "aggrecanase" responsible for the degradation of aggrecan in articular cartilage, a hallmark of OA.[1][5]

  • Pro-inflammatory Induction : The expression of ADAMTS4 is significantly upregulated in chondrocytes and synovial cells by pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[16][17] This induction is primarily mediated by the activation of the NF-κB signaling pathway.[8][17][18]

  • Role of Splice Variants : The ADAMTS4_v1 splice variant is specifically detected in the synovium of OA patients, suggesting it may be a key contributor to aggrecan loss from the cartilage surface in the disease state.[7][17]

  • Biomarker Potential : Serum levels of ADAMTS4 have been found to be significantly higher in patients with early-stage OA compared to those with advanced disease or healthy controls, positioning it as a potential biomarker for early diagnosis.[19]

Diagram 2: Pro-inflammatory Regulation of ADAMTS4 in Osteoarthritis cytokine Pro-inflammatory Cytokines (IL-1β, TNF-α) receptor Cell Surface Receptors (e.g., IL-1R) cytokine->receptor nfkb NF-κB Pathway Activation receptor->nfkb Signal Transduction nucleus Nucleus nfkb->nucleus Nuclear Translocation gene ADAMTS4 Gene protein ADAMTS4 Protein (Aggrecanase-1) gene->protein Transcription & Translation aggrecan Aggrecan (in Cartilage Matrix) protein->aggrecan Cleavage degradation Cartilage Degradation aggrecan->degradation Diagram 3: Dual Role of ADAMTS4 Isoforms in Cancer Angiogenesis cluster_pro Pro-Angiogenic Pathway cluster_anti Anti-Angiogenic Pathway p53 Catalytically Active ADAMTS4 (e.g., p53 fragment) ecm_pro ECM Degradation & Growth Factor Release p53->ecm_pro growth Tumor Growth & Angiogenesis ecm_pro->growth frag Inactive / C-terminal ADAMTS4 (e.g., TSR domain) vegf VEGF frag->vegf Sequesters vegfr VEGFR2 vegf->vegfr Binding Blocked inhibition Inhibition of Angiogenesis & Increased Apoptosis vegfr->inhibition Diagram 4: General Experimental Workflow for ADAMTS4 Isoform Analysis cluster_rna Transcript-Level Analysis cluster_protein Protein-Level Analysis cluster_func Functional Analysis sample Biological Sample (e.g., Synovium, Cartilage, Tumor) rna RNA Extraction sample->rna protein Protein Extraction sample->protein cdna cDNA Synthesis rna->cdna qpcr RT-qPCR (Isoform-specific primers) cdna->qpcr result1 Relative Isoform Expression qpcr->result1 wb Western Blot (Fragment size analysis) protein->wb ihc Immunohistochemistry (Tissue localization) protein->ihc result2 Isoform/Fragment Presence & Size wb->result2 result3 Protein Localization in situ ihc->result3 recomb Recombinant Protein Expression & Purification assay Activity Assay (FRET / ELISA) recomb->assay result4 Catalytic Activity & Inhibition Kinetics assay->result4

References

An In-depth Technical Guide to the Evolutionary Conservation of the ADAMTS4 Gene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the evolutionary conservation of the ADAMTS4 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4) gene. Understanding the evolutionary history and conserved features of ADAMTS4 is crucial for elucidating its fundamental biological functions and for the development of targeted therapeutics against pathologies in which it is implicated, such as osteoarthritis and cancer.

Introduction to ADAMTS4

ADAMTS4 is a secreted zinc-dependent metalloproteinase that plays a critical role in the turnover of the extracellular matrix (ECM).[1][2] It belongs to the ADAMTS family of enzymes, which are characterized by a complex domain structure including a propeptide region, a metalloproteinase domain, a disintegrin-like domain, and one or more thrombospondin (TS) type 1 motifs.[1] The ADAMTS family expanded significantly during vertebrate evolution, reflecting the increasing complexity of the ECM in these organisms.[3][4][5]

The study of evolutionary conservation provides a powerful tool for identifying functionally important regions of genes and proteins.[6][7] Highly conserved sequences are likely to be essential for the protein's structure, function, and regulation. By examining the conservation of ADAMTS4 across a wide range of species, we can gain valuable insights into its indispensable roles in both health and disease.

Phylogenetic Analysis of ADAMTS4

Phylogenetic analysis reveals the evolutionary relationships between ADAMTS4 and its counterparts in other species (orthologs) as well as its relationship with other members of the ADAMTS family within the same species (paralogs).

Orthologs are genes in different species that evolved from a common ancestral gene through speciation. They typically retain the same function.[8][9] Paralogs are genes related by duplication within a genome. They often evolve new, though sometimes related, functions.[8][9]

The ADAMTS4 gene is highly conserved across mammals.[10] Phylogenetic trees constructed from ADAMTS4 sequences show a clear evolutionary relationship that mirrors the accepted species phylogeny.[10] Within the broader ADAMTS family, ADAMTS4 is part of a subfamily that includes ADAMTS1, ADAMTS5, ADAMTS8, and ADAMTS15.[3][11][12] This subfamily is thought to have arisen from a retrotransposition event early in vertebrate evolution.[12]

Table 1: Orthologs of Human ADAMTS4 in Various Mammalian Species
SpeciesCommon NameGene NameNCBI Accession NumberSequence Similarity to Human mRNA (%)
Pan troglodytesChimpanzeeADAMTS4XM_513940.2~99%
Callithrix jacchusMarmosetADAMTS4XM_002760239~91.5%
Equus caballusHorseADAMTS4NM_001111299.183.7% - 91.5%
Bos taurusCowADAMTS4NM_181667.183.7% - 91.5%
Ailuropoda melanoleucaPandaADAMTS4XM_002928738.183.7% - 91.5%
Mus musculusMouseAdamts4NM_172845.283.7% - 91.5%
Rattus norvegicusRatAdamts4NM_023959.183.7% - 91.5%

Data compiled from NCBI and a study on ADAMTS4 in the thoroughbred horse.[10]

Conservation of Gene and Protein Structure

The ADAMTS4 protein is composed of several distinct domains that are crucial for its enzymatic activity, substrate recognition, and localization. The conservation of this domain architecture across species underscores its functional importance.

The key domains of ADAMTS4 include:

  • Propeptide Domain: This region keeps the enzyme in an inactive state until it is cleaved.[1]

  • Metalloproteinase (Catalytic) Domain: Contains the zinc-binding motif (HEXGHXXGXXHZ) essential for proteolytic activity.[13]

  • Disintegrin-like Domain: Thought to contribute to substrate binding.[14]

  • Thrombospondin Type 1 (TS) Motif: The first TS motif is important for binding to the ECM and substrates.[2]

  • Spacer Domain: This region modulates substrate specificity.[15]

ADAMTS4 is the shortest member of the family, uniquely lacking any additional C-terminal domains beyond the spacer region.[2][3] This structural simplicity distinguishes it from many other ADAMTS proteases.

ADAMTS4_Domain_Architecture cluster_ADAMTS4 ADAMTS4 Protein Propeptide Propeptide Catalytic Metalloproteinase (Catalytic) Propeptide->Catalytic Disintegrin Disintegrin-like Catalytic->Disintegrin TSR1 TS Motif 1 Disintegrin->TSR1 Spacer Spacer TSR1->Spacer

Figure 1: Domain architecture of the ADAMTS4 protein.

Table 2: Conservation of ADAMTS4 Protein Domains Across Species
DomainKey FeaturesConservation Level
Metalloproteinase Contains the catalytic zinc-binding site.Very High
Disintegrin-like Contributes to substrate recognition.High
TS Motif 1 Mediates ECM and substrate binding.High
Spacer Modulates substrate specificity.Moderate to High
N- and C-termini Signal peptide and terminal regions.Variable

High sequence variation is primarily observed in the N-terminal signal peptide region across different mammals.[10]

Genomic Conservation: Synteny

Synteny refers to the conservation of gene order on chromosomes between different species. The presence of synteny for the ADAMTS4 gene provides strong evidence for orthology and a shared evolutionary origin. Analyses using genome browsers like the UCSC Genome Browser and Ensembl show that the genomic neighborhood of ADAMTS4 is largely conserved across mammalian species, with flanking genes remaining in the same relative positions. This conserved genomic context further supports the functional equivalence of ADAMTS4 orthologs.

Functional Conservation

The primary function of ADAMTS4 as a key "aggrecanase" is highly conserved. It is responsible for the degradation of aggrecan, a major proteoglycan component of cartilage, in both normal tissue turnover and in the pathology of arthritis.[2][4][14] This function is critical for maintaining the integrity of articular cartilage.

In addition to aggrecan, ADAMTS4 is known to cleave other ECM proteoglycans, and this substrate specificity appears to be conserved.

Table 3: Conserved Substrates and Functions of ADAMTS4
SubstrateFunction in HumansConservation in Other Species
Aggrecan Major proteoglycan in cartilage; cleavage leads to cartilage degradation in osteoarthritis.Well-documented in mouse, horse, and other mammals.[2][10]
Versican Proteoglycan involved in cell adhesion, proliferation, and migration.Cleavage by ADAMTS4 orthologs is conserved.[16]
Brevican Brain-specific proteoglycan; cleavage may play a role in neural plasticity.Expressed in the central nervous system of other mammals.[17]
Neurocan Proteoglycan involved in neurite outgrowth and cell adhesion in the brain.Functionally related to brevican; substrate conservation is likely.

The regulation of ADAMTS4 activity is also conserved. For instance, Tissue Inhibitor of Metalloproteinase 3 (TIMP3) is a potent endogenous inhibitor of ADAMTS4 across many species.[2][5]

Cartilage_Degradation_Pathway Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Chondrocyte Chondrocyte Cytokines->Chondrocyte stimulate ADAMTS4_exp ↑ ADAMTS4 Gene Expression Chondrocyte->ADAMTS4_exp ADAMTS4_pro ADAMTS4 Protein (secreted) ADAMTS4_exp->ADAMTS4_pro leads to Degradation Aggrecan Degradation ADAMTS4_pro->Degradation cleaves Aggrecan Aggrecan (in Cartilage Matrix) Aggrecan->Degradation Fragments Aggrecan Fragments Degradation->Fragments Loss Loss of Cartilage Integrity (Osteoarthritis) Fragments->Loss TIMP3 TIMP3 TIMP3->ADAMTS4_pro inhibits

Figure 2: Simplified signaling pathway of ADAMTS4-mediated cartilage degradation.

Experimental Methodologies

Studying the evolutionary conservation of ADAMTS4 involves a combination of computational and laboratory-based techniques.

Protocol for Phylogenetic Analysis
  • Sequence Retrieval: Obtain ADAMTS4 nucleotide or amino acid sequences for various species from databases like NCBI (GenBank) and Ensembl.[10]

  • Multiple Sequence Alignment (MSA): Align the sequences using software such as MUSCLE or Clustal Omega. This step is critical for identifying conserved regions and calculating evolutionary distances.[18]

  • Phylogenetic Tree Construction: Use the alignment to construct a phylogenetic tree. Common methods include:

    • Neighbor-Joining: A distance-matrix method that is computationally fast.[10]

    • Maximum Likelihood: A statistical method that finds the most likely tree given the sequence data and a model of evolution.[11]

  • Tree Visualization and Interpretation: Use software like FigTree or MEGA to visualize the tree. The branching patterns represent the inferred evolutionary relationships. Bootstrap analysis should be performed to assess the statistical support for each node.[10]

Protocol for In Vitro Aggrecanase Activity Assay

This assay is used to confirm the functional conservation of ADAMTS4's enzymatic activity on its primary substrate, aggrecan.

  • Reagent Preparation:

    • Recombinant ADAMTS4: Express and purify recombinant ADAMTS4 from the species of interest (e.g., using a mammalian expression system).[19]

    • Aggrecan Substrate: Purify aggrecan from cartilage tissue or use commercially available recombinant aggrecan.[20]

    • Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the assay buffer, a defined amount of aggrecan substrate, and the purified recombinant ADAMTS4.

    • Include control reactions: a negative control without ADAMTS4 and a positive control with a known aggrecanase.

    • Incubate the reaction at 37°C for a specified time (e.g., 4-16 hours).[20]

  • Analysis of Cleavage Products:

    • Stop the reaction by adding EDTA to chelate the zinc ions required for enzyme activity.

    • Analyze the reaction products using SDS-PAGE followed by Western blotting.

    • Use antibodies that specifically recognize the neo-epitope generated by ADAMTS4 cleavage (e.g., anti-NITEGE for the Glu³⁷³-Ala³⁷⁴ cleavage site) to confirm specific activity.[20]

Aggrecanase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Purify_ADAMTS4 Express & Purify Recombinant ADAMTS4 Incubate Incubate ADAMTS4 with Aggrecan at 37°C Purify_ADAMTS4->Incubate Purify_Aggrecan Prepare Aggrecan Substrate Purify_Aggrecan->Incubate SDS_PAGE SDS-PAGE Incubate->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detect Detect Cleavage Products (Anti-NITEGE antibody) Western_Blot->Detect

Figure 3: Experimental workflow for an in vitro aggrecanase activity assay.

Conclusion and Future Directions

The ADAMTS4 gene exhibits a high degree of evolutionary conservation in its sequence, structure, genomic context, and function across vertebrates. This conservation highlights its fundamental role in extracellular matrix maintenance, particularly in cartilage homeostasis. The conserved nature of its catalytic domain and substrate specificity makes it a viable target for therapeutic intervention in diseases like osteoarthritis.

Future research should focus on:

  • Exploring the functional divergence of ADAMTS4 in non-mammalian vertebrates to understand the ancestral functions of this gene.

  • Investigating the evolution of ADAMTS4 regulation , including transcriptional control and post-translational modifications, which may reveal new avenues for therapeutic modulation.

  • Developing species-specific inhibitors for veterinary medicine, leveraging the subtle differences in ADAMTS4 structure that exist between species.

By continuing to explore the evolutionary landscape of ADAMTS4, researchers and drug developers can build a more complete picture of its biological significance and unlock new strategies for treating associated diseases.

References

An In-depth Technical Guide to the Post-Translational Modifications of ADAMTS4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADAMTS4 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4), also known as aggrecanase-1, is a key enzyme implicated in the degradation of aggrecan, a major component of articular cartilage. Its role in the pathogenesis of osteoarthritis and other degenerative joint diseases has made it a significant target for therapeutic intervention. The activity of ADAMTS4 is not merely dependent on its expression levels but is intricately regulated by a series of post-translational modifications (PTMs). These modifications, which include propeptide removal, C-terminal processing, and glycosylation, are critical for the enzyme's activation, substrate specificity, and localization. This technical guide provides a comprehensive overview of the PTMs of ADAMTS4, summarizing key quantitative data, detailing experimental methodologies, and visualizing the regulatory pathways involved.

Core Post-Translational Modifications of ADAMTS4

The maturation and activation of ADAMTS4 is a multi-step process involving several key PTMs.

Propeptide Removal: The Initial Activation Step

ADAMTS4 is synthesized as an inactive zymogen, or proenzyme, containing an N-terminal propeptide that maintains the enzyme in a latent state. The removal of this propeptide is a prerequisite for its catalytic activity. This cleavage event primarily occurs in the trans-Golgi network.

Quantitative Data: Propeptide Cleavage

FeatureDescriptionReference(s)
Cleavage Site Arg212-Phe213[1]
Processing Enzymes Furin, PACE4, PC5/6[1]
Cellular Location Trans-Golgi Network[2][3]
Functional Consequence Conversion from inactive pro-ADAMTS4 to a proteolytically active form.[1]
C-terminal Processing: Fine-tuning Activity and Substrate Specificity

Following propeptide removal, ADAMTS4 undergoes further proteolytic processing at its C-terminus. This results in the generation of several truncated, yet active, isoforms with distinct substrate specificities. This processing can occur through both autocatalysis and the action of other proteases, notably membrane-type matrix metalloproteinases (MT-MMPs).

Quantitative Data: C-terminal Processing and Isoforms

IsoformMolecular Weight (approx.)Generating Protease(s)Key Functional CharacteristicsReference(s)
p100 100 kDa-Full-length, inactive proenzyme.[4]
p75 75 kDaFurin-like enzymesPropeptide-cleaved, initial active form.[4]
p68 68 kDaFurin-like enzymesAnother designation for the propeptide-cleaved form. Can degrade the chondroitin sulfate-bearing region of aggrecan.[5]
p60 60 kDaMMPs (e.g., MT4-MMP), AutocatalysisTruncated form with enhanced aggrecanase activity.[4][6]
p53 53 kDaMT4-MMPFurther truncated form required for cleavage at the Glu373-Ala374 site in the aggrecan interglobular domain.[7]
p50 50 kDaMMPs, AutocatalysisActive truncated form.[4]
p40 40 kDaAutocatalysisExhibits reduced affinity for sulfated glycosaminoglycans.[8]
Glycosylation: A Modulator of Secretion and Function

Contrary to some earlier reports, recent evidence has established that ADAMTS4 is a glycosylated enzyme. This includes C-mannosylation and likely N-linked glycosylation, which play crucial roles in the proper folding, processing, secretion, and enzymatic activity of ADAMTS4.

Quantitative Data: Glycosylation Sites and Their Roles

Modification TypeSite(s)Experimental EvidenceFunctional RoleReference(s)
C-mannosylation Trp404, Trp523, Trp526, Trp529LC-MS/MSEssential for proper protein processing, intracellular trafficking, secretion, and enzymatic activity.[9]
N-linked glycosylation Asn68 (predicted)Database annotationPotentially involved in secretion and folding.[10]

Signaling Pathways Regulating ADAMTS4 Post-Translational Modifications

The PTMs of ADAMTS4 are not static events but are dynamically regulated by extracellular signals, particularly pro-inflammatory cytokines and growth factors.

Interleukin-1 (IL-1) Signaling

IL-1 is a potent inducer of cartilage degradation in arthritis. It does not significantly increase the overall abundance of ADAMTS4 protein but rather promotes its activation from a constitutively produced pool. This activation involves the MAPK signaling pathway, leading to the processing of ADAMTS4.

IL1_Signaling_ADAMTS4_Activation IL1 Interleukin-1 (IL-1) IL1R IL-1 Receptor IL1->IL1R Binds MAPK_Pathway MAPK Pathway (ERK1/2, JNK) IL1R->MAPK_Pathway Activates Activator Unknown Activator MAPK_Pathway->Activator Stimulates proADAMTS4 Constitutively Produced pro-ADAMTS4 Activator->proADAMTS4 Activates activeADAMTS4 Active ADAMTS4 (p68 -> p53) proADAMTS4->activeADAMTS4 Processing

IL-1 signaling pathway leading to the activation of ADAMTS4.
Transforming Growth Factor-β (TGF-β) Signaling

TGF-β has a more complex role. While it can have protective effects on cartilage, it has also been shown to increase the expression and activity of ADAMTS4. TGF-β signaling upregulates ADAMTS4 at the mRNA level, leading to increased protein synthesis and subsequent secretion of the active enzyme.

TGFB_Signaling_ADAMTS4_Expression cluster_0 Nucleus TGFB TGF-β TGFBR TGF-β Receptor Complex TGFB->TGFBR Binds SMAD SMAD Signaling TGFBR->SMAD Activates ADAMTS4_Gene ADAMTS4 Gene SMAD->ADAMTS4_Gene Upregulates Transcription Nucleus Nucleus ADAMTS4_mRNA ADAMTS4 mRNA ADAMTS4_Gene->ADAMTS4_mRNA Transcription ADAMTS4_Protein ADAMTS4 Protein (pro-form) ADAMTS4_mRNA->ADAMTS4_Protein Translation

TGF-β signaling pathway leading to increased ADAMTS4 expression.
Cell Surface Activation Complex

A key mechanism for ADAMTS4 activation involves a trimolecular complex on the cell surface, consisting of ADAMTS4, MT4-MMP, and the syndecan-1 proteoglycan. This complex facilitates the C-terminal processing of ADAMTS4, leading to its full activation.

Cell_Surface_Activation cluster_cell_membrane Cell Membrane MT4_MMP MT4-MMP (GPI-anchored) p53_ADAMTS4 p53 ADAMTS4 (fully active) MT4_MMP->p53_ADAMTS4 Cleaves p68 Syndecan1 Syndecan-1 p68_ADAMTS4 p68 ADAMTS4 p68_ADAMTS4->MT4_MMP Binds to p53_ADAMTS4->Syndecan1 Associates with (via CS/HS chains) Western_Blot_Workflow Sample Cell Lysate or Conditioned Media SDSPAGE SDS-PAGE Sample->SDSPAGE Transfer Transfer to Membrane SDSPAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Chemiluminescent Detection SecondaryAb->Detect Analysis Analysis of Isoforms Detect->Analysis MS_Workflow Purified_Protein Purified ADAMTS4 Digestion Proteolytic Digestion Purified_Protein->Digestion Enrichment Glycopeptide Enrichment (Optional) Digestion->Enrichment LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Enrichment->LC_MSMS Data_Analysis Data Analysis and PTM Identification LC_MSMS->Data_Analysis SDM_Workflow Plasmid ADAMTS4 Expression Plasmid PCR PCR with Mutagenic Primers Plasmid->PCR Digestion DpnI Digestion of Parental Plasmid PCR->Digestion Ligation Ligation Digestion->Ligation Transformation Transformation into E. coli Ligation->Transformation Verification Sequencing to Verify Mutation Transformation->Verification Expression Expression of Mutant Protein Verification->Expression Functional_Assay Functional Assays Expression->Functional_Assay

References

ADAMTS4 Expression in Human Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression of ADAM metallopeptidase with thrombospondin type 1 motif 4 (ADAMTS4) across various human tissues. ADAMTS4, also known as aggrecanase-1, is a secreted zinc-dependent endopeptidase critical in extracellular matrix (ECM) remodeling. Its primary substrate is aggrecan, a major proteoglycan in articular cartilage, making ADAMTS4 a key player in cartilage degradation and a major therapeutic target in osteoarthritis.[1][2][3] This guide details its expression patterns, the experimental methodologies used for its detection, and the signaling pathways that regulate its expression.

Data Presentation: ADAMTS4 Expression Levels

The expression of ADAMTS4 varies significantly across different human tissues at both the mRNA and protein levels. The following tables summarize quantitative and semi-quantitative data from multiple sources, including RNA-Sequencing and immunohistochemistry studies.

Table 1: ADAMTS4 mRNA Expression in Normal Human Tissues

The following data, primarily derived from the Human Protein Atlas which combines data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas (HPA) project, represents normalized TPM (nTPM) values.[4]

Tissue GroupTissueConsensus nTPMRNA Distribution & Specificity
Adipose & Soft Tissue Adipose Tissue19.3Detected in many; Tissue enhanced
Smooth Muscle10.3Detected in many; Low tissue specificity
Skeletal Muscle0.2Detected in many; Low tissue specificity
Central Nervous System Cerebral Cortex1.8Detected in many; Low tissue specificity
Hippocampus3.3Detected in many; Low tissue specificity
Spinal Cord5.2Detected in many; Low tissue specificity
Cardiovascular System Heart Muscle0.5Detected in many; Low tissue specificity
Aortic Tissue (Normal)Low-
Gastrointestinal Tract Esophagus0.8Detected in many; Low tissue specificity
Stomach1.1Detected in many; Low tissue specificity
Small Intestine1.0Detected in many; Low tissue specificity
Colon1.1Detected in many; Low tissue specificity
Glandular Tissues Salivary Gland0.5Detected in many; Low tissue specificity
Pancreas0.3Detected in many; Low tissue specificity
Thyroid Gland1.2Detected in many; Low tissue specificity
Hematopoietic System Bone Marrow0.7Detected in many; Low tissue specificity
Lymph Node0.4Detected in many; Low tissue specificity
Spleen0.3Detected in many; Low tissue specificity
Liver & Gallbladder Liver0.2Detected in many; Low tissue specificity
Lung & Respiratory System Lung0.6Detected in many; Low tissue specificity
Renal & Urinary System Kidney0.3Detected in many; Low tissue specificity
Reproductive System Ovary17.5Detected in many; Tissue enhanced
Testis0.2Detected in many; Low tissue specificity
Uterine Tube24.3Detected in many; Low tissue specificity
Connective & Skeletal Cartilage (Normal)Low/Constitutive-
Synovium (Normal)Low-

Note: "Tissue enhanced" indicates that nTPM levels are at least five-fold higher in a particular tissue compared to the average of all other tissues.[4]

Table 2: ADAMTS4 Protein Expression and Pathological Regulation

This table summarizes semi-quantitative protein expression data from immunohistochemistry (IHC) and highlights tissues where ADAMTS4 expression is significantly altered in pathological conditions.

TissueNormal Expression Level (IHC)Pathological ConditionChange in ExpressionKey Cell Types
Articular Cartilage Low to negligibleOsteoarthritis (OA)Predominantly Expressed / Upregulated [1]Chondrocytes[1]
Synovium LowOsteoarthritis (OA)Downregulated (mRNA)[5]Synovial Fibroblasts
Synovial Fluid Undetectable in most normal casesOsteoarthritis (OA), Joint InjuryIncreased Activity (Correlates with inflammation & effusion)[6]-
Central Nervous System Moderate (most abundant in CNS)[4]Kainic Acid-Induced SeizuresMarkedly Increased (mRNA)[7]Neurons, Astrocytes[7][8]
Lung LowLung CancerSignificantly Upregulated [9][10]Cancer Cells
Colon LowColorectal Cancer (CRC)Overexpressed [11]Cancer Cells (cytoplasmic)[11]
Aorta LowThoracic Aortic Aneurysm/DissectionSignificantly Increased [12][13]Smooth Muscle Cells, Macrophages[13]
Kidney LowChronic Kidney Disease (CKD)Increased (in interstitial compartment)[14]Peritubular Capillaries, Interstitial Stroma[14]
Oligodendrocytes Low in precursors (OPCs)Differentiating OligodendrocytesMarkedly Upregulated [15]Differentiating Oligodendrocytes[15]

Experimental Protocols

Accurate assessment of ADAMTS4 expression requires robust and specific methodologies. Below are detailed protocols for key experimental techniques cited in the literature.

Immunohistochemistry (IHC) for ADAMTS4 Protein Localization

This protocol is a generalized procedure for detecting ADAMTS4 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER).

    • Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).

    • Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature for 20 minutes.

    • Rinse with phosphate-buffered saline (PBS).

  • Blocking and Permeabilization:

    • Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide in methanol for 15 minutes.

    • Rinse with PBS.

    • Block non-specific binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-ADAMTS4 antibody (e.g., rabbit polyclonal) in the blocking buffer to the manufacturer's recommended concentration.

    • Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides with PBS (3 changes, 5 minutes each).

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.

    • Rinse with PBS.

    • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

    • Develop the signal using a chromogen substrate like 3,3'-Diaminobenzidine (DAB) until the desired stain intensity is reached.

    • Rinse with distilled water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the stain in running tap water.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

  • Analysis:

    • Examine under a light microscope. Positive staining for ADAMTS4 will appear as a brown precipitate. The intensity and localization (e.g., cytoplasmic, extracellular) should be recorded.[1][9][11]

Western Blotting for ADAMTS4 Protein Quantification

This protocol describes the detection of ADAMTS4 in protein lysates from tissues or cultured cells.

  • Protein Extraction:

    • Homogenize tissue samples or lyse cultured cells in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins on a 4-20% gradient or 10% SDS-polyacrylamide gel. Multiple bands may be detected, representing the full-length protein and its processed fragments (~68, ~53, and 30 kDa).[16]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ADAMTS4 antibody diluted in the blocking buffer overnight at 4°C.

  • Detection:

    • Wash the membrane with TBST (3 changes, 10 minutes each).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager or X-ray film.

  • Analysis:

    • Perform densitometric analysis of the bands using software like ImageJ. Normalize the ADAMTS4 signal to a loading control protein (e.g., β-actin or GAPDH).[17]

Quantitative Real-Time PCR (qPCR) for ADAMTS4 mRNA Expression

This protocol outlines the measurement of ADAMTS4 transcript levels.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from tissue samples or cells using a TRIzol-based method or a commercial kit.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA template, forward and reverse primers specific for human ADAMTS4, and a SYBR Green or TaqMan-based qPCR master mix.

    • Example Primer Sequences (SYBR Green):

      • Forward: 5'-AAGGACGGAGACGACGACTAT-3'

      • Reverse: 5'-GTAGAGGACGGCTCCAGGTT-3'

    • Perform the qPCR reaction in a real-time thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for ADAMTS4 and one or more stable housekeeping genes (e.g., GAPDH, ACTB).

    • Calculate the relative expression of ADAMTS4 using the ΔΔCt method. This normalizes the ADAMTS4 Ct value to the housekeeping gene(s) and compares it to a control or calibrator sample.[18]

Visualizations: Pathways and Workflows

Signaling Pathways Regulating ADAMTS4 Expression

Pro-inflammatory cytokines, particularly Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), are potent inducers of ADAMTS4 expression, especially in joint tissues.[19][20] This induction is mediated by complex intracellular signaling cascades. The diagram below illustrates the key pathways involved.

ADAMTS4_Signaling cluster_stimuli Pro-inflammatory Stimuli cluster_receptors Cell Surface Receptors cluster_pathways Intracellular Signaling Cascades cluster_transcription Transcription Factors cluster_gene Gene Expression cluster_protein Protein Synthesis IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R TNFa TNF-α TNFR TNF Receptor TNFa->TNFR MAPK MAPK Pathway (p38, JNK) IL1R->MAPK NFkB NF-κB Pathway IL1R->NFkB PI3K PI3K/Akt Pathway IL1R->PI3K TNFR->MAPK TNFR->NFkB AP1 AP-1 MAPK->AP1 NFkB_TF NF-κB NFkB->NFkB_TF ADAMTS4_Gene ADAMTS4 Gene Transcription PI3K->ADAMTS4_Gene Modulates NFkB_TF->ADAMTS4_Gene AP1->ADAMTS4_Gene ADAMTS4_Protein ADAMTS4 Protein ADAMTS4_Gene->ADAMTS4_Protein Translation

Caption: Pro-inflammatory regulation of ADAMTS4 expression.

Experimental Workflow for Tissue Expression Analysis

The following diagram outlines a typical workflow for investigating ADAMTS4 expression in human tissue samples, from acquisition to data interpretation.

Experimental_Workflow cluster_collection Sample Acquisition cluster_processing Sample Processing cluster_analysis Molecular Analysis cluster_data Data Interpretation Tissue Human Tissue Sample (e.g., Biopsy, Surgical Resection) Fixation Fixation (FFPE) for IHC Tissue->Fixation Homogenization Homogenization/Lysis for WB, qPCR Tissue->Homogenization IHC Immunohistochemistry (IHC) Fixation->IHC WB Western Blot (WB) Homogenization->WB qPCR Quantitative PCR (qPCR) Homogenization->qPCR Protein_Local Protein Localization & Semi-Quantification IHC->Protein_Local Protein_Quant Protein Quantification & Isoform Detection WB->Protein_Quant mRNA_Quant mRNA Quantification qPCR->mRNA_Quant

Caption: Workflow for ADAMTS4 expression analysis in tissues.

Role of ADAMTS4 in Osteoarthritis Pathogenesis

ADAMTS4 is a central enzyme in the catabolic processes that drive the degradation of articular cartilage in osteoarthritis. Its activity leads to the breakdown of the essential proteoglycan aggrecan, resulting in loss of cartilage integrity and function.

OA_Pathway Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Chondrocyte Articular Chondrocyte Cytokines->Chondrocyte Stimulate ADAMTS4 ↑ ADAMTS4 Expression & Secretion Chondrocyte->ADAMTS4 Aggrecan Aggrecan (in Cartilage ECM) ADAMTS4->Aggrecan Cleaves Degradation Aggrecan Degradation Aggrecan->Degradation Loss Loss of Compressive Stiffness & Elasticity Degradation->Loss CartilageDamage Cartilage Degradation & OA Progression Loss->CartilageDamage

Caption: The role of ADAMTS4 in osteoarthritis cartilage degradation.

References

Endogenous Inhibitors of ADAMTS4 Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase with Thrombospondin motifs 4 (ADAMTS4), also known as aggrecanase-1, is a key enzyme implicated in the degradation of aggrecan, a major component of the extracellular matrix in articular cartilage.[1] Its proteolytic activity is a critical factor in the pathogenesis of osteoarthritis and other degenerative joint diseases.[2] Consequently, the inhibition of ADAMTS4 presents a promising therapeutic strategy. While numerous synthetic inhibitors have been developed, the body possesses its own sophisticated regulatory mechanisms involving endogenous inhibitors. This technical guide provides an in-depth overview of the primary endogenous inhibitors of ADAMTS4 activity, focusing on their quantitative inhibitory profiles, the experimental methodologies used for their characterization, and the signaling pathways governing their function.

Core Endogenous Inhibitors of ADAMTS4

The two principal endogenous inhibitors of ADAMTS4 identified to date are Tissue Inhibitor of Metalloproteinase-3 (TIMP-3) and Alpha-2-Macroglobulin (α2M).

Tissue Inhibitor of Metalloproteinase-3 (TIMP-3)

TIMP-3 is a member of the TIMP family of proteins that regulate the activity of most matrix metalloproteinases (MMPs) and ADAMTSs.[3][4] Among the four TIMP members, TIMP-3 is the most potent endogenous inhibitor of ADAMTS4.[5][6] Its inhibitory action is crucial for maintaining the integrity of the extracellular matrix.

Alpha-2-Macroglobulin (α2M)

Alpha-2-Macroglobulin is a large plasma glycoprotein that acts as a broad-spectrum protease inhibitor.[7] Its unique mechanism of action allows it to inhibit a wide variety of proteases, including ADAMTS4, through a "trapping" mechanism.[8]

Quantitative Inhibition Data

The inhibitory potency of TIMPs and α2M against ADAMTS4 has been quantified using various kinetic parameters. The following tables summarize the key quantitative data for easy comparison.

InhibitorParameterValueSpeciesSubstrateReference
TIMP-1 IC50350 nMHumanAggrecan[5][9]
TIMP-2 IC50420 nMHumanAggrecan[5][9]
TIMP-3 IC507.9 nMHumanAggrecan[5][9]
TIMP-3 Ki(app)1.24 nMHumanFluorogenic Peptide[10]
N-TIMP-3 KiSubnanomolar rangeHumanAggrecan[11][12]
TIMP-4 IC50>2 µM (35% inhibition)HumanAggrecan[5]

Table 1: Inhibitory Constants of TIMPs against ADAMTS4. IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for the four human TIMP members against ADAMTS4. Lower values indicate higher potency. N-TIMP-3 refers to the N-terminal inhibitory domain of TIMP-3.

InhibitorParameterValueSpeciesReference
α2-Macroglobulin Second-order rate constant (k)10^6 M⁻¹s⁻¹Human[7][13]

Table 2: Kinetic Data for α2-Macroglobulin Inhibition of ADAMTS4. The second-order rate constant reflects the efficiency of the inhibition reaction.

Signaling and Regulatory Pathways

The activity of ADAMTS4 is not only regulated by direct inhibition but also through cellular signaling pathways that control the localization and clearance of both the enzyme and its inhibitors.

TIMP-3-Mediated Regulation of ADAMTS4

TIMP-3 inhibits ADAMTS4 by the insertion of its N-terminal domain into the active site cleft of the enzyme, thereby blocking substrate access.[14] The interaction is influenced by the C-terminal ancillary domains of ADAMTS4, which enhance the binding of TIMP-3.[15][16] Furthermore, the presence of the natural substrate, aggrecan, can enhance the inhibition of ADAMTS4 by TIMP-3, suggesting a substrate-dependent modulation of inhibition.[17] TIMP-3 and its complex with metalloproteinases can be cleared from the extracellular space through endocytosis mediated by the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1).[18]

TIMP3_Regulation cluster_inhibition Direct Inhibition cluster_clearance Cellular Clearance ADAMTS4 ADAMTS4 ADAMTS4_TIMP3 ADAMTS4-TIMP-3 Complex (Inactive) ADAMTS4->ADAMTS4_TIMP3 Inhibition TIMP3 TIMP-3 TIMP3->ADAMTS4_TIMP3 Aggrecan Aggrecan Aggrecan->ADAMTS4 Substrate Aggrecan->ADAMTS4_TIMP3 Enhances Inhibition LRP1 LRP1 ADAMTS4_TIMP3->LRP1 Binding Endocytosis Endocytosis & Clearance LRP1->Endocytosis a2M_Inhibition cluster_trapping Inhibition Mechanism cluster_clearance Cellular Clearance ADAMTS4 ADAMTS4 BaitRegion Bait Region ADAMTS4->BaitRegion Cleavage ADAMTS4_a2M_complex ADAMTS4-α2M Complex (Trapped) ADAMTS4->ADAMTS4_a2M_complex a2M_native Native α2M a2M_native->BaitRegion a2M_cleaved Cleaved α2M BaitRegion->a2M_cleaved Induces Conformational Change a2M_cleaved->ADAMTS4_a2M_complex Entrapment LRP1 LRP1 ADAMTS4_a2M_complex->LRP1 Binding Endocytosis Endocytosis & Clearance LRP1->Endocytosis Inhibitor_Workflow Start Hypothesized Endogenous Inhibitor Purification Purification of Inhibitor and ADAMTS4 Start->Purification InitialScreen Initial Activity Screen (e.g., FRET assay) Purification->InitialScreen DoseResponse Dose-Response Curve & IC50 Determination InitialScreen->DoseResponse Inhibitory Activity Confirmed KineticAnalysis Kinetic Analysis (Ki, rate constants) DoseResponse->KineticAnalysis MechanismStudy Mechanism of Action Study (e.g., SDS-PAGE, SPR) KineticAnalysis->MechanismStudy CellBasedAssay Cell-Based Validation (e.g., cartilage explants) MechanismStudy->CellBasedAssay Conclusion Characterization Complete CellBasedAssay->Conclusion

References

ADAMTS4 function in embryonic development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Function of ADAMTS4 in Embryonic Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADAMTS4 (A Disintegrin and Metalloproteinase with Thrombospondin type 1 Motif 4) is a secreted zinc metalloproteinase belonging to the ADAMTS family of enzymes.[1][2] These enzymes play a crucial role in the remodeling of the extracellular matrix (ECM) by cleaving various components, including proteoglycans.[2] ADAMTS4, also known as aggrecanase-1, has been extensively studied for its role in the degradation of cartilage in osteoarthritis.[3][4][5] However, emerging evidence highlights its significant and diverse functions during embryonic development, including organogenesis and the development of the central nervous system.[3][6][7] This guide provides a comprehensive overview of the current understanding of ADAMTS4's function in embryonic development, with a focus on its expression, substrates, and involvement in signaling pathways.

Expression of ADAMTS4 During Embryonic Development

The expression of ADAMTS4 is dynamically regulated throughout embryonic development, with its presence detected in various tissues at different stages.

  • Cardiovascular System: In murine embryonic development, ADAMTS4 is widely expressed in the heart at embryonic days 10.5, 12.5, 14.5, and 18.5, specifically in the right and left atria, right and left ventricles, and the interventricular septum.[6] Its expression is observed in embryonic cardiomyocytes.[6]

  • Renal System: ADAMTS4 mRNA is expressed in the developing kidney.[3]

  • Central Nervous System (CNS): During early oligodendroglial development, ADAMTS4 is significantly upregulated in differentiating oligodendrocytes and newly differentiated oligodendrocytes.[7]

  • Skeletal System: ADAMTS4 is expressed and active in the growth plates of developing bones.[5]

Function of ADAMTS4 in Organogenesis and Development

ADAMTS4 plays a role in the development of several organ systems, often exhibiting functional redundancy with other ADAMTS family members.

Renal Development

While mice lacking only the ADAMTS4 gene (Adamts4-/-) are phenotypically normal, the combined knockout of Adamts1 and Adamts4 (Adamts1-/-;Adamts4-/-) results in perinatal lethality in over 95% of offspring.[3] These double-knockout mice exhibit a significant thinning of the renal medulla, a defect that becomes apparent around the time of birth.[3] This suggests that ADAMTS1 and ADAMTS4 have partially redundant and essential roles in perinatal kidney development.[3] The exact mechanism of their action in this context is still under investigation but does not appear to involve the cleavage of aggrecan or versican.[3]

Heart Development

The widespread expression of ADAMTS4 in the embryonic heart suggests a role in cardiac development.[6] Extracellular matrix remodeling is a critical process during heart formation, and ADAMTS family members are known to be involved in the degradation of the versican-rich ECM, which is replaced by a mature ECM.[8]

Central Nervous System Development: Oligodendrocyte Differentiation and Myelination

ADAMTS4 is crucial for the proper differentiation of oligodendrocytes, the myelin-producing cells of the CNS. It achieves this by cleaving the NG2 proteoglycan on the surface of oligodendrocyte precursor cells (OPCs).[7] This cleavage attenuates PDGFRα signaling, which is known to inhibit oligodendrocyte differentiation.[7] Adamts4 null mutant mice show delayed oligodendrocyte differentiation in the forebrain due to impeded NG2 proteolysis and enhanced ERK phosphorylation.[7]

Skeletal Development

Despite its expression and activity in the growth plates, the deletion of ADAMTS4's enzymatic activity does not lead to any abnormalities in skeletal development, growth, or remodeling in mice.[5] This suggests that other proteases may compensate for its absence in this context.

Substrates of ADAMTS4 in the Embryonic Context

ADAMTS4 can cleave several large chondroitin sulfate proteoglycans that are important for the structure and function of the ECM during development.

  • Versican (VCAN): A large proteoglycan involved in cell adhesion, proliferation, and migration. Cleavage of versican by ADAMTS proteases is required for developmental processes such as interdigital web regression.[9]

  • Aggrecan (ACAN): The major proteoglycan in cartilage, responsible for its compressive stiffness.[3][4]

  • Brevican and Neurocan: Proteoglycans primarily found in the central nervous system.[4]

  • NG2 Proteoglycan (CSPG4): Found on the surface of oligodendrocyte precursor cells, its cleavage by ADAMTS4 is a key step in their differentiation.[7]

Signaling Pathways Involving ADAMTS4

PDGFRα Signaling in Oligodendrocyte Differentiation

ADAMTS4 plays a critical role in modulating the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) signaling pathway in oligodendrocyte precursor cells (OPCs).[7] In the absence of ADAMTS4, the NG2 proteoglycan on the OPC surface enriches the binding of the growth factor PDGF-AA to its receptor PDGFRα. This enhances downstream signaling through the ERK pathway, which in turn inhibits the differentiation of OPCs into mature, myelinating oligodendrocytes.[7] When ADAMTS4 is present, it cleaves the NG2 proteoglycan. This reduces the binding of PDGF-AA to PDGFRα, thereby attenuating ERK phosphorylation and permitting oligodendrocyte differentiation and subsequent myelination to proceed.[7]

ADAMTS4_PDGFRa_Signaling cluster_OPC Oligodendrocyte Precursor Cell (OPC) cluster_Extracellular Extracellular Space PDGFRA PDGFRα ERK ERK PDGFRA->ERK Activates NG2 NG2 Proteoglycan PDGFAA PDGF-AA NG2->PDGFAA Enriches Binding Differentiation Oligodendrocyte Differentiation ERK->Differentiation Inhibits ADAMTS4 ADAMTS4 ADAMTS4->NG2 Cleaves PDGFAA->PDGFRA Binds

Caption: ADAMTS4-mediated cleavage of NG2 and its effect on PDGFRα signaling.

Quantitative Data from Knockout Mouse Studies

The following table summarizes the key phenotypic outcomes observed in mice with genetic deletion of Adamts4.

Gene(s) KnockoutPhenotypeKey FindingsReference(s)
Adamts4Phenotypically normalNo gross or histologic abnormalities; normal skeletal development and growth.[3][5][10]
Adamts1 and Adamts4Perinatal lethality (>95%)Marked thinning of the renal medulla, apparent around birth.[3]
Adamts4 and Adamts5Phenotypically normalProtected from the progression of surgically induced osteoarthritis.[11]

Experimental Protocols

Generation of Adamts4 Knockout Mice (Gene Targeting)
  • Construct Design: A targeting vector is designed to disrupt the Adamts4 gene. This often involves replacing a critical exon (e.g., one containing the catalytic domain) with a selection marker, such as a neomycin resistance cassette. Flanking regions of homology to the target locus are included in the vector to facilitate homologous recombination.

  • Electroporation into Embryonic Stem (ES) Cells: The targeting vector is introduced into pluripotent ES cells, typically derived from a specific mouse strain (e.g., 129/Sv), via electroporation.

  • Selection of Recombinant ES Cells: ES cells that have successfully integrated the targeting vector are selected for using the selection marker (e.g., G418 for neomycin resistance). Southern blotting or PCR is then used to screen for clones that have undergone homologous recombination at the correct Adamts4 locus.

  • Blastocyst Injection: Correctly targeted ES cell clones are injected into blastocysts from a different mouse strain (e.g., C57BL/6J).

  • Generation of Chimeric Mice: The injected blastocysts are transferred into the uterus of a pseudopregnant female mouse. The resulting offspring (chimeras) are composed of cells from both the host blastocyst and the injected ES cells.

  • Germline Transmission: Chimeric mice are bred with wild-type mice. If the modified ES cells contributed to the germline of the chimera, the targeted Adamts4 allele will be passed on to the offspring, resulting in heterozygous (Adamts4+/-) mice.

  • Generation of Homozygous Knockout Mice: Heterozygous mice are intercrossed to produce homozygous Adamts4-/- mice, as well as wild-type and heterozygous littermates for use as controls.

Gene_Targeting_Workflow start Design Targeting Vector es_cells Electroporate into ES Cells start->es_cells selection Select for Recombinant Clones (e.g., G418, PCR/Southern) es_cells->selection blastocyst Inject Targeted ES Cells into Blastocysts selection->blastocyst chimeras Generate Chimeric Mice blastocyst->chimeras germline Breed Chimeras for Germline Transmission chimeras->germline heterozygous Obtain Heterozygous (Adamts4+/-) Mice germline->heterozygous homozygous Intercross Heterozygotes to Generate Homozygous (Adamts4-/-) Mice heterozygous->homozygous

Caption: Workflow for generating Adamts4 knockout mice via gene targeting.

Immunohistochemistry for Protein Localization
  • Tissue Preparation: Embryos or specific tissues are dissected and fixed, typically in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). After fixation, tissues are cryoprotected by immersion in a sucrose solution (e.g., 30% sucrose in PBS) and then embedded in an optimal cutting temperature (OCT) compound.

  • Sectioning: The embedded tissues are sectioned using a cryostat at a typical thickness of 10-20 µm. Sections are mounted on adhesive-coated microscope slides.

  • Antigen Retrieval (if necessary): For some antibodies, an antigen retrieval step is required to unmask the epitope. This can involve heat-induced epitope retrieval (HIER) in a citrate or Tris-EDTA buffer.

  • Blocking and Permeabilization: Sections are incubated in a blocking solution (e.g., PBS containing normal serum from the secondary antibody's host species and a detergent like Triton X-100) to prevent non-specific antibody binding and to permeabilize cell membranes.

  • Primary Antibody Incubation: The sections are incubated with a primary antibody specific for ADAMTS4, diluted in the blocking solution, typically overnight at 4°C.

  • Secondary Antibody Incubation: After washing to remove unbound primary antibody, the sections are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody's host species. This is typically done for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: A nuclear counterstain, such as DAPI or Hoechst, is often applied to visualize cell nuclei. The sections are then washed and mounted with an anti-fade mounting medium.

  • Imaging: The slides are imaged using a fluorescence or confocal microscope.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Isolation: Total RNA is extracted from dissected embryonic tissues using a suitable method, such as a TRIzol-based reagent or a column-based kit (e.g., RNeasy Mini Kit).

  • RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis or a bioanalyzer.

  • DNase Treatment: To eliminate any contaminating genomic DNA, the RNA samples are treated with DNase I.

  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • qPCR Reaction Setup: The qPCR reaction is prepared by mixing the cDNA template with a qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green), and forward and reverse primers specific for the Adamts4 gene. A housekeeping gene (e.g., Gapdh, Actb) is also amplified for normalization.

  • qPCR Amplification: The reaction is run on a real-time PCR cycler, which subjects the samples to repeated cycles of denaturation, annealing, and extension, while monitoring the fluorescence signal in real-time.

  • Data Analysis: The cycle threshold (Ct) values are determined for both the target gene (Adamts4) and the housekeeping gene. The relative expression of Adamts4 is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing it to a control sample.

Conclusion

ADAMTS4 is a multifaceted enzyme with important roles in embryonic development that extend beyond its well-known function in cartilage degradation. Its involvement in renal development, oligodendrocyte differentiation, and cardiac morphogenesis underscores its significance in the precise regulation of extracellular matrix remodeling. The functional redundancy observed with other ADAMTS members, such as ADAMTS1 and ADAMTS5, highlights the complexity of ECM regulation during embryogenesis. Further research into the specific substrates and signaling pathways modulated by ADAMTS4 in different developmental contexts will be crucial for a complete understanding of its physiological functions and for identifying potential therapeutic targets for developmental disorders and regenerative medicine.

References

Genetic Variants of ADAMTS4: A Technical Guide to Disease Susceptibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS4), also known as aggrecanase-1, is a key enzyme in the turnover of the extracellular matrix (ECM). Its primary substrate is aggrecan, a major component of cartilage, but it also cleaves other ECM proteins. Given its critical role in tissue remodeling, genetic variations in the ADAMTS4 gene have been implicated in the susceptibility to a range of diseases, from musculoskeletal disorders to cancer and cardiovascular conditions. This technical guide provides an in-depth overview of the known genetic variants of ADAMTS4, their association with disease, the experimental methodologies used to study them, and the signaling pathways through which they exert their effects.

Data Presentation: Quantitative Association of ADAMTS4 Variants with Disease

The following tables summarize the quantitative data from genetic association studies investigating the link between ADAMTS4 single nucleotide polymorphisms (SNPs) and various diseases.

Table 1: Association of ADAMTS4 Variants with Musculoskeletal Degenerative Diseases

SNP IDDiseasePopulationAlleles (Risk/Protective)Odds Ratio (95% CI)p-valueReference
rs4233367Lumbar Disc DegenerationChineseT (Protective)0.69 (0.50-0.94)0.0166[1]
rs4233367Knee OsteoarthritisTurkish-No significant association> 0.05[2]
rs11807350Knee OsteoarthritisTurkish-No significant association> 0.05[2]

Table 2: Association of ADAMTS4 Expression with Cancer Prognosis

Cancer TypeHigh ADAMTS4 Expression Associationn (patients)Hazard Ratio (95% CI)p-valueReference
Lung CancerPoor Overall Survival149-< 0.05[3]

Note: Quantitative data for the association of specific ADAMTS4 variants with cancer and cardiovascular disease susceptibility is still emerging and requires further large-scale studies.

Experimental Protocols

This section details the key experimental methodologies cited in the investigation of ADAMTS4 genetic variants and their functional consequences.

SNP Genotyping using TaqMan® Real-Time PCR

This method is widely used for accurate and high-throughput genotyping of specific SNPs.

Principle: The assay utilizes allele-specific TaqMan® probes that hybridize to the SNP site. Each probe is labeled with a different fluorescent reporter dye and a quencher. During the PCR amplification, the 5' nuclease activity of Taq polymerase cleaves the probe that is perfectly matched to the template, separating the reporter dye from the quencher and generating a fluorescent signal. The specific signal detected indicates the allele present.

Detailed Methodology:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from whole blood, saliva, or tissue samples using a commercially available kit.

  • DNA Quantification and Normalization: Determine the concentration and purity of the extracted DNA using a spectrophotometer. Normalize the DNA concentration for all samples to ensure consistent input in the PCR reaction.

  • TaqMan® Assay Setup:

    • Prepare a reaction mixture containing TaqMan® Genotyping Master Mix, the specific TaqMan® SNP Genotyping Assay (which includes primers and probes for the target SNP, e.g., rs4233367), and nuclease-free water.

    • Dispense the reaction mixture into a 96- or 384-well PCR plate.

    • Add the normalized genomic DNA to the respective wells.

    • Include no-template controls (NTCs) and positive controls for each genotype.

  • Real-Time PCR Amplification:

    • Seal the PCR plate and place it in a real-time PCR instrument.

    • The thermal cycling conditions typically include an initial denaturation step, followed by 40-50 cycles of denaturation and annealing/extension. A typical program is:

      • Enzyme activation: 95°C for 10 minutes

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute (repeat for 40 cycles)

  • Data Analysis: The real-time PCR software automatically collects the fluorescence data during the run and generates allele discrimination plots. The clustering of samples on the plot indicates their respective genotypes (homozygous for allele 1, homozygous for allele 2, or heterozygous).

Cell Migration and Invasion Assays (Transwell Assay)

These assays are crucial for assessing the functional impact of ADAMTS4 variants on cellular motility, a key process in cancer metastasis.

Principle: The assay uses a two-chamber system (a Transwell insert) with a porous membrane. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel). Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate or invade through the pores to the lower surface of the membrane is quantified.

Detailed Methodology:

  • Cell Culture and Transfection:

    • Culture the desired cell line (e.g., a cancer cell line) in appropriate media.

    • Transfect the cells with expression vectors encoding different ADAMTS4 variants (e.g., wild-type vs. a specific SNP) or with siRNAs to knock down ADAMTS4 expression.

  • Transwell Insert Preparation:

    • For invasion assays, thaw Matrigel on ice and coat the upper surface of the Transwell inserts. Allow the Matrigel to solidify at 37°C. For migration assays, this step is omitted.

    • Rehydrate the inserts with serum-free medium.

  • Cell Seeding:

    • Harvest the transfected cells and resuspend them in serum-free medium.

    • Seed the cells into the upper chamber of the Transwell inserts.

  • Chemoattractant Addition:

    • Add complete medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plates for a period that allows for cell migration/invasion (typically 12-48 hours) at 37°C in a CO2 incubator.

  • Cell Staining and Quantification:

    • Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

    • Fix the cells that have migrated to the lower surface with methanol or paraformaldehyde.

    • Stain the cells with a solution such as crystal violet.

    • Elute the stain and measure the absorbance using a plate reader, or count the number of stained cells in several microscopic fields.

  • Data Analysis: Compare the migration/invasion rates between cells expressing different ADAMTS4 variants or with altered ADAMTS4 expression levels.

Signaling Pathways and Experimental Workflows

This section provides diagrams of key signaling pathways involving ADAMTS4 and a typical experimental workflow for studying the genetic association of ADAMTS4 variants with disease.

Signaling Pathways

ADAMTS4_Signaling_Pathways cluster_extracellular Extracellular Matrix ADAMTS4 ADAMTS4 Aggrecan Aggrecan ADAMTS4->Aggrecan Cleavage TAK1 TAK1 ADAMTS4->TAK1 Activation TGFb_ligand TGF-β Ligand TGFbR TGF-β Receptor TGFb_ligand->TGFbR Binding SMAD23 SMAD2/3 TGFbR->SMAD23 Phosphorylation SMAD4 SMAD4 SMAD23->SMAD4 Complex Formation SMAD_complex SMAD2/3-SMAD4 Complex MEK MEK TAK1->MEK Activation ERK12 ERK1/2 MEK->ERK12 Activation cMyc c-Myc Stabilization ERK12->cMyc Activation Transcription Gene Transcription (e.g., ADAMTS4) SMAD_complex->Transcription Regulation

Caption: ADAMTS4 Signaling Pathways.

Experimental Workflow: Genetic Association Study

Genetic_Association_Workflow Study_Design Study Design (Case-Control) Sample_Collection Sample Collection (e.g., Blood, Saliva) Study_Design->Sample_Collection DNA_Extraction Genomic DNA Extraction Sample_Collection->DNA_Extraction Genotyping SNP Genotyping (e.g., Real-Time PCR) DNA_Extraction->Genotyping Data_Analysis Statistical Analysis (Allele & Genotype Frequencies, Odds Ratios) Genotyping->Data_Analysis Results Association of ADAMTS4 Variant with Disease Data_Analysis->Results

Caption: Genetic Association Study Workflow.

Conclusion

The study of ADAMTS4 genetic variants is a rapidly evolving field with significant implications for understanding and potentially treating a variety of complex diseases. The association of specific SNPs with conditions like osteoarthritis and their emerging role in cancer and cardiovascular disease highlight the importance of this enzyme in human health. This guide provides a foundational overview for researchers and drug development professionals, summarizing the current state of knowledge and providing detailed methodologies to facilitate further investigation into the multifaceted role of ADAMTS4. Future research, including large-scale genome-wide association studies and detailed functional analyses of identified variants, will be crucial to fully elucidate the contribution of ADAMTS4 genetics to disease susceptibility and to pave the way for novel therapeutic strategies.

References

Methodological & Application

Protocol for Recombinant Human ADAMTS4 Expression and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS4), also known as aggrecanase-1, is a key zinc-dependent metalloproteinase involved in the degradation of cartilage extracellular matrix components, particularly aggrecan and versican.[1][2] Its activity is strongly implicated in the pathology of osteoarthritis and has also been linked to cancer progression and neurological conditions.[2][3][4] The availability of highly pure and active recombinant ADAMTS4 is crucial for structural studies, inhibitor screening, and investigating its physiological and pathological roles.

This document provides a detailed protocol for the expression of recombinant human ADAMTS4 in a mammalian cell system and its subsequent purification. It also includes a method for assessing its enzymatic activity.

Data Summary

The following table summarizes typical quantitative data for recombinant human ADAMTS4 produced using a mammalian expression system.

ParameterTypical ValueMethod of DeterminationReference
Expression System HEK293 or CHO cellsN/A[5]
Predicted Molecular Mass ~90 kDa (full-length precursor)Sequence Analysis[6][7]
Apparent Molecular Mass 53-68 kDa (processed, reducing SDS-PAGE)SDS-PAGE / Western Blot[8]
Purity >90%SDS-PAGE (Silver or Coomassie Stain)
Specific Activity >7 pmol/min/µgFluorogenic Peptide Substrate Assay[9]
Endotoxin Level <1.0 EU/µgLAL Method[9]

Signaling Pathway of ADAMTS4 in Oligodendrocyte Differentiation

ADAMTS4 plays a critical role in promoting the differentiation of oligodendrocyte precursor cells (OPCs). It achieves this by cleaving the NG2 proteoglycan on the cell surface. This cleavage reduces the binding of the growth factor PDGF-AA to its receptor, PDGFRα, thereby attenuating downstream signaling pathways (like ERK phosphorylation) that inhibit differentiation.[10]

ADAMTS4_Signaling cluster_OPC Oligodendrocyte Precursor Cell (OPC) Membrane PDGFRa PDGFRα NG2 NG2 Proteoglycan PDGFRa->NG2 associates ERK ERK Phosphorylation PDGFRa->ERK activates PDGFAA PDGF-AA PDGFAA->PDGFRa binds & activates ADAMTS4 ADAMTS4 ADAMTS4->NG2 cleaves ERK->Inhibition Differentiation Oligodendrocyte Differentiation Inhibition->Differentiation inhibits

Caption: ADAMTS4-mediated cleavage of NG2 attenuates PDGFRα signaling to promote differentiation.

Experimental Workflow

The overall process involves introducing the ADAMTS4 gene into mammalian cells, allowing the cells to secrete the protein into the culture medium, and then purifying the protein from the medium.

ADAMTS4_Workflow cluster_Expression Expression Phase cluster_Purification Purification Phase cluster_QC Quality Control gene Human ADAMTS4 cDNA in Expression Vector (e.g., with His-tag) transfection Transient Transfection into HEK293T Cells gene->transfection culture Cell Culture & Protein Expression (48-72 hours) transfection->culture harvest Harvest Conditioned Medium culture->harvest clarify Centrifugation/Filtration to Remove Cells & Debris harvest->clarify affinity Affinity Chromatography (e.g., IMAC for His-tag) clarify->affinity dialysis Buffer Exchange / Dialysis into Storage Buffer affinity->dialysis sds_page Purity Check (SDS-PAGE) dialysis->sds_page activity_assay Enzyme Activity Assay dialysis->activity_assay concentration Protein Concentration (BCA/A280) dialysis->concentration purified_protein Purified Active ADAMTS4

Caption: Workflow for recombinant ADAMTS4 expression, purification, and quality control.

Experimental Protocols

Expression of Recombinant Human ADAMTS4 in HEK293T Cells

This protocol describes the transient expression and secretion of C-terminally His-tagged ADAMTS4 into the culture medium.

Materials:

  • HEK293T cells

  • Expression vector containing full-length human ADAMTS4 cDNA with a C-terminal 10xHis tag

  • High-glucose Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Transfection reagent (e.g., PEI, Lipofectamine)

  • Serum-free medium (e.g., Opti-MEM)

  • T-175 flasks or multi-layer cell culture flasks

Methodology:

  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed the cells into T-175 flasks at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • For each T-175 flask, dilute 30-40 µg of the ADAMTS4 expression vector into 1.5 mL of serum-free medium.

    • In a separate tube, dilute the transfection reagent according to the manufacturer's instructions into 1.5 mL of serum-free medium.

    • Combine the DNA and transfection reagent solutions, mix gently, and incubate at room temperature for 20-30 minutes.

  • Transfection: Replace the culture medium in the flasks with fresh, pre-warmed DMEM with 10% FBS. Add the transfection complex dropwise to the cells.

  • Expression: After 18-24 hours post-transfection, replace the medium with a low-serum (e.g., 2% FBS) or serum-free medium to simplify subsequent purification steps.

  • Harvesting: Incubate the cells for an additional 48-72 hours. Collect the conditioned medium, which now contains the secreted recombinant ADAMTS4.

  • Clarification: Centrifuge the collected medium at 3,000 x g for 20 minutes at 4°C to pellet any detached cells and large debris. Filter the supernatant through a 0.22 µm filter to remove any remaining particles. The clarified, conditioned medium can be stored at -80°C or used immediately for purification.

Purification by Immobilized Metal Affinity Chromatography (IMAC)

This protocol purifies the His-tagged ADAMTS4 from the clarified conditioned medium.

Materials:

  • Clarified conditioned medium containing His-tagged ADAMTS4

  • IMAC resin (e.g., Ni-NTA or Cobalt resin)

  • Chromatography column

  • Binding/Wash Buffer: 50 mM HEPES, 300 mM NaCl, 10 mM Imidazole, pH 7.5

  • Elution Buffer: 50 mM HEPES, 300 mM NaCl, 250 mM Imidazole, pH 7.5

  • Storage Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 10% Glycerol, pH 7.5

Methodology:

  • Column Preparation: Pack a chromatography column with the IMAC resin and equilibrate it with 5-10 column volumes (CVs) of Binding/Wash Buffer.

  • Sample Loading: Load the clarified conditioned medium onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding of the His-tagged protein to the resin.

  • Washing: Wash the column with 10-15 CVs of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the bound ADAMTS4 from the column using Elution Buffer. Collect fractions of 1-2 mL. Monitor the protein elution by measuring the A280 of the fractions.

  • Purity Analysis: Analyze the collected fractions for the presence and purity of ADAMTS4 using SDS-PAGE followed by Coomassie or silver staining. The expected band size for the processed, tagged protein is typically between 55-60 kDa.

  • Pooling and Buffer Exchange: Pool the fractions containing the purest ADAMTS4. Perform buffer exchange into the final Storage Buffer using dialysis or a desalting column.

  • Concentration and Storage: Concentrate the purified protein to the desired concentration using a centrifugal filter device. Aliquot the final protein and store at -80°C. Avoid repeated freeze-thaw cycles.[7][9]

ADAMTS4 Activity Assay

This assay measures the enzymatic activity of ADAMTS4 by monitoring the cleavage of a specific fluorogenic peptide substrate.[9]

Materials:

  • Purified recombinant human ADAMTS4

  • Fluorogenic peptide substrate (e.g., Abz-TEGEARGSVI-Dap(Dnp)-KK-NH2)

  • Assay Buffer: 50 mM HEPES, 50 mM NaCl, 1 mM CaCl₂, 0.05% Brij-35, pH 7.5

  • 96-well black microplate

  • Fluorescent plate reader

Methodology:

  • Reagent Preparation:

    • Dilute the purified ADAMTS4 to a working concentration (e.g., 10 µg/mL) in Assay Buffer.

    • Dilute the substrate to a working concentration (e.g., 50 µM) in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of the diluted ADAMTS4 solution to wells of the 96-well plate.

    • Prepare a substrate blank control containing 50 µL of Assay Buffer instead of the enzyme solution.

  • Initiate Reaction: Start the enzymatic reaction by adding 50 µL of the diluted substrate to all wells, bringing the final volume to 100 µL.

  • Measurement: Immediately place the plate in a fluorescent plate reader pre-set to 37°C. Measure the increase in fluorescence in kinetic mode for 5-10 minutes. Use an excitation wavelength of 340 nm and an emission wavelength of 420 nm.[9]

  • Data Analysis: Calculate the rate of substrate cleavage (RFU/min) from the linear portion of the reaction curve. The specific activity can be determined by comparing this rate to a standard curve generated with a known amount of the fluorescent product.

References

Application Notes and Protocols for High-Throughput Screening of ADAMTS4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for developing and implementing a robust high-throughput screening (HTS) assay to identify inhibitors of ADAMTS4 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4), a key enzyme implicated in the degradation of cartilage in osteoarthritis.[1][2] The protocols outlined below utilize a sensitive and continuous fluorescence resonance energy transfer (FRET)-based assay, suitable for large-scale compound screening.[3]

Principle of the Assay

The ADAMTS4 inhibitor screening assay is based on the enzymatic cleavage of a specific FRET peptide substrate. This substrate is dual-labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore through FRET. Upon cleavage by active ADAMTS4, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. The level of fluorescence is directly proportional to the enzyme's activity. Potential inhibitors will prevent or reduce substrate cleavage, resulting in a lower fluorescence signal. This method provides a convenient, continuous, and homogeneous format for screening large compound libraries.[3][4]

Signaling Pathway Involving ADAMTS4

ADAMTS4 plays a significant role in tissue remodeling and degradation. A key pathological role of ADAMTS4 is the breakdown of aggrecan, a major component of the cartilage extracellular matrix, which contributes to the progression of osteoarthritis.[1] Additionally, ADAMTS4 is involved in regulating cell differentiation by cleaving proteoglycans like NG2, which in turn attenuates PDGFRα signaling and promotes oligodendrocyte differentiation.[5] Understanding these pathways is crucial for contextualizing the therapeutic potential of ADAMTS4 inhibitors.

ADAMTS4_Signaling_Pathway cluster_ecm Extracellular Matrix (Cartilage) cluster_cell Chondrocyte Aggrecan Aggrecan DegradedAggrecan Degraded Aggrecan Fragments Osteoarthritis Osteoarthritis Progression DegradedAggrecan->Osteoarthritis Contributes to ProinflammatoryCytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNFα) SignalingCascade Intracellular Signaling (MAPK, JAK/STAT) ProinflammatoryCytokines->SignalingCascade ADAMTS4_Gene ADAMTS4 Gene Expression SignalingCascade->ADAMTS4_Gene Upregulates ADAMTS4_Active Active ADAMTS4 ADAMTS4_Gene->ADAMTS4_Active Translates & Activates ADAMTS4_Active->Aggrecan Cleaves Inhibitor ADAMTS4 Inhibitor Inhibitor->ADAMTS4_Active Blocks

Caption: ADAMTS4-mediated aggrecan degradation in osteoarthritis.

Experimental Workflow for HTS

The high-throughput screening process for identifying ADAMTS4 inhibitors involves several key stages, from initial compound screening to hit validation and characterization.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Validation cluster_tertiary Lead Characterization CompoundLibrary Compound Library (e.g., 10,000 compounds) PrimaryAssay FRET-based HTS Assay (Single Concentration) CompoundLibrary->PrimaryAssay IdentifyHits Identify Primary Hits (e.g., >50% inhibition) PrimaryAssay->IdentifyHits DoseResponse Dose-Response Assay (IC50 Determination) IdentifyHits->DoseResponse Confirmed Hits OrthogonalAssay Orthogonal Assay (e.g., RP-HPLC) DoseResponse->OrthogonalAssay Selectivity Selectivity Profiling (vs. other ADAMTS/MMPs) OrthogonalAssay->Selectivity Validated Hits Mechanism Mechanism of Action Studies Selectivity->Mechanism LeadCompounds Lead Compounds Mechanism->LeadCompounds

Caption: High-throughput screening workflow for ADAMTS4 inhibitors.

Materials and Reagents

ReagentSupplierCatalog No.Storage
Recombinant Human ADAMTS4 (catalytic domain)R&D Systems933-AD-80°C
SensoLyte® 520 Aggrecanase-1 (ADAMTS-4) Assay KitAnaSpecAS-72114-20°C
FRET Substrate (e.g., (5-FAM)-TEGEARGSVI-(TAMRA)-NH2)Custom SynthesisN/A-20°C
Tris-HClSigma-AldrichT5941Room Temp
NaClSigma-AldrichS9888Room Temp
CaCl2Sigma-AldrichC1016Room Temp
Brij-35Sigma-AldrichB4184Room Temp
DMSO (Anhydrous)Sigma-AldrichD2650Room Temp
384-well black, flat-bottom platesCorning3573Room Temp
Piceatannol (Positive Control Inhibitor)Sigma-AldrichP0453-20°C

Experimental Protocols

Reagent Preparation
  • Assay Buffer (TSB): 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35.[3][6] Prepare fresh and store at 4°C.

  • ADAMTS4 Enzyme Stock: Reconstitute lyophilized recombinant ADAMTS4 in the assay buffer to a stock concentration of 1 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • FRET Substrate Stock: Dissolve the FRET peptide substrate in DMSO to a stock concentration of 10 mM. Store in light-protected aliquots at -20°C.

  • Compound Plates: Prepare master plates of test compounds and positive control inhibitor (e.g., Piceatannol) dissolved in 100% DMSO.[3] From the master plates, create intermediate plates by diluting compounds in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

Primary High-Throughput Screening Protocol (384-well format)
  • Dispense Compounds: Using an automated liquid handler, add 0.5 µL of test compounds from the intermediate plates to the 384-well assay plates. Add 0.5 µL of assay buffer with the corresponding DMSO concentration to control wells (no inhibitor and maximum activity).

  • Add Enzyme: Dilute the ADAMTS4 enzyme stock in assay buffer to a working concentration of 20 nM. Add 10 µL of the diluted enzyme to each well, except for the "substrate only" control wells. The final enzyme concentration will be 10 nM.[3]

  • Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow for inhibitor-enzyme interaction.

  • Initiate Reaction: Dilute the FRET substrate stock in assay buffer to a working concentration of 20 µM. Add 10 µL of the diluted substrate to all wells to initiate the enzymatic reaction. The final substrate concentration will be 10 µM.[3]

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader capable of excitation at ~490 nm and emission at ~520 nm (for 5-FAM/TAMRA FRET pair).[4] Measure the fluorescence intensity every 5 minutes for 1-4 hours at 37°C.[6]

Data Analysis for Primary Screen
  • Calculate Reaction Rates: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Calculate Percent Inhibition: % Inhibition = (1 - (Rate_test_compound - Rate_no_enzyme) / (Rate_no_inhibitor - Rate_no_enzyme)) * 100

  • Hit Identification: Compounds exhibiting inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the control) are considered primary hits.

Hit Confirmation and IC₅₀ Determination
  • Dose-Response Curves: For each primary hit, prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Repeat Assay: Perform the FRET assay as described above with the serially diluted compounds.

  • IC₅₀ Calculation: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each confirmed hit.

Secondary (Orthogonal) Assay: RP-HPLC

To rule out false positives due to fluorescence interference, a secondary, label-free assay such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is recommended.[3]

  • Assay Setup: Set up the enzymatic reaction as in the primary screen but in a larger volume (e.g., 50 µL) and incubate for a fixed time (e.g., 24 hours).[3]

  • Reaction Quench: Stop the reaction by adding an equal volume of 1% trifluoroacetic acid (TFA).

  • HPLC Analysis: Inject the quenched reaction mixture onto a C18 RP-HPLC column. Use a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact substrate from the cleaved product fragments.

  • Quantification: Monitor the elution profile at a suitable wavelength (e.g., 214 nm). The percentage of substrate cleavage can be calculated by integrating the peak areas of the substrate and product.

Assay Validation and Performance Metrics

For a robust HTS assay, it is essential to determine key performance parameters.

ParameterDescriptionAcceptable ValueReference
Z'-factor A measure of assay quality, reflecting the separation between positive and negative controls.> 0.5[3]
Signal-to-Background (S/B) Ratio The ratio of the signal from the uninhibited reaction to the signal from the no-enzyme control.> 5[3]
Coefficient of Variation (%CV) A measure of the variability of the assay signal.< 10%[3]

Example Calculation of Z'-factor:

Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

Where SD_max and Mean_max are the standard deviation and mean of the uninhibited control, and SD_min and Mean_min are for the fully inhibited (or no enzyme) control.

Summary of Quantitative Data

The following table summarizes typical concentrations and parameters for the ADAMTS4 HTS assay.

ComponentStock ConcentrationWorking ConcentrationFinal Concentration
ADAMTS4 Enzyme1 µM20 nM10 nM
FRET Substrate10 mM (in DMSO)20 µM10 µM
Test Compounds1-10 mM (in DMSO)Varies0.1 - 10 µM
Piceatannol (Control)2 mM (in DMSO)Varies0.1 - 10 µM

Assay Performance:

MetricTypical Value
Z'-factor0.88
S/B Ratio26.2
%CV4%
(Data based on a similar FRET-based assay for ADAMTS-4)[3]

By following these detailed protocols and application notes, researchers can effectively establish and execute a high-throughput screening campaign to discover and characterize novel and potent inhibitors of ADAMTS4 for therapeutic development.

References

Application Notes and Protocols: ADAMTS4 Immunohistochemistry in Cartilage Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS4), also known as aggrecanase-1, is a key enzyme implicated in the degradation of aggrecan, a major proteoglycan component of the cartilage extracellular matrix. Upregulation and increased activity of ADAMTS4 are strongly associated with the pathogenesis of osteoarthritis (OA), leading to the breakdown of cartilage and progressive joint damage. Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ expression and localization of ADAMTS4 within cartilage tissue, providing valuable insights into disease mechanisms and the efficacy of potential therapeutic interventions. This document provides a detailed protocol for ADAMTS4 IHC in cartilage, addressing the specific challenges posed by this dense, matrix-rich tissue.

ADAMTS4 Signaling in Cartilage Degradation

Pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), are key drivers of cartilage catabolism in osteoarthritis. These cytokines stimulate chondrocytes to produce matrix-degrading enzymes, including ADAMTS4. The signaling cascade leading to ADAMTS4 expression is primarily mediated through the activation of the Nuclear Factor-kappa B (NF-κB) pathway. Upon cytokine binding to their receptors on the chondrocyte surface, a signaling cascade is initiated that leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB transcription factor to translocate to the nucleus and bind to the promoter region of the ADAMTS4 gene, thereby inducing its transcription and subsequent translation into the destructive enzyme.

Caption: ADAMTS4 signaling pathway in chondrocytes.

Quantitative Data Summary

The expression of ADAMTS4 in articular cartilage correlates with the severity of osteoarthritis. While ADAMTS4 is minimally detected in normal, healthy cartilage, its expression is significantly upregulated in osteoarthritic cartilage, particularly in chondrocytes within the superficial and upper-intermediate zones where matrix degradation is most active. The following table provides a representative summary of semi-quantitative data that could be obtained from an IHC study comparing ADAMTS4 expression in normal and osteoarthritic cartilage.

Cartilage GradeMankin Score RangePredominant Staining LocationPercentage of ADAMTS4-Positive Chondrocytes (Mean ± SD)Staining Intensity (Mean Score ± SD)
Normal0-1None< 5%0.1 ± 0.05
Mild OA2-4Superficial Zone25% ± 8%1.2 ± 0.4
Moderate OA5-8Superficial & Middle Zones55% ± 12%2.5 ± 0.6
Severe OA9-13All Zones, Chondrocyte Clusters80% ± 10%3.8 ± 0.5

Note: This table is a representative example based on published findings and should be adapted based on the specific scoring system and results of an actual experiment.

Experimental Protocol: ADAMTS4 Immunohistochemistry for Cartilage

This protocol is optimized for formalin-fixed, paraffin-embedded cartilage sections.

Materials and Reagents
  • Primary Antibody: Rabbit polyclonal or mouse monoclonal anti-ADAMTS4 antibody (select an antibody validated for IHC).

  • Antigen Retrieval Enzymes: Proteinase K, Hyaluronidase.

  • Blocking Solution: Normal serum from the host species of the secondary antibody (e.g., normal goat serum).

  • Secondary Antibody: HRP-conjugated goat anti-rabbit or goat anti-mouse IgG.

  • Detection System: DAB (3,3'-Diaminobenzidine) chromogen kit.

  • Counterstain: Hematoxylin.

  • Buffers: Phosphate-buffered saline (PBS), Tris-buffered saline (TBS), Tris-EDTA buffer (pH 9.0).

  • General Reagents: Xylene, ethanol (graded series), deionized water.

Experimental Workflow

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis fixation Fixation (10% Neutral Buffered Formalin) decalcification Decalcification (Optional) (EDTA) fixation->decalcification embedding Paraffin Embedding decalcification->embedding sectioning Sectioning (4-5 µm) embedding->sectioning dewaxing Dewaxing and Rehydration sectioning->dewaxing antigen_retrieval Antigen Retrieval (PIER) dewaxing->antigen_retrieval blocking Blocking Non-specific Binding antigen_retrieval->blocking primary_ab Primary Antibody Incubation (Anti-ADAMTS4) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration Dehydration and Mounting counterstain->dehydration microscopy Microscopy and Imaging dehydration->microscopy quantification Image Analysis and Quantification microscopy->quantification

Caption: Immunohistochemistry workflow for ADAMTS4 in cartilage.

Detailed Methodology

1. Tissue Preparation

  • Fixation: Immediately fix fresh cartilage tissue in 10% neutral buffered formalin for 24-48 hours at room temperature.

  • Decalcification (if necessary): For osteochondral samples, decalcify in 10% EDTA (pH 7.4) for 2-4 weeks, changing the solution every 2-3 days.

  • Processing and Embedding: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections and mount on positively charged slides.

2. Dewaxing and Rehydration

  • Incubate slides in xylene: 2 x 10 minutes.

  • Incubate in 100% ethanol: 2 x 5 minutes.

  • Incubate in 95% ethanol: 1 x 5 minutes.

  • Incubate in 70% ethanol: 1 x 5 minutes.

  • Rinse in deionized water: 2 x 5 minutes.

3. Antigen Retrieval: Proteolytic-Induced Epitope Retrieval (PIER)

  • Rationale: The dense extracellular matrix of cartilage can mask epitopes. A sequential enzymatic digestion is often more effective than heat-induced epitope retrieval (HIER) for this tissue type.

  • Proteinase K Digestion: Prepare a 20 µg/mL solution of Proteinase K in TE Buffer (pH 8.0). Cover the tissue sections with the solution and incubate for 10-20 minutes at 37°C in a humidified chamber.

  • Hyaluronidase Digestion: Following the Proteinase K digestion, rinse the slides with PBS. Prepare a 0.2% (w/v) hyaluronidase solution in PBS. Incubate the sections for 1 hour at 37°C.

  • Washing: Rinse the slides thoroughly with PBS (3 x 5 minutes).

4. Immunohistochemical Staining

  • Endogenous Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity. Rinse with PBS.

  • Blocking: To prevent non-specific antibody binding, incubate the sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-ADAMTS4 primary antibody to its optimal concentration (typically 1:100 to 1:500, to be determined by titration) in the blocking solution. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash slides with PBS or TBS with 0.05% Tween-20 (3 x 5 minutes).

  • Secondary Antibody Incubation: Incubate with a biotinylated or HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted according to the manufacturer's instructions for 1 hour at room temperature.

  • Washing: Wash slides as in the previous step.

  • Detection: If using a biotinylated secondary antibody, incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes. For direct HRP-conjugated secondary antibodies, proceed to the next step. Incubate sections with DAB chromogen solution until the desired brown color develops (typically 1-10 minutes). Monitor the reaction under a microscope.

  • Washing: Stop the reaction by rinsing with deionized water.

5. Counterstaining and Mounting

  • Counterstaining: Lightly counterstain with hematoxylin for 30-60 seconds to visualize cell nuclei.

  • "Bluing": Rinse in running tap water.

  • Dehydration: Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).

  • Clearing and Mounting: Clear in xylene and mount with a permanent mounting medium.

6. Controls

  • Negative Control: Omit the primary antibody incubation to check for non-specific binding of the secondary antibody.

  • Isotype Control: Incubate a section with an irrelevant antibody of the same isotype and at the same concentration as the primary antibody.

  • Positive Control: Use a tissue known to express ADAMTS4 (e.g., osteoarthritic synovium or cartilage) to validate the staining procedure.

Troubleshooting

IssuePossible CauseSolution
No Staining Inactive primary antibodyUse a new or validated antibody lot.
Ineffective antigen retrievalOptimize enzyme incubation times and concentrations. Consider HIER with Tris-EDTA buffer (pH 9.0) as an alternative, as some antibodies may perform better with this method.
Incorrect antibody dilutionTitrate the primary antibody to determine the optimal concentration.
High Background Non-specific antibody bindingIncrease the blocking time or use a different blocking reagent. Ensure the blocking serum is from the same species as the secondary antibody.
Inadequate washingIncrease the duration and number of wash steps.
Endogenous peroxidase activityEnsure the peroxidase blocking step is performed correctly.
Tissue Damage Over-digestion during PIERReduce the incubation time or concentration of the enzymes.
Harsh HIER conditionsIf using HIER, avoid excessive heating which can cause tissue detachment, especially in cartilage.

Conclusion

This protocol provides a comprehensive guide for the successful immunohistochemical detection of ADAMTS4 in challenging cartilage tissue. Careful optimization of antigen retrieval and blocking steps is crucial for obtaining specific and reproducible results. Visualizing ADAMTS4 expression in cartilage is a valuable tool for understanding the pathology of joint diseases and for the preclinical evaluation of novel chondroprotective therapies.

Application Notes and Protocols for Human ADAMTS4 Gene Expression Analysis using Real-time PCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the quantitative analysis of human ADAMTS4 gene expression using real-time Polymerase Chain Reaction (PCR). The information is intended for researchers and professionals involved in areas such as arthritis research, neurology, and oncology, where ADAMTS4 is a significant therapeutic and diagnostic target.

Introduction to ADAMTS4

ADAMTS4 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4), also known as aggrecanase-1, is a zinc-dependent protease that plays a crucial role in the turnover of the extracellular matrix.[1][2] It is responsible for the degradation of several key proteoglycans, including aggrecan, versican, and brevican.[1][3] Due to its enzymatic activity, ADAMTS4 is implicated in the pathology of various diseases. In osteoarthritis, it is a primary enzyme responsible for the breakdown of cartilage aggrecan, leading to joint degradation.[4] It is also involved in atherosclerosis through the cleavage of versican in blood vessel walls and has been studied for its role in neurodegenerative diseases and cancer progression.[3][5][6] The expression of ADAMTS4 can be induced by pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[7] Therefore, accurate quantification of ADAMTS4 mRNA levels is critical for understanding disease mechanisms and for the development of novel therapeutic inhibitors.[4]

Principles of Real-time PCR for Gene Expression Analysis

Real-time PCR, or quantitative PCR (qPCR), is a powerful technique for quantifying nucleic acids. It monitors the amplification of a targeted DNA molecule in real-time, cycle by cycle. Two main chemistries are commonly used:

  • SYBR Green: This is a fluorescent dye that binds to any double-stranded DNA.[8][9] As the PCR product accumulates, the fluorescence intensity increases. While it is a cost-effective method, it may detect non-specific PCR products, necessitating a melt curve analysis to ensure specificity.[9]

  • TaqMan® Probes: This method uses a fluorogenic probe, which is a short oligonucleotide that is specific to the target sequence between the forward and reverse primers.[8][10] The probe has a reporter dye on one end and a quencher dye on the other. During amplification, the polymerase degrades the probe, separating the reporter from the quencher and allowing fluorescence. This method is highly specific and allows for multiplexing (detecting multiple genes in one reaction).[8][10]

Validated Primers for Human ADAMTS4 qPCR

The selection of high-quality, validated primers is the most critical factor for successful qPCR experiments. The following table summarizes commercially available primer sets for SYBR Green-based detection of human ADAMTS4.

ParameterOriGene qSTAR qPCR Primer PairBio-Rad PrimePCR™ SYBR® Green Assay
Product ID HP208301qHsaCED0057195
Target Gene ADAMTS4, HumanADAMTS4, Human
Detection Method SYBR GreenSYBR Green
Forward Primer TCACTGACTTCCTGGACAATGGCProprietary
Reverse Primer GGTCAGCATCATAGTCCTTGCCProprietary
Reference Sequence NM_005099ENST00000367996, ENST00000367995
Amplicon Length Not specified60 bp
Validation Tested on ABI 7900HTEfficiency: 100%, R²: 0.999

Data sourced from OriGene Technologies and Bio-Rad Laboratories, Inc.[11][12]

ADAMTS4 Signaling Pathway in Oligodendrocyte Differentiation

ADAMTS4 plays a significant role in the central nervous system, particularly in the differentiation of oligodendrocyte precursor cells (OPCs). It facilitates this process by cleaving the NG2 proteoglycan, which in turn attenuates the signaling of the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), a pathway known to inhibit oligodendrocyte differentiation.[13]

ADAMTS4_Oligodendrocyte_Pathway cluster_OPC Oligodendrocyte Precursor Cell (OPC) Membrane PDGFAA PDGF-AA PDGFRa PDGFRα PDGFAA->PDGFRa Binds & Activates ERK ERK Phosphorylation PDGFRa->ERK NG2 NG2 Proteoglycan NG2->PDGFRa Enhances Binding Inhibition Inhibition of Differentiation ERK->Inhibition ADAMTS4 ADAMTS4 ADAMTS4->NG2 Cleaves qPCR_Workflow cluster_wet_lab Wet Lab Procedures cluster_data_analysis Data Analysis A 1. Sample Collection (e.g., Cartilage, Synovium) B 2. RNA Extraction A->B C 3. RNA Quality & Quantity Control (e.g., NanoDrop, Bioanalyzer) B->C D 4. Reverse Transcription (cDNA Synthesis) C->D E 5. Real-time PCR (qPCR) - SYBR Green or TaqMan - ADAMTS4 & Housekeeping Genes D->E F 6. Data Acquisition (Amplification Plots & Ct Values) E->F G 7. Relative Quantification (e.g., ΔΔCt Method) F->G H 8. Statistical Analysis & Visualization G->H

References

Application Note: FRET-Based Assay for Monitoring ADAMTS4 Enzymatic Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

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Audience: Researchers, scientists, and drug development professionals.

Introduction

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS4), also known as aggrecanase-1, is a secreted zinc metalloproteinase. It plays a critical role in the turnover and degradation of extracellular matrix components, particularly aggrecan, a major proteoglycan in cartilage.[1][2] Dysregulated ADAMTS4 activity is implicated in the pathology of arthritic diseases through the breakdown of cartilage.[2] Furthermore, ADAMTS4 is involved in various other physiological and pathological processes, including oligodendrocyte differentiation and cancer progression.[3][4] Therefore, the ability to accurately monitor the enzymatic kinetics of ADAMTS4 is crucial for basic research and the development of therapeutic inhibitors.

This application note provides a detailed protocol for a continuous, fluorescence-based assay to monitor ADAMTS4 enzymatic activity and its inhibition using Förster Resonance Energy Transfer (FRET). FRET-based assays are highly sensitive, suitable for high-throughput screening (HTS), and provide real-time kinetic data.[5][6]

Principle of the FRET-Based Assay

The assay utilizes a synthetic peptide substrate specifically designed for ADAMTS4, which is flanked by a fluorophore (donor) and a quencher (acceptor) molecule.

  • Intact Substrate: When the peptide substrate is intact, the donor and acceptor are in close proximity (<10 nm). When the donor fluorophore is excited, it transfers its energy non-radiatively to the acceptor quencher. This process, FRET, results in minimal to no fluorescence emission from the donor.[7]

  • Substrate Cleavage: Upon addition of active ADAMTS4, the enzyme cleaves the peptide substrate at its specific recognition site.

  • Signal Generation: Cleavage separates the donor and quencher. With the quencher no longer in close proximity, excitation of the donor fluorophore results in a detectable fluorescent signal. The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity of ADAMTS4.[8]

FRET_Principle cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Cleaved Substrate (High Fluorescence) F1 Fluorophore Q1 Quencher F1->Q1 Peptide1 Peptide Substrate F1->Peptide1 Peptide1->Q1 ADAMTS4 ADAMTS4 Cleavage label_fret FRET (Energy Transfer) F2 Fluorophore P1 Product 1 F2->P1 label_light Fluorescence Emission F2->label_light P2 Product 2 Q2 Quencher P2->Q2

Caption: Principle of the ADAMTS4 FRET-based assay.

Materials and Reagents

  • Enzyme: Recombinant human ADAMTS4.

  • Substrate: A FRET peptide substrate for ADAMTS4. A commonly used substrate incorporates a 7-methoxycoumarin (Mca) fluorophore and a 2,4-dinitrophenyl (Dnp) quencher.[1] Excitation/Emission (Ex/Em) = 324/393 nm.

  • Assay Buffer (TSB): 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, and 0.02% (w/v) NaN₃.[1]

  • Inhibitors (Optional): Known or test compounds for inhibition studies (e.g., Piceatannol).

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving inhibitors.

  • Equipment:

    • Fluorescence microplate reader with temperature control and appropriate filters for the chosen FRET pair.

    • 384-well black, flat-bottom microplates (low-binding).

    • Standard laboratory equipment (pipettes, tubes, etc.).

Experimental Protocols

The following protocols are designed for a 384-well plate format with a final reaction volume of 40 µL.[1] Adjust volumes as needed for other plate formats.

Experimental_Workflow prep 1. Reagent Preparation - Prepare Assay Buffer (TSB) - Dilute ADAMTS4 Enzyme - Prepare FRET Substrate Stock - Prepare Inhibitor Plate (if applicable) setup 2. Reaction Setup (384-well plate) - Add Assay Buffer - Add Inhibitor/DMSO Control - Add ADAMTS4 Enzyme prep->setup initiate 3. Initiate Reaction - Add FRET Substrate to all wells setup->initiate read0 4. Initial Reading (T=0) - Read fluorescence immediately (λex/λem for FRET pair) initiate->read0 incubate 5. Incubation - Incubate at 25°C or 37°C - Protect from light read0->incubate read_final 6. Final/Kinetic Reading - Read fluorescence at desired time points (e.g., every 5 min for kinetics, or endpoint after 4-24h) incubate->read_final analyze 7. Data Analysis - Calculate ΔRFU (RFU_final - RFU_initial) - Determine Rate, % Inhibition, IC50, or Km/Vmax read_final->analyze

Caption: General experimental workflow for the ADAMTS4 FRET assay.

Protocol 1: General ADAMTS4 Activity Assay

This protocol measures the endpoint activity of ADAMTS4.

  • Prepare Reagents: Prepare all reagents in Assay Buffer (TSB) and bring them to room temperature (25°C).[1]

  • Reaction Setup: In a 384-well plate, add the components in the following order:

    • 20 µL of Assay Buffer.

    • 10 µL of ADAMTS4 enzyme solution (final concentration 1-20 nM, e.g., 10 nM).[1]

    • Controls: For a negative control, add 10 µL of Assay Buffer instead of the enzyme solution.

  • Initiate Reaction: Add 10 µL of FRET substrate solution (final concentration 2-10 µM, e.g., 10 µM).[1]

  • Fluorescence Measurement:

    • Immediately read the plate (T=0) on a fluorescence plate reader at the appropriate wavelengths (e.g., Ex/Em = 324/393 nm).

    • Seal the plate to prevent evaporation and incubate at 25°C for 4-24 hours, protected from light.[1]

    • Read the plate again at the endpoint (e.g., T=24h).

  • Data Analysis: Calculate the change in Relative Fluorescence Units (ΔRFU) by subtracting the initial reading from the final reading (ΔRFU = RFU₂₄ₕ - RFU₀ₕ).[1]

Protocol 2: Determination of Inhibitor IC₅₀ Values

This protocol is used to determine the potency of an inhibitor.

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor in Assay Buffer containing a constant percentage of DMSO.

  • Reaction Setup: In a 384-well plate, add:

    • 20 µL of Assay Buffer.

    • 5 µL of inhibitor dilutions (or DMSO vehicle for positive control).

    • 5 µL of ADAMTS4 enzyme solution (final concentration 10 nM).

    • Controls:

      • Positive Control (100% activity): Enzyme + Substrate + DMSO.

      • Negative Control (0% activity): Substrate + DMSO (no enzyme).

  • Initiate and Measure: Add 10 µL of FRET substrate (final concentration 10 µM) to all wells. Measure fluorescence at T=0 and an endpoint (e.g., 8 hours).[1]

  • Data Analysis:

    • Calculate ΔRFU for all wells.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (ΔRFU_inhibitor / ΔRFU_positive_control))

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

This protocol measures the initial reaction rates to determine Michaelis-Menten constants.

  • Prepare Substrate Dilutions: Prepare a series of dilutions of the FRET substrate in Assay Buffer (e.g., 0 to 150 µM).[9]

  • Reaction Setup: Set up reactions as described in Protocol 1, but in step 3, add the different substrate concentrations.

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure fluorescence every 1-5 minutes for 30-60 minutes.

  • Data Analysis:

    • For each substrate concentration, plot RFU versus time. The initial velocity (V₀) is the slope of the linear portion of this curve.

    • Convert V₀ from RFU/min to moles/min using a standard curve of the free fluorophore.

    • Plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[9]

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Representative Kinetic and Inhibition Parameters for ADAMTS4

Parameter Compound/Substrate Value Reference
IC₅₀ Piceatannol 1.0 µM [1]
IC₅₀ (S)-(+)-camptothecin 4.0 µM [1]
Kᵢ MMP Inhibitor III 187.5 ± 0.02 nM [1]
Kₘ * Aggrecan IGD < 20 nM [1]

*Note: Kₘ value was determined using the natural aggrecan interglobular domain (IGD) substrate, not a FRET peptide.

Table 2: Typical Assay Performance Metrics for HTS

Parameter Desirable Value Reported Value Reference
Z'-factor > 0.5 0.64 - 0.88 [1]
Signal-to-Background > 5 2.6 - 26.2 [1]

| Coefficient of Variation (CV) | < 10% | ~4% |[1] |

Application in a Biological Context: ADAMTS4 Signaling

Understanding the kinetics of ADAMTS4 is vital for elucidating its role in complex biological pathways. For example, ADAMTS4 is crucial for oligodendrocyte differentiation. It functions by cleaving the NG2 proteoglycan on the surface of oligodendrocyte precursor cells (OPCs). This cleavage reduces the ability of NG2 to present the growth factor PDGF-AA to its receptor, PDGFRα, thereby attenuating downstream signaling (e.g., ERK phosphorylation) that normally inhibits differentiation. By downregulating this inhibitory signal, ADAMTS4 promotes the maturation of OPCs into myelinating oligodendrocytes.[3][10]

Signaling_Pathway cluster_0 OPC Surface PDGF PDGF-AA NG2 NG2 Proteoglycan PDGF->NG2 binds PDGFR PDGFRα NG2->PDGFR enhances binding ERK ERK Phosphorylation PDGFR->ERK activates ADAMTS4 ADAMTS4 ADAMTS4->NG2 cleaves Diff Oligodendrocyte Differentiation ERK->Diff inhibits

Caption: ADAMTS4 attenuates PDGFRα signaling to promote differentiation.[3][10]

References

Application Note: Cloning and Expression of Full-Length Human ADAMTS4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

A Disintegrin and Metalloproteinase with Thrombospondin motifs 4 (ADAMTS4), also known as aggrecanase-1, is a zinc-dependent metalloproteinase critical in the turnover of extracellular matrix (ECM) components.[1] ADAMTS4 is responsible for the degradation of aggrecan, a major proteoglycan in cartilage, and brevican, a brain-specific ECM protein.[2] Its expression is notably upregulated in arthritic diseases, where it contributes to cartilage destruction, making it a key target for drug development in osteoarthritis.[2][3] This document provides a detailed protocol for cloning the full-length open reading frame (ORF) of human ADAMTS4 into a mammalian expression vector for subsequent functional studies.

Principle

The protocol outlines the amplification of the full-length ADAMTS4 coding sequence from a suitable cDNA source, such as a human heart cDNA library, using high-fidelity PCR.[4] The amplified product is then inserted into a mammalian expression vector (e.g., pcDNA™3.1 or similar) equipped with a strong constitutive promoter like CMV for high-level expression in eukaryotic cells. Verification of the construct is achieved through restriction analysis and Sanger sequencing, followed by confirmation of protein expression in a suitable cell line (e.g., HEK293T) via Western blot.

Experimental Workflow & Signaling Pathway

The following diagrams illustrate the experimental cloning workflow and a simplified signaling pathway involving ADAMTS4 in the context of osteoarthritis.

G cluster_prep Phase 1: Plasmid Construction cluster_expr Phase 2: Expression & Validation start Obtain Human cDNA (e.g., from synovial fibroblasts) pcr Amplify Full-Length ADAMTS4 ORF via PCR start->pcr gel Purify PCR Product & Digested Vector pcr->gel vector_prep Prepare Expression Vector (Restriction Digest) vector_prep->gel ligate Ligate ADAMTS4 Insert into Vector gel->ligate transform Transform into E. coli ligate->transform screen Screen Colonies (Colony PCR / Restriction Digest) transform->screen sequence Sequence Verify Positive Clone screen->sequence transfect Transfect Verified Plasmid into Mammalian Cells (e.g., HEK293T) sequence->transfect Verified Plasmid harvest Harvest Cell Lysate and Supernatant transfect->harvest wb Confirm Protein Expression (Western Blot) harvest->wb assay Perform Functional Assay (e.g., Aggrecan Cleavage) wb->assay

Caption: Experimental workflow for cloning and expressing human ADAMTS4.

G cytokine Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) receptor Cell Surface Receptor cytokine->receptor nfkb_pathway NF-κB & MAPK Signaling Pathways receptor->nfkb_pathway Activation adamts4_gene ADAMTS4 Gene Transcription nfkb_pathway->adamts4_gene Upregulation adamts4_protein ADAMTS4 Protein (Aggrecanase-1) adamts4_gene->adamts4_protein Translation aggrecan Aggrecan (in Cartilage Matrix) adamts4_protein->aggrecan Cleavage degradation Cartilage Degradation (Leads to Osteoarthritis) aggrecan->degradation

Caption: ADAMTS4-mediated cartilage degradation pathway in osteoarthritis.

Protocols

Part 1: Amplification of Full-Length ADAMTS4 cDNA

This protocol describes the amplification of the ~2.5 kb coding sequence of human ADAMTS4 (RefSeq: NM_005099.6).

1.1. Materials:

  • Human cDNA (from a cell line expressing ADAMTS4, e.g., synovial fibroblasts, or a commercial cDNA library).

  • High-fidelity DNA polymerase (e.g., Phusion, Q5).

  • Forward and reverse primers containing restriction sites.

  • dNTPs.

  • Nuclease-free water.

  • Thermocycler.

1.2. Primer Design: Primers should be designed to amplify the entire ORF and include restriction sites (e.g., HindIII and XhoI) for directional cloning. A Kozak sequence (GCCACC) can be added before the start codon (ATG) to enhance translation.

Table 1: Primer Design for ADAMTS4 Amplification
Primer Name Sequence (5' to 3')
ADAMTS4-FwdCCG AAGCTT GCCACC ATGAG GAG GCG GCG GCT C (Contains HindIII site)
ADAMTS4-RevCGC CTCGAG TCA GGT GGT GGC GGT GGC (Contains XhoI site)
Note:Restriction sites are underlined. The Kozak sequence is in bold.

1.3. PCR Reaction Setup:

Table 2: PCR Master Mix (50 µL Reaction)
Component Stock Conc. Volume (µL) Final Conc.
5X HF Buffer5X101X
dNTPs10 mM1200 µM
ADAMTS4-Fwd Primer10 µM2.50.5 µM
ADAMTS4-Rev Primer10 µM2.50.5 µM
Human cDNA Template~50 ng/µL1~50 ng
High-Fidelity Polymerase2 U/µL0.51.0 U
Nuclease-free H₂O-22.5-

1.4. Thermocycler Conditions:

Table 3: PCR Cycling Parameters
Step Temperature (°C) Time Cycles
Initial Denaturation9830 sec1
Denaturation9810 sec\multirow{3}{*}{30-35}
Annealing6530 sec
Extension721 min 30 sec
Final Extension7210 min1
Hold41

1.5. Analysis: Run 5 µL of the PCR product on a 1% agarose gel. A single, sharp band at ~2.5 kb indicates successful amplification. Purify the remaining PCR product using a commercial kit.

Part 2: Vector Preparation and Ligation

2.1. Restriction Digest: Digest both the purified PCR product and the recipient expression vector (e.g., pcDNA™3.1(+)) with HindIII and XhoI.

Table 4: Restriction Digest Reaction (20 µL)
Component Volume (µL)
Purified DNA (PCR product or Vector)10 µL (~1 µg)
10X Restriction Buffer2 µL
HindIII-HF1 µL
XhoI1 µL
Nuclease-free H₂Oto 20 µL
Incubate at 37°C for 1-2 hours. Purify the digested products via gel electrophoresis.

2.2. Ligation: Set up a ligation reaction using T4 DNA Ligase, typically at a 3:1 molar ratio of insert (ADAMTS4) to vector.

  • Ligate for 1 hour at room temperature or overnight at 16°C.

Part 3: Transformation and Screening

3.1. Transformation: Transform the ligation mixture into competent E. coli (e.g., DH5α) following the manufacturer's protocol (heat shock or electroporation). Plate on LB agar plates containing the appropriate antibiotic (e.g., ampicillin).

3.2. Screening:

  • Pick individual colonies and perform colony PCR using the ADAMTS4 primers to screen for the presence of the insert.

  • Grow positive colonies in liquid culture and perform a miniprep to isolate plasmid DNA.

  • Confirm the construct's integrity via a diagnostic restriction digest and full-length Sanger sequencing of the insert.

Part 4: Expression in Mammalian Cells and Verification

4.1. Transfection: Transfect the sequence-verified plasmid into a suitable mammalian cell line, such as HEK293T, using a commercial transfection reagent (e.g., Lipofectamine™ 3000).

4.2. Protein Expression and Western Blot:

  • Harvest cell lysates and the conditioned media 48-72 hours post-transfection.

  • Separate proteins by SDS-PAGE. The predicted molecular weight of the ADAMTS4 preproprotein is approximately 90-95 kDa.[5]

  • Transfer proteins to a PVDF membrane and probe with a primary antibody specific for ADAMTS4.

  • Use a suitable secondary antibody and chemiluminescent substrate to visualize the protein band.

Table 5: Expected Results Summary
Experiment Expected Result
PCR AmplificationSingle band at ~2.5 kb
Diagnostic DigestBands corresponding to vector (~5.4 kb) and insert (~2.5 kb)
Western BlotBand at ~90-95 kDa (full-length) or processed forms

This protocol provides a comprehensive framework for the successful cloning of full-length human ADAMTS4 into a mammalian expression vector. The resulting construct can be used for a wide range of applications, including the study of its enzymatic activity, investigation of its role in disease pathology, and the screening of potential therapeutic inhibitors.

References

Application Notes and Protocols for ADAMTS4 Zymography in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS4), also known as aggrecanase-1, is a key enzyme involved in the degradation of aggrecan, a major component of the extracellular matrix in articular cartilage. Elevated ADAMTS4 activity is implicated in the pathogenesis of osteoarthritis and other inflammatory conditions. Zymography is a powerful technique for the detection of protease activity in biological samples. This application note provides a detailed protocol for the detection of ADAMTS4 activity in cell culture media using aggrecan substrate zymography. The method is based on the principle of separating proteins by polyacrylamide gel electrophoresis (PAGE) where the gel is co-polymerized with aggrecan. Following electrophoresis, the gel is incubated in a buffer that promotes enzymatic activity. Areas of ADAMTS4 activity will appear as clear bands against a stained background, indicating the degradation of the aggrecan substrate.

Experimental Protocols

Preparation of Conditioned Cell Culture Media

This protocol outlines the steps for collecting and preparing cell culture media for zymographic analysis of secreted ADAMTS4.

StepProcedureNotes
1Cell SeedingPlate cells of interest in a suitable culture vessel (e.g., 6-well plate or T-75 flask) and culture in complete growth medium until they reach 70-80% confluency.
2Serum StarvationGently wash the cell monolayer twice with serum-free medium.
3IncubationAdd fresh serum-free medium to the cells and incubate for a predetermined period (e.g., 24-48 hours) to allow for the accumulation of secreted proteins, including ADAMTS4. The optimal incubation time should be determined empirically for each cell line and experimental condition.
4Media CollectionCarefully collect the conditioned medium from the culture vessel.
5ClarificationCentrifuge the collected medium at 1,500 x g for 10 minutes at 4°C to pellet any detached cells and cellular debris.
6Supernatant TransferTransfer the clarified supernatant to a fresh, pre-chilled tube.
7(Optional) ConcentrationFor samples with low expected ADAMTS4 concentrations, the conditioned medium can be concentrated using centrifugal filter units (e.g., Amicon Ultra, 10 kDa MWCO). Concentrate the media 10 to 50-fold.
8Protein QuantificationDetermine the total protein concentration of the conditioned media using a standard protein assay (e.g., Bradford or BCA assay). This will be used to ensure equal protein loading in the zymogram.
9StorageAliquot the conditioned media and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Aggrecan Zymography Protocol

This protocol details the preparation of aggrecan-containing polyacrylamide gels and the subsequent steps for electrophoresis, renaturation, incubation, and visualization of ADAMTS4 activity.

Materials and Reagents:

  • Aggrecan (from bovine articular cartilage or recombinant)

  • Acrylamide/Bis-acrylamide solution (30%)

  • Tris-HCl

  • Sodium Dodecyl Sulfate (SDS)

  • Ammonium Persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Triton X-100

  • Calcium Chloride (CaCl₂)

  • Zinc Chloride (ZnCl₂)

  • Coomassie Brilliant Blue R-250

  • Methanol

  • Acetic Acid

  • Non-reducing sample buffer (4X)

Solution Preparation:

SolutionComposition
Resolving Gel Buffer (1.5 M Tris-HCl, pH 8.8) 18.15 g Tris base in 80 mL dH₂O, adjust pH to 8.8 with HCl, bring volume to 100 mL.
Stacking Gel Buffer (0.5 M Tris-HCl, pH 6.8) 6.05 g Tris base in 80 mL dH₂O, adjust pH to 6.8 with HCl, bring volume to 100 mL.
10% (w/v) SDS 10 g SDS in 100 mL dH₂O.
10% (w/v) APS 0.1 g APS in 1 mL dH₂O (prepare fresh).
Aggrecan Stock Solution (1 mg/mL) Dissolve 1 mg of aggrecan in 1 mL of dH₂O. Store at -20°C in aliquots.
Non-reducing Sample Buffer (4X) 200 mM Tris-HCl (pH 6.8), 8% (w/v) SDS, 40% (v/v) glycerol, 0.04% (w/v) bromophenol blue.
Renaturation Buffer 50 mM Tris-HCl (pH 7.5), 2.5% (v/v) Triton X-100.
Incubation Buffer 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 1 µM ZnCl₂.
Staining Solution 0.25% (w/v) Coomassie Brilliant Blue R-250, 50% (v/v) methanol, 10% (v/v) acetic acid.
Destaining Solution 40% (v/v) methanol, 10% (v/v) acetic acid.

Gel Preparation (for one 10% mini-gel):

ComponentResolving Gel (10%)Stacking Gel (4%)
dH₂O3.3 mL3.05 mL
Resolving Gel Buffer2.5 mL-
Stacking Gel Buffer-1.25 mL
30% Acrylamide/Bis3.3 mL0.67 mL
10% SDS100 µL50 µL
Aggrecan (1 mg/mL)400 µL (final conc. 0.04 mg/mL) -
10% APS100 µL25 µL
TEMED10 µL5 µL

Zymography Procedure:

StepProcedure
1Sample Preparation
2Electrophoresis
3Renaturation
4Incubation
5Staining
6Destaining
7Imaging and Analysis

Data Presentation

Quantitative data from the experimental protocols should be summarized in tables for easy comparison.

Table 1: Sample Loading for Aggrecan Zymography

Sample IDCell LineTreatmentTotal Protein Concentration (µg/µL)Volume Loaded (µL)Total Protein Loaded (µg)
1ChondrocytesControl2.5820
2ChondrocytesIL-1β (10 ng/mL)2.87.120
3SynoviocytesControl3.16.520
4SynoviocytesTNF-α (20 ng/mL)3.55.720

Table 2: Densitometric Analysis of ADAMTS4 Activity

Sample IDTreatmentRelative Band Intensity (Arbitrary Units)Fold Change vs. Control
1Control15001.0
2IL-1β (10 ng/mL)45003.0
3Control8001.0
4TNF-α (20 ng/mL)24003.0

Visualization of Experimental Workflow

Zymography_Workflow cluster_sample_prep Sample Preparation cluster_zymography Aggrecan Zymography cell_culture 1. Cell Culture serum_starve 2. Serum Starvation cell_culture->serum_starve collect_media 3. Collect Conditioned Media serum_starve->collect_media centrifuge 4. Centrifuge to Clarify collect_media->centrifuge quantify 5. Protein Quantification centrifuge->quantify prepare_gel 6. Prepare Aggrecan Gel load_sample 7. Load Samples quantify->load_sample Load equal protein prepare_gel->load_sample Use prepared gel electrophoresis 8. Electrophoresis load_sample->electrophoresis renature 9. Renaturation electrophoresis->renature incubate 10. Incubation renature->incubate stain 11. Staining incubate->stain destain 12. Destaining stain->destain image 13. Imaging & Analysis destain->image

Application Note: Quantification of ADAMTS4 Protein Levels in Human Serum using Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS4), also known as aggrecanase-1, is a zinc-dependent metalloproteinase that plays a critical role in the degradation of the extracellular matrix (ECM).[1] Specifically, it is responsible for the cleavage of large proteoglycans such as aggrecan and versican.[2][3] This enzymatic activity is implicated in various physiological and pathological processes, including arthritis, intervertebral disc degeneration, and cancer progression.[1][2][4] Consequently, the accurate quantification of ADAMTS4 levels in biological fluids, such as serum, is of significant interest to researchers in various fields, from rheumatology to oncology.

This application note provides a detailed protocol for the quantitative measurement of human ADAMTS4 in serum samples using a sandwich enzyme-linked immunosorbent assay (ELISA). The protocol is based on the principles of commercially available ELISA kits and is intended for use by researchers, scientists, and drug development professionals.

Assay Principle

The sandwich ELISA is a highly sensitive and specific method for detecting and quantifying a target antigen. In this assay, a microplate is pre-coated with a capture antibody specific for human ADAMTS4.[5][6][7] When serum samples, standards, or controls are added to the wells, the ADAMTS4 protein present in the sample binds to the immobilized capture antibody. After a washing step to remove unbound substances, a biotinylated detection antibody that also recognizes human ADAMTS4 is added.[5][6] This detection antibody binds to a different epitope on the captured ADAMTS4 protein, forming a "sandwich". Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin on the detection antibody.[5] Following another wash step, a chromogenic substrate, typically TMB (3,3’,5,5’-tetramethylbenzidine), is introduced.[5][7] The HRP enzyme catalyzes the conversion of the substrate into a colored product. The intensity of the color, which is proportional to the amount of ADAMTS4 in the sample, is measured spectrophotometrically at a wavelength of 450 nm after the addition of a stop solution.[5][7] The concentration of ADAMTS4 in the samples is then determined by interpolating the optical density (OD) values against a standard curve generated from known concentrations of recombinant human ADAMTS4.

Commercially Available Human ADAMTS4 ELISA Kits

Several manufacturers offer ELISA kits for the quantification of human ADAMTS4 in serum. The table below summarizes the key features of some of these kits to aid in selection.

ManufacturerCatalog NumberAssay Range (pg/mL)Sensitivity (pg/mL)Sample TypesAssay Time
Antibodies.comA7463362.5 - 400037.5Serum, plasma, tissue homogenates, other biological fluids4 hours
Abcamab213753625 - 40000< 20Cell culture supernatants, cell lysates, serum, plasma (heparin, EDTA)3h 30m
Sigma-AldrichRAB00050.12 - (not specified) ng/mL0.12 ng/mLSerum, plasma, cell culture supernatants, urine, cell and tissue lysatesNot Specified
R&D SystemsDY4307-0515.6 - 1000Not SpecifiedCell culture supernates, serum, plasmaNot Specified
InvitrogenEH14RBNot SpecifiedNot SpecifiedSerum, plasma, supernatantNot Specified
RayBiotechELH-ADAMTS4Not SpecifiedNot SpecifiedCell Culture Supernatants, Plasma, SerumNot Specified
Cloud-Clone Corp.Not SpecifiedNot SpecifiedNot SpecifiedSerum, plasma, tissue homogenates and other biological fluidsNot Specified
ElabscienceE-UNEL-H022862.5 - 4000Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Materials and Reagents
  • Human ADAMTS4 ELISA Kit (including pre-coated 96-well plate, standards, detection antibody, HRP conjugate, wash buffer, substrate, and stop solution)

  • Deionized or distilled water

  • Precision pipettes and disposable tips

  • Graduated cylinders

  • Tubes for sample and standard dilutions

  • Microplate reader capable of measuring absorbance at 450 nm

  • Absorbent paper

  • Log-log graph paper or computer software for data analysis

Sample Collection and Preparation
  • Serum Collection: Collect whole blood into a serum separator tube (SST).

  • Clotting: Allow the blood to clot for 30 minutes to 2 hours at room temperature.[8]

  • Centrifugation: Centrifuge the clotted blood at approximately 1000 x g for 15-20 minutes at 2-8°C.[8][9]

  • Aliquoting: Carefully aspirate the serum and aliquot it into clean polypropylene tubes. Avoid disturbing the red blood cell layer.

  • Storage: Assay freshly prepared serum immediately. For long-term storage, aliquots should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8][9]

  • Sample Dilution: Before the assay, bring the serum samples to room temperature. If the expected ADAMTS4 concentration is high, dilute the samples with the provided sample diluent to ensure the readings fall within the standard curve range. The dilution factor must be accounted for in the final concentration calculation.

Assay Procedure
  • Reagent Preparation: Prepare all reagents, including standards and working solutions, according to the ELISA kit manufacturer's instructions. Bring all reagents to room temperature before use.

  • Standard and Sample Addition: Add 100 µL of each standard, blank (sample diluent), and diluted serum sample to the appropriate wells of the pre-coated microplate.[10][11] It is recommended to run all standards and samples in duplicate or triplicate for statistical validity.

  • Incubation: Cover the plate with a plate sealer and incubate for the time and temperature specified in the kit manual (typically 1.5 to 2.5 hours at 37°C or room temperature).[10][11]

  • Washing: Aspirate the liquid from each well and wash the plate multiple times (usually 3-5 times) with the provided wash buffer.[10] After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean absorbent paper.

  • Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody working solution to each well.[9]

  • Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1 hour at 37°C or room temperature).[9][11]

  • Washing: Repeat the washing step as described in step 4.

  • HRP Conjugate Addition: Add 100 µL of the Streptavidin-HRP conjugate working solution to each well.[11]

  • Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 30-45 minutes at 37°C or room temperature).[9][11]

  • Washing: Repeat the washing step as described in step 4.

  • Substrate Addition: Add 90-100 µL of the TMB substrate solution to each well.[9][10]

  • Incubation: Incubate the plate in the dark at room temperature or 37°C for 10-30 minutes, or until a color gradient is visible in the standard wells.[5][10]

  • Stopping the Reaction: Add 50 µL of the stop solution to each well. The color in the wells should change from blue to yellow.[5][10]

  • Absorbance Measurement: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.[5]

Data Analysis
  • Calculate Average OD: Calculate the average OD for each set of duplicate or triplicate standards, controls, and samples.

  • Subtract Background: Subtract the average OD of the blank (zero standard) from the average OD of all other standards and samples.[12]

  • Generate Standard Curve: Plot the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A standard curve can be generated using a four-parameter logistic (4-PL) curve fit, which is often recommended for ELISA data.[12]

  • Determine Sample Concentrations: Use the standard curve to determine the concentration of ADAMTS4 in each sample by interpolating the sample's mean OD value.

  • Apply Dilution Factor: Multiply the interpolated concentration by the dilution factor used for each sample to obtain the actual concentration of ADAMTS4 in the original serum sample.[12]

Visualizations

ADAMTS4 Signaling Pathway in Extracellular Matrix Degradation

ADAMTS4_Pathway cluster_ECM ECM Components Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1, TNF-α) Cell_Surface_Receptors Cell Surface Receptors Pro_inflammatory_Cytokines->Cell_Surface_Receptors Intracellular_Signaling Intracellular Signaling Cascades (e.g., NF-κB, MAPK) Cell_Surface_Receptors->Intracellular_Signaling ADAMTS4_Gene_Expression ADAMTS4 Gene Expression Intracellular_Signaling->ADAMTS4_Gene_Expression Upregulates ADAMTS4_Protein ADAMTS4 Protein (Aggrecanase-1) ADAMTS4_Gene_Expression->ADAMTS4_Protein Translation Aggrecan Aggrecan ADAMTS4_Protein->Aggrecan Cleaves Versican Versican ADAMTS4_Protein->Versican Cleaves ECM Extracellular Matrix (ECM) Degradation_Products Degradation Products Aggrecan->Degradation_Products Versican->Degradation_Products Tissue_Degradation Tissue Degradation & Disease Progression Degradation_Products->Tissue_Degradation ELISA_Workflow start Start sample_prep Serum Sample Preparation (Collection, Clotting, Centrifugation) start->sample_prep reagent_prep Reagent & Standard Preparation start->reagent_prep add_samples Add Standards & Samples to Pre-coated Plate (100 µL) sample_prep->add_samples reagent_prep->add_samples incubate1 Incubate (e.g., 2h at 37°C) add_samples->incubate1 wash1 Wash Plate (3x) incubate1->wash1 add_detection_ab Add Biotinylated Detection Antibody (100 µL) wash1->add_detection_ab incubate2 Incubate (e.g., 1h at 37°C) add_detection_ab->incubate2 wash2 Wash Plate (3x) incubate2->wash2 add_hrp Add Streptavidin-HRP Conjugate (100 µL) wash2->add_hrp incubate3 Incubate (e.g., 30 min at 37°C) add_hrp->incubate3 wash3 Wash Plate (5x) incubate3->wash3 add_substrate Add TMB Substrate (90 µL) wash3->add_substrate incubate4 Incubate in Dark (10-20 min at 37°C) add_substrate->incubate4 add_stop Add Stop Solution (50 µL) incubate4->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate data_analysis Data Analysis (Standard Curve & Concentration Calculation) read_plate->data_analysis end End data_analysis->end

References

techniques for purifying active ADAMTS4 from complex biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Isolation of Active A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS4) from Complex Biological Samples.

This document provides detailed application notes and experimental protocols for the purification of active ADAMTS4, a key enzyme implicated in cartilage degradation in arthritic diseases. These guidelines are intended for researchers, scientists, and drug development professionals engaged in studying the roles of ADAMTS4 in pathological processes and in the discovery of novel therapeutic inhibitors.

Introduction to ADAMTS4 and Purification Challenges

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS4), also known as aggrecanase-1, is a zinc-dependent metalloproteinase that plays a crucial role in the breakdown of aggrecan, a major proteoglycan component of cartilage.[1][2] Its activity is implicated in the progression of osteoarthritis and other inflammatory joint diseases. The study of ADAMTS4 function and the screening of its inhibitors necessitate a reliable source of the purified, active enzyme.

Purifying active ADAMTS4 from complex biological samples such as synovial fluid or cell culture media presents several challenges. These include low abundance of the native protein, potential for proteolytic degradation or inactivation during purification, and the presence of endogenous inhibitors.[3] Recombinant expression systems offer an alternative for producing higher quantities of the enzyme.[1][2][4] This guide outlines strategies for both scenarios.

Purification Strategies Overview

A multi-step chromatographic approach is typically required to achieve high purity of active ADAMTS4. The optimal strategy will depend on the source of the enzyme (native or recombinant) and the desired final purity. Key techniques include:

  • Affinity Chromatography: This is a powerful technique that utilizes specific binding interactions. For recombinant ADAMTS4 with an affinity tag (e.g., FLAG-tag, His-tag), this is often the primary and most effective purification step.[1][2][5] For native ADAMTS4, heparin-sepharose chromatography can be employed, exploiting the affinity of ADAMTS4 for heparin.[6]

  • Ion Exchange Chromatography (IEX): This method separates proteins based on their net charge.[7][8][9] It is a valuable step for removing host cell proteins and other contaminants.

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates proteins based on their size and can be used as a final polishing step to remove aggregates and remaining impurities.[10][11]

Experimental Workflows

The following diagrams illustrate typical workflows for the purification of ADAMTS4.

ADAMTS4_Purification_Workflow cluster_recombinant Recombinant ADAMTS4 Purification cluster_native Native ADAMTS4 Purification (from Synovial Fluid) r_start Conditioned Medium (e.g., from HEK293 cells) r_affinity Affinity Chromatography (e.g., Anti-FLAG or Ni-NTA) r_start->r_affinity Binding r_dialysis Dialysis / Buffer Exchange r_affinity->r_dialysis Elution r_sec Size Exclusion Chromatography (Polishing Step) r_dialysis->r_sec r_end Purified Active ADAMTS4 r_sec->r_end n_start Synovial Fluid Sample n_heparin Heparin-Sepharose Chromatography n_start->n_heparin n_iex Ion Exchange Chromatography (e.g., Anion Exchange) n_heparin->n_iex n_sec Size Exclusion Chromatography (Polishing Step) n_iex->n_sec n_end Purified Active ADAMTS4 n_sec->n_end

Caption: Purification workflows for recombinant and native ADAMTS4.

Quantitative Data Summary

The following table summarizes typical yields and specific activities reported for purified ADAMTS4.

SourcePurification MethodPuritySpecific ActivityReference
Recombinant Human ADAMTS4 (Baculovirus expression)His-tag Affinity>90%3.7 nmoles substrate/min/mg[4]
Recombinant Human ADAMTS4 (HEK293T cells)Anti-FLAG AffinityNot specifiedDetermined by FRET assay[1][2][5]
Synovial Fluid (Human)Not specifiedNot specified0 - 12.3 ng/mL[12]

Detailed Experimental Protocols

Protocol 1: Purification of FLAG-tagged Recombinant ADAMTS4 from HEK293 Cell Culture

This protocol is adapted from methods described for the expression and purification of recombinant ADAMTS proteases.[1][2][5]

1. Expression and Collection of Conditioned Medium:

  • Transiently transfect HEK293T cells with a mammalian expression vector encoding for C-terminally FLAG-tagged human ADAMTS4.

  • Culture the cells in serum-free medium to facilitate purification.

  • Collect the conditioned medium containing the secreted ADAMTS4.

  • Centrifuge the medium to remove cells and debris.

2. Affinity Chromatography:

  • Equilibrate an anti-FLAG M2 affinity gel column with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2).

  • Load the clarified conditioned medium onto the column.

  • Wash the column extensively with the equilibration buffer to remove unbound proteins.

  • Elute the bound ADAMTS4 using a competitive elution buffer containing a high concentration of the FLAG peptide (e.g., 0.1 mg/mL).

3. Buffer Exchange and Concentration:

  • Perform buffer exchange on the eluted fractions into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 10% glycerol) using dialysis or a centrifugal filter device.

  • This step also serves to concentrate the purified protein.

4. Purity Assessment and Activity Assay:

  • Assess the purity of the final protein preparation by SDS-PAGE and Coomassie blue staining or Western blot analysis.

  • Determine the enzymatic activity of the purified ADAMTS4 using a fluorogenic peptide substrate or an aggrecan cleavage assay.

Protocol 2: General Strategy for Purification of ADAMTS4 from Synovial Fluid

This protocol outlines a potential strategy based on chromatographic techniques used for purifying proteins from complex biological fluids.[6]

1. Sample Preparation:

  • Collect synovial fluid from patients and centrifuge to remove cells and debris.[12]

  • To reduce viscosity, the sample may be treated with hyaluronidase.

2. Heparin-Sepharose Chromatography:

  • Equilibrate a Heparin-Sepharose column with a low-salt buffer.

  • Load the prepared synovial fluid onto the column.

  • Wash the column to remove unbound proteins.

  • Elute bound proteins using a salt gradient (e.g., 0.1 to 1.0 M NaCl).

3. Ion Exchange Chromatography:

  • Pool the fractions from the heparin-sepharose chromatography containing ADAMTS4 activity.

  • Perform buffer exchange into a low-salt IEX buffer.

  • Load the sample onto an anion exchange column (as ADAMTS4 is expected to be negatively charged at neutral pH).

  • Elute with a salt gradient.

4. Size Exclusion Chromatography (Polishing Step):

  • Concentrate the active fractions from the IEX step.

  • Load the concentrated sample onto a size exclusion chromatography column equilibrated with a suitable physiological buffer.

  • Collect fractions and assay for ADAMTS4 activity.

ADAMTS4 Activity Assay

The activity of purified ADAMTS4 can be determined using a Förster Resonance Energy Transfer (FRET) peptide substrate.[1][2]

FRET_Assay_Principle cluster_before Before Cleavage cluster_after After Cleavage FRET_Substrate Fluorophore - Peptide - Quencher No_Fluorescence No Fluorescence (Quencher absorbs energy) ADAMTS4 Active ADAMTS4 FRET_Substrate->ADAMTS4 Cleavage Cleaved_Products Fluorophore - Peptide   +   Peptide - Quencher ADAMTS4->Cleaved_Products Fluorescence Fluorescence Detected

Caption: Principle of the FRET-based ADAMTS4 activity assay.

Protocol:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2).

  • Add the purified ADAMTS4 to the wells of a microplate.

  • Initiate the reaction by adding the FRET peptide substrate.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • The rate of increase in fluorescence is proportional to the ADAMTS4 activity.

Conclusion

The protocols and strategies outlined in this document provide a framework for the successful purification of active ADAMTS4 from both recombinant and native sources. The choice of the specific purification scheme will depend on the starting material and the required purity for downstream applications. Careful optimization of each step is crucial for maximizing the yield and preserving the enzymatic activity of ADAMTS4.

References

Application Notes and Protocols for CRISPR/Cas9-Mediated ADAMTS4 Gene Editing in Chondrocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. A key family of enzymes implicated in this process is the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) family, with ADAMTS4 (also known as aggrecanase-1) being a primary culprit in the degradation of aggrecan, a major component of the cartilage extracellular matrix.[1] The targeted disruption of the ADAMTS4 gene in chondrocytes using CRISPR/Cas9 technology presents a promising therapeutic strategy for mitigating cartilage degradation and potentially halting the progression of OA.

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR/Cas9 to edit the ADAMTS4 gene in chondrocytes. This document is intended to guide researchers through the experimental workflow, from sgRNA design and delivery to the analysis of gene editing efficiency and potential off-target effects.

Signaling Pathways and Experimental Workflow

ADAMTS4 Signaling in Chondrocyte-Mediated Cartilage Degradation

ADAMTS4 expression and activity in chondrocytes are regulated by a complex network of signaling pathways, often initiated by pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). These cytokines can activate downstream pathways, including the MAPK/ERK1/2 and NF-κB signaling cascades, leading to the upregulation of ADAMTS4 gene expression.[2] The resulting increase in ADAMTS4 enzymatic activity contributes directly to the cleavage of aggrecan, leading to the loss of cartilage integrity and function.

ADAMTS4_Signaling Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Receptor Cell Surface Receptors Cytokines->Receptor binds MAPK_ERK MAPK/ERK Pathway Receptor->MAPK_ERK activates NFkB NF-κB Pathway Receptor->NFkB activates ADAMTS4_Gene ADAMTS4 Gene (in nucleus) MAPK_ERK->ADAMTS4_Gene upregulates transcription NFkB->ADAMTS4_Gene upregulates transcription ADAMTS4_Protein ADAMTS4 Protein (Aggrecanase-1) ADAMTS4_Gene->ADAMTS4_Protein translates to Aggrecan Aggrecan ADAMTS4_Protein->Aggrecan cleaves Degradation Cartilage Degradation Aggrecan->Degradation leads to

Caption: ADAMTS4 signaling pathway in chondrocytes.

Experimental Workflow for ADAMTS4 Gene Editing

The general workflow for CRISPR/Cas9-mediated editing of the ADAMTS4 gene in chondrocytes involves several key stages, from initial experimental design to the final validation of the gene knockout and its phenotypic consequences.

CRISPR_Workflow sgRNA_Design 1. sgRNA Design & Validation CRISPR_Delivery 3. CRISPR/Cas9 Delivery sgRNA_Design->CRISPR_Delivery Chondrocyte_Isolation 2. Chondrocyte Isolation & Culture Chondrocyte_Isolation->CRISPR_Delivery Genomic_DNA_Extraction 4. Genomic DNA Extraction CRISPR_Delivery->Genomic_DNA_Extraction Editing_Analysis 5. Editing Efficiency Analysis (T7E1/NGS) Genomic_DNA_Extraction->Editing_Analysis Off_Target_Analysis 6. Off-Target Analysis Genomic_DNA_Extraction->Off_Target_Analysis Phenotypic_Assay 7. Phenotypic Assays Editing_Analysis->Phenotypic_Assay Off_Target_Analysis->Phenotypic_Assay

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ADAMTS4 In Vitro Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ADAMTS4 in vitro assays. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their experiments for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting buffer for an ADAMTS4 in vitro activity assay?

A standard and effective assay buffer consists of 50 mM Tris-HCl or Tricine at pH 7.5, 150 mM NaCl, 10 mM CaCl₂, and a non-ionic detergent such as 0.05% (v/v) Brij-35.[1] It is crucial to prepare the buffer fresh, especially the detergent component, to avoid potential contaminants.

Q2: What is the role of each component in the assay buffer?

Each component plays a critical role in maintaining the enzyme's structural integrity and catalytic function. The buffer maintains a stable pH, salts mimic physiological ionic strength, divalent cations are essential cofactors, and detergents prevent non-specific binding.

Q3: Why are zinc and calcium ions essential for ADAMTS4 activity?

ADAMTS4 is a zinc-dependent metalloproteinase.[2] A zinc ion is located in the catalytic active site and is directly involved in the hydrolysis of the substrate. Calcium ions are required to maintain the proper three-dimensional structure of the enzyme, ensuring its stability and functionality. Assays lacking these ions will show little to no activity.

Q4: What is the optimal pH for an ADAMTS4 assay?

The optimal pH for ADAMTS4 activity is near physiological conditions, typically around pH 7.5.[1][3] Operating at a pH far from the enzyme's isoelectric point (pI) is also important to prevent aggregation and precipitation.[4]

Q5: Why is a detergent like Brij-35 or Tween-20 included in the buffer?

Low concentrations of non-ionic detergents (e.g., 0.005% - 0.05%) are used to prevent the enzyme and substrate from adhering to plasticware such as microplates and pipette tips.[5] This ensures that the effective concentrations of reactants remain consistent and improves assay reproducibility.

Q6: How can I set up a reliable negative control for my assay?

A robust negative control can be achieved by inhibiting the enzyme's activity. Since ADAMTS4 requires divalent cations, adding a strong chelating agent like EDTA (Ethylenediaminetetraacetic acid) to the reaction buffer will strip the essential zinc and calcium ions, rendering the enzyme inactive.[6] Alternatively, the endogenous inhibitor TIMP-3 can be used to specifically block the active site.[1][7]

Troubleshooting Guide

Issue 1: Low or No Enzyme Activity

Possible Cause Troubleshooting Step
Degraded Enzyme Ensure the enzyme has been stored correctly at -80°C and avoid multiple freeze-thaw cycles.[8] Run a small amount on an SDS-PAGE gel to check for degradation.
Incorrect Buffer Composition Verify the pH of the buffer. Ensure that essential cofactors (10 mM CaCl₂) are present and that no chelating agents (like EDTA from other reagents) have been accidentally introduced.
Missing Zinc While Calcium is added to the buffer, Zinc is intrinsic to the enzyme's active site.[2] Ensure purification buffers did not contain chelators that may have stripped the zinc.
Inactive Enzyme Batch If possible, test a new lot of the enzyme. Determine the concentration of active enzyme using an active-site titration protocol (see Protocol 2).
Presence of Inhibitors Ensure test compounds are not inhibiting the enzyme. The final DMSO concentration for dissolving compounds should not exceed 1%.[8][9] Be aware of other potential inhibitors like heparin[7] or high salt concentrations.[8][9]

Issue 2: High Background Signal

Possible Cause Troubleshooting Step
Substrate Instability Some fluorogenic substrates can auto-hydrolyze. Include "substrate-only" wells (containing buffer and substrate, but no enzyme) to measure this background and subtract it from all other readings.[1]
Contaminated Reagents Use fresh, high-purity reagents, especially protease-free water, to prepare buffers.[9] Ensure the detergent solution is not contaminated with bacteria or fungi.[1]
Interfering Compounds If screening compounds, check if they are autofluorescent at the assay's excitation/emission wavelengths. Test compounds in buffer without the enzyme or substrate to quantify their intrinsic fluorescence.[8][9]
High Salt or Ionic Detergents Avoid the presence of strong acids, bases, ionic detergents, and high salt concentrations in the final reaction mixture as they can denature the enzyme or affect substrate stability.[8][9][10]

Data & Buffer Compositions

Table 1: Recommended ADAMTS4 Assay Buffer Compositions
ComponentComposition 1Composition 2Function
Buffer 50 mM Tris-HCl50 mM TricineMaintains stable pH
pH 7.57.5Optimal for enzyme activity
Salt 150 mM NaCl50 mM NaClMimics physiological ionic strength
Cofactor 10 mM CaCl₂10 mM CaCl₂Required for enzyme stability
Detergent 0.05% (v/v) Brij-350.05% (v/v) Brij-35Prevents non-specific binding
Preservative 0.02% (w/v) NaN₃Not specifiedPrevents microbial growth
Reference University of Oxford[1]ResearchGate Publication[3]

Experimental Protocols

Protocol 1: Standard Fluorogenic ADAMTS4 Activity Assay

This protocol is adapted for a 96-well plate format using a FRET-based substrate.

1. Reagent Preparation:

  • Assay Buffer: Prepare a solution of 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, and 10 mM CaCl₂. Just before use, add Brij-35 to a final concentration of 0.05% (v/v).[1]
  • ADAMTS4 Enzyme: Thaw the enzyme stock on ice. Prepare a working dilution (e.g., 10 ng/µl) in fresh, cold Assay Buffer.[9] Keep diluted enzyme on ice.
  • Fluorogenic Substrate: Reconstitute the substrate as per the manufacturer's instructions (often in DMSO or water) to create a concentrated stock.[9] Dilute this stock in Assay Buffer to the desired final concentration (e.g., 10-20 µM).[1]
  • (Optional) Inhibitor: If testing inhibitors, prepare serial dilutions at 10x the final desired concentration in Assay Buffer. Ensure the solvent (e.g., DMSO) concentration is constant across all dilutions.[9]

2. Reaction Setup (Final Volume: 50 µl):

  • Add 25 µl of Assay Buffer to "Blank" (substrate-only) wells.
  • Add 20 µl of Assay Buffer to "Positive Control" wells.
  • Add 20 µl of diluted ADAMTS4 enzyme to "Positive Control" and "Test Inhibitor" wells.
  • Add 5 µl of the appropriate solvent (for controls) or 5 µl of the 10x inhibitor dilution to the respective wells.
  • Pre-incubate the plate at 37°C (or room temperature) for 30 minutes to allow the inhibitor to bind to the enzyme.[1][9]

3. Initiate and Measure Reaction:

  • Initiate the reaction by adding 25 µl of the diluted substrate to all wells.
  • Immediately place the plate in a fluorescence microplate reader.
  • Measure the fluorescence intensity (e.g., Ex: 330 nm, Em: 430 nm, but will vary by substrate) kinetically over a period of 1-4 hours at 37°C.[9]

4. Data Analysis:

  • Subtract the "Blank" values from all other readings.
  • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
  • For inhibitor studies, plot the reaction rate against the inhibitor concentration to determine IC₅₀ values.

Protocol 2: Active-Site Titration of ADAMTS4 with TIMP-3

This protocol determines the concentration of active enzyme, which is crucial for kinetic studies.

1. Reagent Preparation:

  • Prepare Assay Buffer, ADAMTS4 enzyme, and substrate as described in Protocol 1.
  • TIMP-3 Inhibitor: Prepare a series of dilutions of TIMP-3 in Assay Buffer. The concentration range should span from well below to several-fold higher than the expected active enzyme concentration. The Ki for TIMP-3 inhibition of ADAMTS4 is approximately 1 nM, so the initial enzyme concentration should be at least 10 nM for accurate titration.[1]

2. Reaction Setup:

  • In microcentrifuge tubes, mix a fixed concentration of diluted ADAMTS4 (e.g., 10 nM final concentration) with each TIMP-3 dilution. Include a "no inhibitor" control.
  • Incubate the enzyme-inhibitor mixtures for at least 30 minutes at room temperature to allow tight binding.

3. Measure Residual Activity:

  • Transfer the enzyme-inhibitor mixtures to a 96-well plate.
  • Initiate the reaction by adding the fluorogenic substrate.
  • Measure the reaction rates as described in Protocol 1.

4. Data Analysis:

  • Plot the reaction rate (y-axis) against the corresponding TIMP-3 concentration (x-axis).
  • The plot should show a linear decrease in activity followed by a plateau at zero (or near-zero) activity.
  • The x-intercept of the linear portion of the graph represents the concentration of active ADAMTS4 in the assay.

Visualizations

ADAMTS4 Assay Workflow prep 1. Prepare Reagents (Buffer, Enzyme, Substrate) setup 2. Set Up Reactions in 96-Well Plate (Controls, Inhibitors, Enzyme) prep->setup preincubate 3. Pre-incubate (Allow inhibitor binding) setup->preincubate initiate 4. Initiate Reaction (Add Substrate) preincubate->initiate measure 5. Measure Signal (Kinetic Fluorescence Reading) initiate->measure analyze 6. Analyze Data (Calculate Rates, IC50) measure->analyze

Caption: General workflow for an in vitro ADAMTS4 fluorogenic activity assay.

Troubleshooting ADAMTS4 Assays cluster_enzyme Check Enzyme cluster_buffer Check Buffer cluster_reagents Check Other Reagents start Assay Problem: Low or No Activity enzyme_active Is enzyme active? (Perform active-site titration) start->enzyme_active Is it the enzyme? buffer_ph Correct pH? (pH ~7.5) start->buffer_ph Is it the buffer? substrate_ok Substrate viable? start->substrate_ok Other factors? enzyme_handling Proper handling? (Storage, freeze-thaw) enzyme_active->enzyme_handling buffer_cofactors Cofactors present? (10 mM CaCl2) buffer_ph->buffer_cofactors buffer_inhibitors Inhibitors absent? (No EDTA) buffer_cofactors->buffer_inhibitors inhibitor_ok Interfering substances? (DMSO < 1%, no high salt) substrate_ok->inhibitor_ok

Caption: A logical decision tree for troubleshooting low activity in ADAMTS4 assays.

ADAMTS4 Mechanism and Inhibition cluster_enzyme ADAMTS4 Enzyme ADAMTS4 Catalytic Domain Zn Zn²⁺ ADAMTS4->Zn binds to active site Products Cleaved Products ADAMTS4->Products cleaves Ca Ca²⁺ Structure Ancillary Domains Structure->Ca binds for stability Substrate Substrate (e.g., Aggrecan) Substrate->ADAMTS4 binds EDTA EDTA (Chelator) EDTA->Zn removes TIMP3 TIMP-3 (Direct Inhibitor) TIMP3->ADAMTS4 blocks active site

Caption: Role of cofactors in ADAMTS4 activity and mechanisms of common inhibitors.

References

Technical Support Center: Overcoming Low Yield in Recombinant ADAMTS4 Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during recombinant ADAMTS4 production.

Frequently Asked Questions (FAQs)

Q1: My recombinant ADAMTS4 expression is very low. What are the potential causes?

Low expression of recombinant ADAMTS4 can stem from several factors at the genetic and cellular level. These include, but are not limited to:

  • Suboptimal Codon Usage: The codon usage of the ADAMTS4 gene may not be optimized for the chosen expression host (e.g., HEK293 or CHO cells), leading to inefficient translation.

  • Inefficient Transcription or Translation: Issues with the promoter in the expression vector, mRNA instability, or inefficient initiation of translation can all contribute to low protein production.

  • Protein Toxicity: Overexpression of ADAMTS4 may be toxic to the host cells, leading to reduced cell viability and lower yields.

  • Poor Secretion: If you are expressing a secreted form of ADAMTS4, an inefficient or incompatible signal peptide can hinder its transport out of the cell.

  • Plasmid Integrity: The integrity of the expression plasmid may be compromised, or the concentration and quality of the plasmid used for transfection may be suboptimal.

Q2: I observe a band at the expected molecular weight for ADAMTS4 on a Western blot of the cell lysate, but the yield of purified protein is still low. Why?

This scenario suggests that while the protein is being expressed, issues during purification or protein instability are leading to a low final yield. Common culprits include:

  • Protein Insolubility and Aggregation: ADAMTS4, like many recombinant proteins, can misfold and form insoluble aggregates known as inclusion bodies, especially when overexpressed. These aggregates are typically removed during clarification of the cell lysate, leading to a loss of protein before the purification steps.

  • Inefficient Purification Strategy: The chosen purification method (e.g., affinity chromatography) may not be optimal for ADAMTS4, resulting in poor binding to the resin or loss of protein during wash steps. The affinity tag itself could be inaccessible or cleaved.

  • Protein Degradation: ADAMTS4 may be susceptible to degradation by host cell proteases released during cell lysis.

  • Suboptimal Buffer Conditions: The pH, ionic strength, or presence of necessary co-factors in the lysis and purification buffers can significantly impact protein stability and recovery.

Q3: Should I use HEK293 or CHO cells for producing recombinant ADAMTS4?

The choice between HEK293 and CHO cells depends on the specific requirements of your experiment, including desired yield, post-translational modifications, and whether transient or stable expression is preferred. Both are robust mammalian expression systems capable of producing complex, secreted proteins like ADAMTS4.

  • HEK293 Cells: Often favored for transient expression due to their high transfection efficiency, leading to rapid protein production. This makes them ideal for initial screening of constructs and optimization experiments. Some studies suggest that HEK293 cells may offer higher transient expression yields for certain "difficult-to-express" proteins compared to CHO cells.

  • CHO Cells: The industry standard for large-scale production of therapeutic proteins. They are well-suited for generating stable cell lines that consistently produce high yields of recombinant protein over long-term culture. CHO cells are known for their robustness in suspension culture and have a well-established regulatory track record.

Q4: Can I improve my ADAMTS4 yield by optimizing the culture conditions?

Yes, optimizing cell culture conditions is a critical step in enhancing recombinant protein yield. Key parameters to consider include:

  • Temperature: A temperature shift, typically lowering the culture temperature from 37°C to 30-33°C post-transfection, can slow cell growth and divert cellular resources towards protein production, often leading to increased specific productivity and improved protein folding.[1][2]

  • Media Composition: The use of a serum-free, chemically defined medium can improve batch-to-batch consistency and simplify downstream purification.[3][4][5] Supplementation with specific nutrients, such as amino acids and lipids, can also boost protein expression.

  • Transfection Method: For transient expression, the choice of transfection reagent and the DNA-to-reagent ratio can significantly impact transfection efficiency and subsequent protein yield.

Q5: My purified ADAMTS4 has low or no enzymatic activity. What could be the problem?

Lack of activity in the purified protein points to issues with protein folding, post-translational modifications, or the assay conditions.

  • Improper Folding: ADAMTS4 is a complex metalloproteinase with multiple domains that require correct folding and disulfide bond formation for activity. Suboptimal expression conditions (e.g., high temperature) can lead to misfolding.

  • Incorrect Post-Translational Modifications: As a secreted glycoprotein, ADAMTS4 undergoes post-translational modifications that are crucial for its function. Expression in a non-mammalian system or even differences between mammalian cell lines could result in improper modifications.

  • Absence of Co-factors: ADAMTS4 is a zinc-dependent metalloproteinase and requires zinc ions for its catalytic activity. Ensure that your purification and assay buffers do not contain strong chelating agents like EDTA that would strip the zinc from the active site.

  • Inactive Zymogen: ADAMTS4 is synthesized as an inactive zymogen (pro-ADAMTS4) that requires proteolytic cleavage of the pro-domain for activation. Ensure that the pro-domain is being efficiently removed either by cellular proteases or by an in vitro activation step.

  • Suboptimal Assay Conditions: The pH, temperature, and substrate concentration in your activity assay must be optimal for ADAMTS4.

Data Presentation

Table 1: Comparison of Common Expression Systems for Recombinant Protein Production

FeatureHEK293 CellsCHO Cells
Typical Expression Method TransientStable
Speed of Protein Production Fast (days to weeks)Slower (weeks to months for stable cell line generation)
Typical Protein Yield (Transient) Can reach up to 1-2 g/L for some proteins.[6]Generally lower than HEK293 for transient expression.
Typical Protein Yield (Stable) Lower than CHO for stable expression.Can exceed 5-10 g/L with process optimization.[7]
Post-Translational Modifications Human-likeHuman-like, but may have some non-human glycoforms.
Regulatory Acceptance Widely used in research and for some clinical materials.Gold standard for commercial therapeutic protein production.

Table 2: Troubleshooting Low ADAMTS4 Yield: Potential Causes and Corrective Actions

SymptomPotential CauseSuggested Action
No or very low protein expression detected in cell lysate. - Inefficient transfection- Suboptimal codon usage- Issues with expression vector- Optimize transfection protocol (DNA concentration, reagent ratio)- Synthesize a codon-optimized gene for the target expression host- Verify plasmid integrity and sequence
Protein is expressed but insoluble (in inclusion bodies). - High expression rate leading to misfolding- Suboptimal culture temperature- Lower the expression temperature (e.g., 30-33°C)- Use a weaker promoter or lower inducer concentration (if applicable)
Good expression in lysate, but low yield after purification. - Inefficient binding to purification resin- Protein degradation- Protein loss during wash steps- Optimize binding conditions (pH, ionic strength)- Add protease inhibitors to lysis buffer- Optimize wash buffer composition
Purified protein is inactive. - Misfolding- Absence of essential co-factors- Protein is in an inactive zymogen form- Optimize expression conditions for proper folding (e.g., lower temperature)- Ensure buffers do not contain chelating agents and supplement with ZnCl₂ if necessary- Implement an in vitro activation step if required

Experimental Protocols

Protocol 1: Codon Optimization of ADAMTS4 for Mammalian Expression
  • Obtain the amino acid sequence of the human ADAMTS4 protein.

  • Utilize a codon optimization software tool. Several commercial and free online tools are available (e.g., GenArt, OptimumGene).[8]

  • Select the target expression host (e.g., Homo sapiens for HEK293 or Cricetulus griseus for CHO) in the software.

  • The software will replace the original codons with those that are most frequently used in the selected host, which can enhance translation efficiency.[8][9]

  • Review and adjust optimization parameters. Consider factors like GC content and avoiding mRNA secondary structures, especially near the 5' end.[8]

  • Synthesize the codon-optimized gene and clone it into your mammalian expression vector.

  • Perform a small-scale expression trial to compare the yield of the codon-optimized construct with the original one.

Protocol 2: Temperature Shift Optimization for ADAMTS4 Expression in Suspension CHO Cells
  • Seed suspension CHO cells transfected with the ADAMTS4 expression vector at a density of 0.5 x 10⁶ cells/mL in your chosen culture medium.

  • Culture the cells at 37°C with shaking (e.g., 125 rpm) in a humidified incubator with 8% CO₂.

  • At 24 hours post-transfection, split the culture into two flasks.

  • Maintain one flask at 37°C as a control.

  • Transfer the second flask to a second incubator set at 32°C. [10]

  • Continue to culture both flasks for an additional 5-7 days.

  • Collect samples daily to assess cell viability, cell density, and ADAMTS4 expression levels (e.g., by Western blot or ELISA).

  • Compare the final ADAMTS4 yield between the 37°C and 32°C cultures to determine the effect of the temperature shift.

Protocol 3: Affinity Purification of His-tagged Recombinant ADAMTS4
  • Harvest cells expressing His-tagged ADAMTS4 and centrifuge to pellet the cells. If ADAMTS4 is secreted, collect the conditioned medium.

  • Lyse the cells in a suitable lysis buffer containing a mild detergent (e.g., Triton X-100), protease inhibitors, and a nuclease to reduce viscosity from DNA. For secreted protein, clarify the conditioned medium by centrifugation and filtration.

  • Equilibrate a Ni-NTA affinity chromatography column with a binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).[11]

  • Load the cell lysate or conditioned medium onto the equilibrated column.

  • Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[12][13]

  • Elute the bound His-tagged ADAMTS4 with an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).[13][14]

  • Collect fractions and analyze them by SDS-PAGE and Western blot to identify the fractions containing purified ADAMTS4.

  • Pool the pure fractions and dialyze against a suitable storage buffer.

Protocol 4: ADAMTS4 Activity Assay using a FRET-based Substrate
  • Reconstitute the recombinant purified ADAMTS4 and a FRET-based peptide substrate specific for ADAMTS4 in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).[12]

  • Prepare a dilution series of your purified ADAMTS4 to determine the optimal enzyme concentration for the assay.

  • In a 96-well microplate, add the diluted ADAMTS4 to the respective wells. Include a negative control with assay buffer only.

  • Add the FRET substrate to all wells to initiate the enzymatic reaction.

  • Incubate the plate at 37°C and monitor the increase in fluorescence over time using a fluorescence plate reader. The excitation and emission wavelengths will depend on the specific fluorophore pair used in the FRET substrate (e.g., Ex/Em = 490/520 nm for a 5-FAM/TAMRA pair).[15]

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each ADAMTS4 concentration. The activity should be proportional to the enzyme concentration.

Mandatory Visualizations

troubleshooting_workflow start Low Recombinant ADAMTS4 Yield check_expression Analyze Protein Expression (Western Blot of Lysate) start->check_expression no_expression No/Low Expression check_expression->no_expression expression_ok Expression Detected check_expression->expression_ok optimize_transfection Optimize Transfection/ Vector/Codon Usage no_expression->optimize_transfection Action check_solubility Analyze Solubility (Compare Soluble vs. Insoluble Fractions) expression_ok->check_solubility insoluble Protein Insoluble check_solubility->insoluble soluble Protein Soluble check_solubility->soluble optimize_culture Optimize Culture Conditions (e.g., Lower Temperature) insoluble->optimize_culture Action check_purification Analyze Purification Steps (Flow-through, Wash, Elution) soluble->check_purification purification_issue Loss During Purification check_purification->purification_issue purification_ok Good Recovery check_purification->purification_ok optimize_purification Optimize Purification Protocol (Buffers, Resin) purification_issue->optimize_purification Action check_activity Perform Activity Assay purification_ok->check_activity inactive Inactive Protein check_activity->inactive active Active Protein Yield Still Low check_activity->active optimize_folding Optimize for Correct Folding/ Activation/Assay Conditions inactive->optimize_folding Action

Caption: Troubleshooting workflow for low recombinant ADAMTS4 yield.

tnf_alpha_pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 p38_MAPK p38 MAPK TRAF2->p38_MAPK ... TranscriptionFactors Transcription Factors (e.g., AP-1) p38_MAPK->TranscriptionFactors activates ADAMTS4_Gene ADAMTS4 Gene Expression TranscriptionFactors->ADAMTS4_Gene induces

Caption: Simplified TNF-α signaling pathway leading to ADAMTS4 expression.[16]

il1_beta_pathway IL1b IL-1β IL1R1 IL-1R1 IL1b->IL1R1 MyD88 MyD88 IL1R1->MyD88 IRAK1 IRAK1 MyD88->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 MAPK MAPK (ERK, JNK) TRAF6->MAPK ... NFkB NF-κB TRAF6->NFkB ... TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors activates NFkB->TranscriptionFactors activates ADAMTS4_Gene ADAMTS4 Gene Expression TranscriptionFactors->ADAMTS4_Gene induces

Caption: Simplified IL-1β signaling pathway leading to ADAMTS4 expression.[17][18]

References

Navigating the Challenges of ADAMTS4 Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing the autoproteolytic degradation of purified A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS4). This guide offers practical solutions in a user-friendly question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is ADAMTS4 autoproteolysis and why is it a concern?

A1: ADAMTS4, also known as aggrecanase-1, is a secreted metalloproteinase that plays a crucial role in the breakdown of aggrecan, a major component of cartilage.[1] Autoproteolysis is a "self-cleavage" process where ADAMTS4 cleaves itself, leading to C-terminal truncation.[2][3] This generates smaller, yet still active, isoforms of the enzyme.[3][4] While these truncated forms can still cleave aggrecan, this degradation can lead to heterogeneity in purified samples, complicate data interpretation, and potentially alter substrate affinity and enzyme kinetics, thereby impacting experimental reproducibility.[5]

Q2: What are the primary sites of autoproteolytic cleavage in ADAMTS4?

A2: Autocatalytic cleavage of ADAMTS4 occurs in the C-terminal region, specifically within the cysteine-rich and spacer domains.[2][3] This process results in the generation of distinct truncated forms, for example, producing isoforms of approximately 53 kDa and 40 kDa from the full-length ~68 kDa enzyme.[3]

Q3: How does autoproteolysis affect the enzymatic activity of ADAMTS4?

A3: While autoproteolysis results in truncated forms of ADAMTS4, these isoforms retain their ability to cleave substrates like aggrecan.[5] However, the C-terminal truncation leads to a significant reduction in the enzyme's affinity for sulfated glycosaminoglycans (GAGs), which are important for substrate recognition and binding.[3][5]

Troubleshooting Guide

Problem: I am observing multiple bands of my purified ADAMTS4 on an SDS-PAGE gel, suggesting degradation.

Possible Causes and Solutions:

Possible Cause Recommended Solution Rationale
Autoproteolysis during purification and storage - Perform all purification steps at low temperatures (e.g., 4°C).[6] - Work quickly to minimize the duration of the purification process.[7] - Add broad-spectrum metalloproteinase inhibitors or specific ADAMTS4 inhibitors to lysis and purification buffers.Low temperatures and rapid processing slow down enzymatic activity, including autoproteolysis.[6] Inhibitors will directly block the catalytic activity responsible for self-cleavage.[1][8]
Suboptimal storage conditions - Store purified ADAMTS4 at -80°C for long-term storage.[9] - For short-term storage (days to a week), store at 4°C in a buffer containing a cryoprotectant like 25-50% glycerol.[9][10] - Aliquot the purified enzyme into single-use volumes to avoid repeated freeze-thaw cycles.[10][11]Low temperatures and cryoprotectants help maintain protein stability and prevent degradation.[10][11] Freeze-thaw cycles can denature proteins and increase the likelihood of proteolysis.[11]
Inappropriate buffer conditions (pH, ionic strength) - Maintain a buffer pH between 7.0 and 8.0, as ADAMTS4 exhibits broad activity in this range but optimal stability is often found within a narrower neutral range.[12][13][14] - Empirically determine the optimal NaCl concentration for your specific application, as aggrecanolytic activity can be sensitive to ionic strength.[12]Suboptimal pH can lead to protein unfolding and increased susceptibility to proteolysis. While active over a broad pH range, stability may be more limited.[14][15] Ionic strength can influence protein conformation and enzyme-substrate interactions.[12]
Presence of activating proteases - Consider adding inhibitors of other proteases, such as matrix metalloproteinases (MMPs), which have been shown to activate ADAMTS4.[2]Other proteases present in the expression system or introduced during purification could be contributing to the processing and apparent degradation of ADAMTS4.[2]

Inhibitors of ADAMTS4 Autoproteolysis and Activity

Several classes of inhibitors can be employed to minimize ADAMTS4 autoproteolysis and overall enzymatic activity.

Inhibitor Class Examples Reported IC50 Values for ADAMTS4 Mechanism of Action
Endogenous Tissue Inhibitors of Metalloproteinases (TIMPs) TIMP-37.9 nM[16]Potent, direct inhibition of ADAMTS4 activity.[16]
TIMP-1350 nM[16]Weaker inhibition compared to TIMP-3.[16]
TIMP-2420 nM[16]Weaker inhibition compared to TIMP-3.[16]
Small Molecule Inhibitors Batimastat-Zinc-chelating, broad-spectrum metalloproteinase inhibitor.[17]
Calcium Pentosan Polysulfate (CaPPS)-Directly inhibits ADAMTS4 activity through interaction with the C-terminal ancillary domain.[18]
Monoclonal Antibodies 7E8.1E3-Specifically inhibits ADAMTS4 while sparing other ADAMTS and MMPs.[19]
General Metalloproteinase Inhibitors EDTA, EGTA-Chelates divalent cations like Zn²⁺ and Ca²⁺ that are essential for catalytic activity and stability.[7][20]

Note: IC50 values can vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: General Purification of Recombinant ADAMTS4

This protocol provides a general workflow for the purification of recombinant ADAMTS4 expressed in mammalian cells.[21][22][23]

  • Cell Culture and Expression: Culture mammalian cells (e.g., HEK293) expressing a tagged (e.g., FLAG, His-tag) version of ADAMTS4.

  • Harvesting: Collect the conditioned media containing the secreted ADAMTS4. Centrifuge to remove cells and debris.

  • Affinity Chromatography:

    • Equilibrate an anti-FLAG or Ni-NTA affinity chromatography column with a suitable binding buffer.

    • Load the clarified conditioned media onto the column.

    • Wash the column extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the bound ADAMTS4 using a competitive eluent (e.g., FLAG peptide, imidazole) or a change in pH.

  • Buffer Exchange and Concentration:

    • Immediately exchange the buffer of the eluted fractions into a storage buffer (e.g., Tris-HCl, pH 7.5, containing NaCl and a cryoprotectant) using dialysis or a desalting column.

    • Concentrate the purified protein using an appropriate centrifugal filter unit.

  • Quality Control: Assess the purity and integrity of the purified ADAMTS4 by SDS-PAGE and Coomassie blue staining or Western blotting.

  • Storage: Aliquot the purified enzyme and store at -80°C.

Protocol 2: ADAMTS4 Activity Assay using a FRET Peptide Substrate

This protocol describes a continuous fluorescence resonance energy transfer (FRET) assay to measure ADAMTS4 activity.[17][23]

  • Reagents:

    • Purified ADAMTS4

    • FRET peptide substrate (e.g., Abz-TEGEARGSVI-Dap(Dnp)-KK)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

    • Inhibitor stock solutions (if applicable)

  • Procedure:

    • Prepare a reaction mixture in a 96-well plate containing the assay buffer and the FRET peptide substrate at a final concentration of 25 µM.

    • If testing inhibitors, add them to the appropriate wells at various concentrations.

    • Initiate the reaction by adding purified ADAMTS4 to a final concentration of 5 µg/mL.

    • Immediately measure the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific FRET pair.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each condition.

    • For inhibitor studies, plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

Visualizing Key Processes

ADAMTS4_Autoproteolysis_Workflow Workflow for Minimizing ADAMTS4 Autoproteolysis cluster_purification Purification Steps cluster_storage Storage start Start: Conditioned Media with Full-Length ADAMTS4 affinity Affinity Chromatography (4°C, + Inhibitors) start->affinity elution Elution affinity->elution buffer_exchange Buffer Exchange & Concentration (Cold, + Cryoprotectant) elution->buffer_exchange storage Aliquoting & Long-Term Storage (-80°C) buffer_exchange->storage end_product End Product: Stable, Active ADAMTS4 storage->end_product sds_page SDS-PAGE / Western Blot activity_assay Activity Assay (FRET) end_product->sds_page end_product->activity_assay

Caption: Experimental workflow for purifying ADAMTS4 while minimizing autoproteolysis.

ADAMTS4_Autoproteolysis_Mechanism Mechanism of ADAMTS4 Autoproteolysis cluster_cleavage Autocatalytic Cleavage cluster_consequences Functional Consequences full_length Full-Length ADAMTS4 (~68 kDa) Pro-domain Metalloprotease Disintegrin-like TSP-1 Cys-rich Spacer cleavage_site Cleavage within Cys-rich & Spacer Domains full_length->cleavage_site truncated_53 Truncated ADAMTS4 (~53 kDa) Pro-domain Metalloprotease Disintegrin-like TSP-1 Partial Cys-rich cleavage_site->truncated_53 truncated_40 Truncated ADAMTS4 (~40 kDa) Pro-domain Metalloprotease Disintegrin-like TSP-1 cleavage_site->truncated_40 retained_activity Retained Aggrecanase Activity truncated_53->retained_activity reduced_gag_binding Reduced GAG Binding Affinity truncated_53->reduced_gag_binding truncated_40->retained_activity truncated_40->reduced_gag_binding

Caption: Schematic of ADAMTS4 autoproteolytic processing and its consequences.

References

ADAMTS4 Inhibitor Specificity Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the specificity of ADAMTS4 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My ADAMTS4 inhibitor shows significant cross-reactivity with ADAMTS5. How can I improve its specificity?

A1: Cross-reactivity with ADAMTS5 is a common challenge due to the high structural homology in the catalytic domains of ADAMTS4 and ADAMTS5.[1][2] To improve specificity, consider the following strategies:

  • Targeting Exosites: Develop inhibitors that bind to secondary substrate-binding sites (exosites) outside the catalytic domain. These regions are less conserved between ADAMTS4 and ADAMTS5, offering a potential avenue for selective inhibition.[3][4]

  • Non-Zinc-Chelating Inhibitors: Move away from traditional hydroxamate-based inhibitors that chelate the catalytic zinc ion, as this motif is common to many metalloproteinases.[4][5] Exploring alternative chemical scaffolds can lead to greater selectivity.[5]

  • Structure-Based Design: Utilize the crystal structures of ADAMTS4 and ADAMTS5 to identify subtle differences in their active site pockets.[1] For instance, the S1' pocket differs in size between the two enzymes, which can be exploited for designing selective inhibitors.[1]

Q2: I am observing off-target effects in my cell-based assays that are not consistent with ADAMTS4 inhibition. What could be the cause?

A2: Off-target effects can arise from several factors:

  • Inhibition of other Metalloproteinases: Your inhibitor might be targeting other matrix metalloproteinases (MMPs) or ADAMTS family members expressed by the cells.[5][6] It is crucial to profile your inhibitor against a panel of relevant metalloproteinases to determine its selectivity.

  • Compound-Specific Effects: The chemical scaffold of your inhibitor might have inherent biological activities independent of ADAMTS4 inhibition. Consider including a structurally similar but inactive control compound in your experiments to assess these effects.

  • ADAMTS4-Independent Signaling: ADAMTS4 can have functions that are independent of its proteolytic activity.[7] For example, it can influence neurite outgrowth through activation of the MAP kinase cascade without requiring its catalytic domain.[7]

Q3: What are the most appropriate assays to confirm the specificity of my ADAMTS4 inhibitor?

A3: A multi-tiered assay approach is recommended to rigorously assess inhibitor specificity:

  • Biochemical Assays:

    • Fluorogenic Peptide Assays: Use specific peptide substrates to determine the IC50 values for your inhibitor against ADAMTS4 and a panel of related proteases (e.g., ADAMTS5, MMP-13).[3][8]

    • Natural Substrate Digestion Assays: Monitor the cleavage of full-length substrates like aggrecan or brevican by Western blotting for specific neo-epitopes generated by ADAMTS4.[9][10] This provides a more physiologically relevant assessment of inhibition.

  • Cell-Based Assays:

    • Engineered Cell Lines: Utilize cell lines overexpressing either ADAMTS4 or ADAMTS5 to compare the inhibitor's efficacy in a cellular context.

    • Primary Chondrocyte Cultures: Assess the inhibitor's ability to prevent aggrecan degradation in primary chondrocytes stimulated with pro-inflammatory cytokines like IL-1β or TNF-α.[11][12]

  • Ex Vivo Models:

    • Cartilage Explant Cultures: Treat cartilage explants with your inhibitor and measure the release of aggrecan fragments to evaluate its protective effect in a tissue context.[13]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in FRET-based assays.
Potential Cause Troubleshooting Step
Compound Interference Screen for compound auto-fluorescence or quenching of the fluorescent signal. Run control wells with the compound alone and substrate alone.[3]
Substrate Specificity The peptide substrate may not be entirely specific for ADAMTS4. Validate results with a secondary assay using a full-length protein substrate.[3]
Enzyme Activity Variation Ensure consistent enzyme activity between batches. Perform a standard curve with a known inhibitor in each assay plate.
Assay Conditions Optimize buffer conditions (pH, salt concentration) and incubation time. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.[8]
Problem 2: Lack of efficacy in cell-based assays despite potent in vitro inhibition.
Potential Cause Troubleshooting Step
Poor Cell Permeability Assess the compound's physicochemical properties (e.g., lipophilicity, molecular weight) and consider modifications to improve cell penetration.
Compound Instability Determine the compound's stability in cell culture media over the time course of the experiment.
Presence of Endogenous Inhibitors The cellular environment contains endogenous inhibitors like TIMP-3 which can compete with your compound.[14][15] Higher inhibitor concentrations may be required.
Redundant Proteolytic Activity Other proteases in the cell culture system may be compensating for ADAMTS4 inhibition. Use siRNA to knockdown ADAMTS4 and confirm that the observed phenotype is ADAMTS4-dependent.[16]

Quantitative Data Summary

The following tables summarize the inhibitory activity of various compounds against ADAMTS4 and other metalloproteinases.

Table 1: Selectivity of a Novel Triazine-Based ADAMTS4 Inhibitor (Compound 1j) [5]

EnzymeIC50 (µM)Fold Selectivity vs. ADAMTS4
ADAMTS-40.01-
ADAMTS-5>10>1000
ADAMTS-13>10>1000
MMP-13>10>1000
TACE>10>1000

Table 2: IC50 Values of Tissue Inhibitors of Metalloproteinases (TIMPs) against ADAMTS4 [15][17]

InhibitorIC50 (nM)
TIMP-1350
TIMP-2420
TIMP-37.9
TIMP-4>2000 (35% inhibition at 2 µM)

Experimental Protocols

Protocol 1: FRET-Based Assay for ADAMTS4 Inhibition[3]

This protocol describes a continuous fluorescence resonance energy transfer (FRET) assay to screen for ADAMTS4 inhibitors.

Materials:

  • Recombinant human ADAMTS4

  • Fluorogenic peptide substrate (e.g., fSSPa)

  • Assay buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

  • Test inhibitors dissolved in DMSO

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in assay buffer. Ensure the final DMSO concentration is consistent.

  • Add 20 µL of diluted ADAMTS4 (final concentration 10 ng/µL) to the appropriate wells of the microplate.[8]

  • Add 5 µL of the test inhibitor or vehicle control to the wells.

  • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.[8]

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate (final concentration 10 µM) to all wells.[8]

  • Incubate the plate at room temperature for 4 hours, protected from light.[8]

  • Measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 430 nm.[8]

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of Aggrecan Cleavage[15]

This protocol allows for the detection of specific aggrecan fragments generated by ADAMTS4 activity.

Materials:

  • Recombinant human ADAMTS4

  • Purified human aggrecan

  • Test inhibitors

  • Reaction buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2

  • SDS-PAGE gels and blotting equipment

  • Primary antibody specific for the ARGSV… neo-epitope

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Pre-incubate ADAMTS4 (8 nM) with various concentrations of the test inhibitor for 2 hours at 37°C in reaction buffer.[15]

  • Add aggrecan (100 µg) to the enzyme-inhibitor mixture.[15]

  • Incubate the reaction for 8-12 hours at 37°C.[15]

  • Stop the reaction by adding 20 mM EDTA.[15]

  • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the anti-ARGSV… primary antibody.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

ADAMTS4_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cell ADAMTS4 ADAMTS4 Aggrecan Aggrecan ADAMTS4->Aggrecan Cleavage TGFb_complex Latent TGF-β Complex ADAMTS4->TGFb_complex Cleavage MAPK MAPK Pathway (ERK1/2) ADAMTS4->MAPK Proteolysis- independent activation TGFb Active TGF-β TGFb_complex->TGFb Release TGFbR TGF-β Receptor TGFb->TGFbR Binding SMAD SMAD Signaling TGFbR->SMAD Fibrosis Fibrosis-related Gene Expression SMAD->Fibrosis Neurite Neurite Outgrowth MAPK->Neurite

Caption: ADAMTS4 signaling pathways in fibrosis and neurite outgrowth.

Inhibitor_Specificity_Workflow start Start: Potent ADAMTS4 Inhibitor Identified biochem_assay Biochemical Specificity Assays start->biochem_assay fret_assay FRET Assay vs. ADAMTS5, MMPs biochem_assay->fret_assay aggrecan_cleavage Aggrecan Cleavage Assay (Western Blot) biochem_assay->aggrecan_cleavage cell_assay Cell-Based Assays fret_assay->cell_assay If specific not_specific Not Specific fret_assay->not_specific aggrecan_cleavage->cell_assay If specific chondrocyte_model Chondrocyte Model (Aggrecan Degradation) cell_assay->chondrocyte_model knockdown_exp siRNA Knockdown of ADAMTS4 (Phenotypic Rescue) cell_assay->knockdown_exp ex_vivo_model Ex Vivo Model (Cartilage Explant) chondrocyte_model->ex_vivo_model If effective chondrocyte_model->not_specific knockdown_exp->ex_vivo_model If rescued end Conclusion: Inhibitor is Specific ex_vivo_model->end If effective redesign Redesign Inhibitor not_specific->redesign specific Specific

Caption: Experimental workflow for determining ADAMTS4 inhibitor specificity.

References

Technical Support Center: Troubleshooting High Background Noise in Fluorogenic ADAMTS4 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting high background noise in fluorogenic ADAMTS4 assays. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in my ADAMTS4 assay?

High background fluorescence can originate from several sources, broadly categorized as:

  • Assay Components: Problems with the enzyme, substrate, or buffer.

  • Test Compounds: Intrinsic fluorescence or quenching properties of the compounds being screened.

  • Experimental Conditions & Consumables: Issues related to the assay plate, pipetting, and incubation conditions.

A systematic approach to troubleshooting involves dissecting the contribution of each component to the overall signal.

Q2: My "no-enzyme" control shows high background fluorescence. What could be the cause?

A high signal in the absence of ADAMTS4 points to an issue with the assay components or their interaction, independent of enzymatic activity. The most common culprits are:

  • Substrate Instability/Autohydrolysis: The fluorogenic substrate may be degrading spontaneously over time in the assay buffer.

  • Contaminated Assay Buffer: The buffer itself or one of its components may be fluorescent or contain contaminating proteases.

  • Autofluorescent Test Compounds: If you are screening compounds, the compound itself may be fluorescent at the excitation and emission wavelengths of your assay.

Q3: How can I systematically diagnose the source of high background noise?

A logical troubleshooting workflow can help pinpoint the source of the high background. The following diagram illustrates a step-by-step process for diagnosing the issue.

G Troubleshooting Workflow for High Background Noise start High Background Signal Observed check_no_enzyme Run 'No-Enzyme' Control (Substrate + Buffer) start->check_no_enzyme no_enzyme_high High Background in 'No-Enzyme' Control check_no_enzyme->no_enzyme_high Yes no_enzyme_low Low Background in 'No-Enzyme' Control check_no_enzyme->no_enzyme_low No check_substrate_only Run 'Substrate Only' Control (Substrate in Water/DMSO) no_enzyme_high->check_substrate_only check_compound_autofluorescence Run 'Compound Only' Control (Compound + Buffer) no_enzyme_low->check_compound_autofluorescence substrate_high High Background in 'Substrate Only' Control check_substrate_only->substrate_high Yes substrate_low Low Background in 'Substrate Only' Control check_substrate_only->substrate_low No a Substrate Quality Issue: - Degradation - Impurity substrate_high->a check_buffer_only Run 'Buffer Only' Control substrate_low->check_buffer_only buffer_high High Background in 'Buffer Only' Control check_buffer_only->buffer_high Yes buffer_low Low Background in 'Buffer Only' Control check_buffer_only->buffer_low No b Buffer Issue: - Contamination - Autofluorescence buffer_high->b c Substrate Instability in Buffer: - Autohydrolysis buffer_low->c compound_autofluorescent Compound is Autofluorescent check_compound_autofluorescence->compound_autofluorescent Yes compound_not_autofluorescent Compound is Not Autofluorescent check_compound_autofluorescence->compound_not_autofluorescent No d Compound Interference: - Autofluorescence compound_autofluorescent->d troubleshoot_enzyme Investigate Enzyme Preparation (e.g., Contamination, Aggregation) compound_not_autofluorescent->troubleshoot_enzyme

Caption: A decision tree for troubleshooting high background noise.

Troubleshooting Guides & Experimental Protocols

Assessing Substrate and Buffer Contributions

High background in the absence of ADAMTS4 often points to issues with the substrate or assay buffer. Use the following controls to isolate the problematic component.

Experimental Protocol: Control Reactions to Identify Background Source

  • Prepare Control Wells: In a black, low-binding 96-well plate, prepare the following control reactions in triplicate:

    • Blank: Assay Buffer only.

    • Substrate Only: Fluorogenic ADAMTS4 substrate in Assay Buffer.

    • Enzyme Only: ADAMTS4 enzyme in Assay Buffer.

    • Positive Control: ADAMTS4 enzyme and substrate in Assay Buffer.

  • Incubation: Incubate the plate at the standard assay temperature (e.g., 37°C) and protect it from light.

  • Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission wavelengths at time zero and after the standard incubation period (e.g., 60 minutes).

Data Interpretation:

ControlHigh Fluorescence ReadingLikely CauseNext Steps
Blank YesAssay buffer is autofluorescent or contaminated.Prepare fresh buffer with high-purity reagents. Test individual buffer components for fluorescence.
Substrate Only Yes (at time zero or increases over time)Substrate is impure, degraded, or unstable in the assay buffer (autohydrolysis).Test a new lot of substrate. Optimize buffer pH or ionic strength to improve substrate stability.
Enzyme Only YesEnzyme preparation is contaminated with a fluorescent compound or is aggregated, causing light scatter.Use a higher purity enzyme preparation. Centrifuge the enzyme stock to pellet aggregates.
Mitigating Autofluorescence from Test Compounds

When screening compound libraries, the compounds themselves can be a significant source of background fluorescence.

Experimental Protocol: Identifying Compound Autofluorescence

  • Prepare Compound Control Wells: For each test compound, prepare a well containing the compound at the desired screening concentration in the assay buffer, without the ADAMTS4 substrate.

  • Incubation and Reading: Incubate and read the plate under the same conditions as the primary assay.

  • Data Analysis: Subtract the fluorescence of the "Buffer Only" blank from the "Compound Only" wells. A high signal indicates that the compound is autofluorescent.

Strategies for Dealing with Autofluorescent Compounds:

  • Spectral Shift: If possible, use a fluorogenic substrate with excitation and emission wavelengths that do not overlap with the autofluorescence of the interfering compound.

  • Pre-read Correction: Measure the fluorescence of the plate after adding the compounds but before adding the substrate. Subtract this "pre-read" value from the final endpoint reading.

  • Alternative Assay Format: Consider a non-fluorescence-based assay format, such as a colorimetric or label-free method, for problematic compounds.

Optimizing Assay Buffer Composition

The composition of the assay buffer can significantly impact both ADAMTS4 activity and background fluorescence.

Recommended Starting Buffer Composition for ADAMTS4 Assays:

ComponentTypical ConcentrationPurpose
Tris-HCl50 mMBuffering agent
NaCl150-200 mMIonic strength
CaCl₂10 mMRequired for enzyme activity
Brij-350.01% - 0.05% (v/v)Non-ionic detergent to prevent aggregation
pH 7.5 - 8.0Optimal for ADAMTS4 activity

Experimental Protocol: Buffer Optimization

  • Prepare a Matrix of Buffer Conditions: Systematically vary one component at a time (e.g., pH, NaCl concentration, detergent concentration).

  • Run Control and Experimental Wells: For each buffer condition, set up "Substrate Only" and "Positive Control" (with enzyme) wells.

  • Measure Signal-to-Background Ratio: Calculate the signal-to-background ratio (Signal of Positive Control / Signal of Substrate Only) for each condition.

  • Select Optimal Buffer: Choose the buffer composition that provides the highest signal-to-background ratio without significantly compromising enzyme activity.

Quantitative Data Summary: Effect of Assay Parameters on Performance

ParameterConditionImpact on BackgroundImpact on ADAMTS4 ActivityRecommendation
pH < 7.0 or > 8.5May increase substrate autohydrolysis.Suboptimal.Maintain pH between 7.5 and 8.0.[1]
DMSO Concentration > 1% (v/v)Can contribute to background fluorescence.May inhibit enzyme activity.Keep the final DMSO concentration at or below 1%.[2][3][4]
Detergent (e.g., Brij-35) AbsencePotential for enzyme/substrate aggregation, leading to light scatter and increased background.May be required for optimal activity.Include a non-ionic detergent like Brij-35 at a low concentration (e.g., 0.01%).
Plate Type Clear or white platesHigher well-to-well crosstalk.No direct impact.Use black, low-binding assay plates to minimize background and crosstalk.

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the principle of a FRET-based fluorogenic ADAMTS4 assay.

FRET_Assay Principle of FRET-based ADAMTS4 Assay cluster_0 Intact Substrate cluster_1 Cleaved Substrate donor Donor quencher Quencher donor->quencher Energy Transfer peptide Peptide Substrate donor->peptide adamts4 ADAMTS4 no_fluorescence No/Low Fluorescence quencher->no_fluorescence peptide->quencher excitation Excitation Light excitation->donor fret FRET cleaved_donor Donor cleaved_peptide1 Fragment 1 cleaved_donor->cleaved_peptide1 fluorescence Fluorescence cleaved_donor->fluorescence cleaved_quencher Quencher cleaved_peptide2 Fragment 2 cleaved_peptide2->cleaved_quencher excitation2 Excitation Light excitation2->cleaved_donor adamts4->cleaved_donor Cleavage

Caption: FRET mechanism in a fluorogenic ADAMTS4 assay.

References

Technical Support Center: Expression and Characterization of Full-Length Active ADAMTS4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the expression and characterization of full-length and active A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS4).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in expressing full-length, active ADAMTS4?

A1: Expressing full-length, active ADAMTS4 presents several challenges inherent to the ADAMTS family of proteases. These enzymes are typically large, secreted glycoproteins with complex domain structures and numerous disulfide bonds, making them difficult to express and purify in their active forms.[1][2] Key challenges include:

  • Large Size and Complexity: The multi-domain structure of ADAMTS4 can lead to misfolding and aggregation when expressed recombinantly.[1]

  • Post-Translational Modifications: ADAMTS4 requires proteolytic processing of its pro-domain to become fully active. Inadequate processing in the chosen expression system can result in the production of inactive enzyme.[3]

  • Glycosylation: Although ADAMTS4 is noted as the only non-glycosylated member of its family, proper folding and secretion of other ADAMTS proteins can be influenced by glycosylation, a factor to consider for general family expression.[1][4]

  • Low Yield: Obtaining high yields of purified, active ADAMTS4 is often difficult due to the factors listed above.[1]

  • Instability: Purified ADAMTS4 can be prone to degradation or aggregation.

Q2: Which expression system is recommended for producing active ADAMTS4?

A2: Mammalian cell lines, such as Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells, are generally the preferred systems for expressing full-length, active ADAMTS4.[1][5] This is because mammalian cells possess the necessary cellular machinery for proper protein folding, disulfide bond formation, and the proteolytic processing required for ADAMTS4 activation. While bacterial systems like E. coli can be used for expressing individual domains, they are not suitable for producing the full-length, active enzyme due to the lack of post-translational modification capabilities.[6]

Q3: How do the C-terminal domains of ADAMTS4 influence its activity?

A3: The non-catalytic, C-terminal ancillary domains of ADAMTS4 play a crucial role in regulating its proteolytic activity and substrate specificity.[7] The C-terminal spacer domain, for instance, can mask the enzyme's general proteolytic activity.[7] Deletion of this spacer domain has been shown to alter the enzyme's activity and unmask its ability to cleave other substrates.[7][8] Furthermore, the thrombospondin type 1 motif (TSR) is important for binding to the extracellular matrix and influences substrate specificity.[4]

Q4: What are the primary substrates of ADAMTS4?

A4: ADAMTS4 is a key "aggrecanase," with its primary substrate being aggrecan, a major proteoglycan in articular cartilage.[3][9][10] It is also known to cleave other proteoglycans in the extracellular matrix, including versican and brevican.[4][11] Its role in degrading these substrates implicates it in conditions such as osteoarthritis and central nervous system disorders.[4][9]

Q5: What are the known endogenous inhibitors of ADAMTS4?

A5: The primary endogenous inhibitor of ADAMTS4 is Tissue Inhibitor of Metalloproteinases-3 (TIMP-3).[3][12] TIMP-3 is a potent inhibitor of ADAMTS4's aggrecanase activity. Other TIMPs, such as TIMP-1 and TIMP-2, are significantly less effective at inhibiting ADAMTS4.[12]

Troubleshooting Guides

Expression & Purification
Problem Possible Cause Troubleshooting Steps
Low or no expression of full-length ADAMTS4 Suboptimal codon usage in the expression vector.Optimize the codon usage of the ADAMTS4 gene for the chosen mammalian expression system.[6]
Inefficient transfection.Optimize transfection protocol (e.g., DNA to reagent ratio, cell density). Use a positive control to verify transfection efficiency.
Toxicity of the expressed protein to the host cells.Consider using an inducible expression system to control the timing and level of protein expression.[2] Lowering the expression temperature (e.g., to 30°C) may also help.[6]
Expressed ADAMTS4 is inactive Lack of pro-domain cleavage.Co-express with a proprotein convertase like furin, or treat the purified pro-ADAMTS4 with furin in vitro to facilitate activation.[3]
Misfolding and aggregation.Lower the expression temperature to slow down protein synthesis and promote proper folding.[6] Add protein folding chaperones to the culture medium.
Difficulty in purifying ADAMTS4 Protein aggregation.Perform purification in buffers with high ionic strength (e.g., 300-500 mM NaCl) to minimize non-specific interactions.[6] Include non-ionic detergents (e.g., Tween-20) or glycerol in the purification buffers.
Low protein concentration in the conditioned medium.Concentrate the conditioned medium before starting the purification process.
Non-specific binding to chromatography resins.Use a multi-step purification strategy, starting with affinity chromatography (e.g., using a FLAG or His-tag) followed by size-exclusion or ion-exchange chromatography for polishing.[5][6]
Activity Assays
Problem Possible Cause Troubleshooting Steps
No or low activity in the purified ADAMTS4 Enzyme is in an inactive (pro-) form.Confirm pro-domain cleavage by Western blot. If the pro-form is present, treat with furin.
Incorrect assay buffer conditions.Ensure the assay buffer has the optimal pH and contains the necessary cofactors (e.g., Zn²⁺ and Ca²⁺).
Presence of inhibitors in the final purified sample.Dialyze the purified enzyme extensively against the assay buffer to remove any potential co-purified inhibitors.
High background signal in fluorogenic or colorimetric assays Substrate instability or degradation.Run a control with the substrate alone (no enzyme) to check for spontaneous degradation. Store the substrate as recommended by the manufacturer.
Contaminating proteases in the purified sample.Assess the purity of the enzyme preparation by SDS-PAGE. If necessary, add an additional purification step.
Interference from compounds in the sample.If screening inhibitors, test the compounds alone for any intrinsic fluorescence or absorbance at the assay wavelengths.[13]

Experimental Protocols

Expression and Purification of Full-Length ADAMTS4

This protocol describes the expression of full-length, FLAG-tagged human ADAMTS4 in HEK293 cells and its subsequent purification from the conditioned medium.

1. Expression Vector and Cell Culture:

  • The cDNA for full-length human ADAMTS4 with a C-terminal FLAG tag is cloned into a mammalian expression vector under the control of a strong promoter (e.g., CMV).

  • HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

2. Transfection:

  • HEK293 cells are transiently transfected with the ADAMTS4 expression vector using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours, the medium is replaced with serum-free DMEM.

3. Collection of Conditioned Medium:

  • The conditioned medium containing the secreted ADAMTS4 is collected every 48 hours for up to 6 days.

  • The collected medium is clarified by centrifugation to remove cells and debris and then stored at -80°C until purification.

4. Purification:

  • The conditioned medium is thawed and concentrated using a tangential flow filtration system.

  • The concentrated medium is then subjected to affinity chromatography using an anti-FLAG M2 affinity gel.[5]

  • The column is washed extensively with a high-salt buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 7.4).

  • The bound ADAMTS4 is eluted with a buffer containing a competitive FLAG peptide.

  • The eluted fractions are analyzed by SDS-PAGE and Western blot to confirm the presence and purity of full-length ADAMTS4.

ADAMTS4 Activity Assay

This protocol describes a general method for measuring ADAMTS4 activity using a fluorogenic peptide substrate.

1. Reagents:

  • Purified, active ADAMTS4.

  • Fluorogenic ADAMTS4 substrate (e.g., a FRET-based peptide).

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).

  • Positive control: A known active ADAMTS4 preparation.

  • Negative control: Assay buffer without enzyme.

  • Inhibitor control: A known ADAMTS4 inhibitor (e.g., TIMP-3).

2. Assay Procedure:

  • The assay is performed in a 96-well black microplate.

  • A standard curve is generated using a fluorescent standard to convert relative fluorescence units (RFU) to product concentration.

  • The purified ADAMTS4 is diluted to the desired concentration in the assay buffer.

  • The fluorogenic substrate is added to each well to initiate the reaction.

  • The fluorescence intensity is measured kinetically over time at the appropriate excitation and emission wavelengths for the specific substrate.

3. Data Analysis:

  • The initial reaction velocity (rate of fluorescence increase) is calculated for each sample.

  • The activity of the ADAMTS4 preparation is determined by comparing its reaction velocity to the standard curve.

Visualizations

ADAMTS4_Activation_Pathway cluster_ER Endoplasmic Reticulum / Golgi cluster_Extracellular Extracellular Space Pro_ADAMTS4 Pro-ADAMTS4 (Inactive) Active_ADAMTS4 Active ADAMTS4 Pro_ADAMTS4->Active_ADAMTS4 Pro-domain cleavage (e.g., by Furin) Aggrecan Aggrecan Active_ADAMTS4->Aggrecan Cleavage Aggrecan_Fragments Aggrecan Fragments

Caption: Proteolytic activation of ADAMTS4 and subsequent cleavage of its substrate, aggrecan.

ADAMTS4_Purification_Workflow Conditioned_Medium Conditioned Medium from HEK293 cells expressing FLAG-tagged ADAMTS4 Concentration Concentration (e.g., Tangential Flow Filtration) Conditioned_Medium->Concentration Affinity_Chromatography Anti-FLAG Affinity Chromatography Concentration->Affinity_Chromatography Elution Elution with FLAG peptide Affinity_Chromatography->Elution Analysis Purity Analysis (SDS-PAGE, Western Blot) Elution->Analysis

Caption: A typical workflow for the purification of FLAG-tagged ADAMTS4.

References

optimizing fixation and permeabilization for ADAMTS4 immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ADAMTS4 immunofluorescence. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their staining protocols for the A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS4).

Frequently Asked Questions (FAQs)

Q1: What is the subcellular localization of ADAMTS4 and how does it affect my immunofluorescence protocol?

ADAMTS4 has a complex subcellular localization, which is a critical factor in designing your immunofluorescence experiment. It is known to be:

  • Synthesized and processed in the Golgi apparatus before secretion.[1]

  • Secreted into the extracellular space where it can be active.[1]

  • Bound to the cell surface or extracellular matrix (ECM) .[1]

  • Potentially localized to nuclear speckles in some cell lines like U-251 MG.[2]

Your choice of fixation and permeabilization will depend on which pool of ADAMTS4 you are targeting. For intracellular staining (Golgi), permeabilization is essential. For cell surface or ECM-bound ADAMTS4, a gentler fixation without permeabilization might be optimal to preserve the extracellular structures.

Q2: Which fixation method is best for ADAMTS4 immunofluorescence?

The optimal fixation method depends on the specific ADAMTS4 epitope your antibody recognizes and the protein's subcellular location. The two most common methods are paraformaldehyde (PFA) and cold methanol.

  • Paraformaldehyde (PFA): A cross-linking fixative that is excellent for preserving cellular morphology.[3] It is a good starting point for most applications. However, over-fixation can mask the epitope, potentially leading to a weak signal.[4]

  • Cold Methanol: A denaturing fixative that also permeabilizes the cell membrane.[2][5] This can be advantageous for intracellular targets as it combines fixation and permeabilization into a single step. However, it may not be suitable for all epitopes as it can alter protein conformation and is not ideal for preserving soluble proteins or extracellular matrix structures.

We recommend starting with 4% PFA for 10-15 minutes at room temperature. If you suspect your antibody works better on denatured epitopes or if you are specifically targeting intracellular ADAMTS4, cold methanol fixation for 10 minutes at -20°C is a good alternative.

Q3: When and how should I permeabilize my cells for ADAMTS4 staining?

Permeabilization is necessary to allow antibodies to access intracellular antigens.

  • If you are using PFA fixation and targeting intracellular ADAMTS4 (e.g., in the Golgi), you will need a separate permeabilization step. A common choice is 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.[6]

  • If you are using cold methanol fixation, a separate permeabilization step is not needed as methanol also permeabilizes the membranes.[4]

  • If you are targeting extracellular or cell-surface ADAMTS4, you should avoid permeabilization to prevent high background staining and preserve the extracellular matrix integrity.

Troubleshooting Guide

Problem 1: Weak or No Signal

If you are observing a weak or absent fluorescent signal for ADAMTS4, consider the following potential causes and solutions.

Potential Cause Suggested Solution
Improper Fixation The fixation method may be masking the epitope. Try switching from PFA to cold methanol fixation, or vice-versa. If using PFA, you can try reducing the fixation time or concentration. Antigen retrieval methods, such as incubation in sodium citrate buffer, may also be beneficial.[7]
Inadequate Permeabilization For intracellular targets, ensure your permeabilization is sufficient. You can try increasing the Triton X-100 concentration (up to 0.5%) or the incubation time.
Primary Antibody Concentration Too Low The concentration of your primary antibody may be too low. Perform a titration experiment to determine the optimal antibody concentration. As a starting point, you can try a range of dilutions (e.g., 1:50 to 1:500).[8]
Incorrect Secondary Antibody Ensure your secondary antibody is appropriate for the host species of your primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary). Also, confirm that the fluorophore is compatible with your microscope's filter sets.
Low ADAMTS4 Expression The cell type you are using may have low endogenous expression of ADAMTS4. It is advisable to include a positive control cell line or tissue known to express ADAMTS4. Confirming expression by another method, such as western blotting, is also recommended.[1]
Problem 2: High Background or Non-Specific Staining

High background can obscure the specific signal. Here are some common causes and how to address them.

Potential Cause Suggested Solution
Primary Antibody Concentration Too High An excessively high concentration of the primary antibody can lead to non-specific binding. Try further diluting your primary antibody.
Insufficient Blocking Inadequate blocking can result in non-specific antibody binding. Increase the blocking time (e.g., to 1 hour) and consider using a blocking buffer containing 5% normal serum from the same species as your secondary antibody.[9]
Inadequate Washing Ensure you are performing thorough washes between antibody incubation steps to remove unbound antibodies. Increase the number or duration of washes.
Secondary Antibody Non-Specificity Your secondary antibody may be binding non-specifically. Run a control where you omit the primary antibody. If you still see staining, consider using a different secondary antibody, potentially one that has been pre-adsorbed against the species of your sample.[10]
Autofluorescence Some cell types exhibit natural fluorescence. To check for this, examine an unstained sample under the microscope. If autofluorescence is an issue, you can try using a different fixative or employing quenching steps, such as treatment with sodium borohydride after PFA fixation.[4]

Experimental Protocols

Protocol 1: Paraformaldehyde (PFA) Fixation and Triton X-100 Permeabilization (for intracellular ADAMTS4)

This protocol is a good starting point for visualizing intracellular ADAMTS4.

Step Reagent Incubation Time Temperature
1. Fixation4% Paraformaldehyde in PBS15 minutesRoom Temperature
2. WashingPBS3 x 5 minutesRoom Temperature
3. Permeabilization0.25% Triton X-100 in PBS10 minutesRoom Temperature
4. WashingPBS3 x 5 minutesRoom Temperature
5. Blocking5% Normal Goat Serum in PBS60 minutesRoom Temperature
6. Primary AntibodyAnti-ADAMTS4 antibody diluted in blocking bufferOvernight4°C
7. WashingPBS3 x 5 minutesRoom Temperature
8. Secondary AntibodyFluorophore-conjugated secondary antibody in blocking buffer1 hourRoom Temperature (in the dark)
9. WashingPBS3 x 5 minutesRoom Temperature (in the dark)
10. Counterstain & MountDAPI in PBS, then mount with anti-fade medium5 minutesRoom Temperature (in the dark)
Protocol 2: Cold Methanol Fixation (for intracellular ADAMTS4)

This protocol combines fixation and permeabilization and can be effective for certain epitopes.

Step Reagent Incubation Time Temperature
1. Fixation/Permeabilization100% Cold Methanol10 minutes-20°C
2. WashingPBS3 x 5 minutesRoom Temperature
3. Blocking5% Normal Goat Serum in PBS with 0.1% Triton X-10030 minutesRoom Temperature
4. Primary AntibodyAnti-ADAMTS4 antibody diluted in blocking buffer2 hoursRoom Temperature
5. WashingPBS3 x 5 minutesRoom Temperature
6. Secondary AntibodyFluorophore-conjugated secondary antibody in blocking buffer1 hourRoom Temperature (in the dark)
7. WashingPBS3 x 5 minutesRoom Temperature (in the dark)
8. Counterstain & MountDAPI in PBS, then mount with anti-fade medium5 minutesRoom Temperature (in the dark)

Visualizations

ADAMTS4_Workflow cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_staining Immunostaining cluster_final Final Steps cell_culture Cell Culture on Coverslips wash1 Wash with PBS cell_culture->wash1 fixation Fixation (e.g., 4% PFA) wash1->fixation wash2 Wash with PBS fixation->wash2 permeabilization Permeabilization (e.g., 0.25% Triton X-100) wash2->permeabilization wash3 Wash with PBS permeabilization->wash3 blocking Blocking (e.g., 5% Normal Goat Serum) wash3->blocking primary_ab Primary Antibody Incubation (anti-ADAMTS4) blocking->primary_ab wash4 Wash with PBS primary_ab->wash4 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) wash4->secondary_ab wash5 Wash with PBS secondary_ab->wash5 counterstain Counterstain (e.g., DAPI) wash5->counterstain mount Mount Coverslip counterstain->mount imaging Microscopy Imaging mount->imaging

Caption: General experimental workflow for intracellular ADAMTS4 immunofluorescence.

ADAMTS4_Signaling cluster_cell Oligodendrocyte Precursor Cell cluster_extracellular Extracellular Space PDGFRA PDGFRα ERK ERK PDGFRA->ERK activates Differentiation Oligodendrocyte Differentiation ERK->Differentiation inhibits ADAMTS4 ADAMTS4 NG2 NG2 Proteoglycan ADAMTS4->NG2 cleaves PDGFAA PDGF-AA NG2->PDGFAA binds PDGFAA->PDGFRA activates

Caption: ADAMTS4-mediated cleavage of NG2 in oligodendrocyte differentiation.

References

Technical Support Center: Improving ADAMTS4 Gene Knockdown Efficiency with siRNA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing siRNA-mediated knockdown of the ADAMTS4 gene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to ADAMTS4 knockdown experiments.

Frequently Asked Questions (FAQs)

Q1: What is the function of ADAMTS4 and why is it a target for gene knockdown?

ADAMTS4 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4) is a secreted enzyme that plays a crucial role in the turnover and degradation of the extracellular matrix (ECM).[1][2] It is a primary aggrecanase, responsible for the breakdown of aggrecan, a major component of cartilage.[2] Dysregulation of ADAMTS4 has been implicated in pathological conditions such as osteoarthritis and certain cancers, making it a significant target for therapeutic intervention through gene knockdown.

Q2: What level of ADAMTS4 knockdown can I typically expect with siRNA?

The efficiency of siRNA-mediated knockdown of ADAMTS4 can vary depending on the cell type, transfection conditions, and the specific siRNA sequence used. Published studies have demonstrated significant reductions in both mRNA and protein levels. For instance, in C2C12 myoblast cells, a 75% reduction in Adamts4 mRNA and a 54% reduction in ADAMTS4 protein levels have been reported.

Q3: How long after transfection should I assess ADAMTS4 knockdown?

The optimal time point for assessing knockdown depends on the stability of the ADAMTS4 mRNA and protein. For mRNA analysis using qPCR, a 24 to 48-hour post-transfection window is generally recommended. For protein analysis by Western blot, it is advisable to wait 48 to 72 hours to allow for the turnover of the existing ADAMTS4 protein.

Q4: What are the potential off-target effects of ADAMTS4 siRNA, and how can I minimize them?

Off-target effects, where the siRNA unintentionally silences other genes, are a potential concern in any RNAi experiment.[3][4] These effects can be sequence-specific, arising from partial complementarity to other mRNAs.[4] To minimize off-target effects:

  • Use the lowest effective concentration of siRNA that achieves sufficient knockdown.[5]

  • Consider using a pool of multiple siRNAs targeting different regions of the ADAMTS4 mRNA.[7]

Troubleshooting Guide

Low Knockdown Efficiency

Problem: My qPCR or Western blot results show minimal reduction in ADAMTS4 expression after siRNA transfection.

Possible Cause Troubleshooting Steps
Suboptimal Transfection Efficiency 1. Optimize Transfection Reagent to siRNA Ratio: The ratio of transfection reagent to siRNA is critical. Perform a titration experiment to determine the optimal ratio for your specific cell line. 2. Cell Health and Confluency: Ensure cells are healthy, actively dividing, and at the recommended confluency (typically 60-80%) at the time of transfection.[9] 3. Use of Antibiotics: Avoid using antibiotics in the media during transfection as they can be toxic to cells when the membrane is permeabilized.[6] 4. Serum Presence: Some transfection reagents require serum-free conditions for optimal complex formation. Test both serum-free and serum-containing media during transfection.[6]
Ineffective siRNA Sequence 1. Test Multiple siRNA Sequences: Not all siRNA sequences are equally effective. It is recommended to test 2-4 different siRNA sequences targeting different regions of the ADAMTS4 mRNA. 2. Proper siRNA Design: Ensure your siRNA has a GC content between 40-55% and is designed to target a region with low secondary structure.[6]
Incorrect Timing of Analysis 1. Time-Course Experiment: Perform a time-course experiment to determine the optimal time point for assessing knockdown of both ADAMTS4 mRNA (e.g., 24, 48, 72 hours) and protein (e.g., 48, 72, 96 hours).
High Protein Stability The ADAMTS4 protein may have a long half-life. Even with efficient mRNA knockdown, a significant reduction in protein levels may take longer to observe. Extend the time course of your experiment for protein analysis.
High Cell Toxicity or Death

Problem: I am observing significant cell death after transfection with ADAMTS4 siRNA.

Possible Cause Troubleshooting Steps
High siRNA Concentration Too much siRNA can be toxic to cells.[6] Titrate the siRNA concentration to find the lowest effective dose that achieves knockdown without significant cell death.
Toxicity of Transfection Reagent 1. Optimize Reagent Amount: Use the lowest amount of transfection reagent that provides good transfection efficiency. 2. Change Transfection Reagent: If toxicity persists, consider trying a different transfection reagent that is known to have lower toxicity in your cell line.
Unhealthy Cells Transfection can be stressful for cells. Ensure your cells are healthy and not at a high passage number before starting the experiment.

Quantitative Data Summary

The following table summarizes reported knockdown efficiencies for ADAMTS4 using siRNA in a specific cell line. This can serve as a benchmark for your own experiments.

Cell LinesiRNA ConcentrationTransfection ReagentTime Post-TransfectionmRNA Knockdown (%)Protein Knockdown (%)Reference
C2C12 (mouse myoblast)50 pmolLipofectamine RNAiMAX48 hours~75%~54%[10]

Experimental Protocols

Protocol 1: siRNA Transfection for ADAMTS4 Knockdown

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions. The following is based on a successful ADAMTS4 knockdown experiment in C2C12 cells.[10]

Materials:

  • ADAMTS4 siRNA (and negative control scramble siRNA)

  • Lipofectamine RNAiMAX Transfection Reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete cell culture medium (antibiotic-free)

  • 6-well plates

  • Cells to be transfected (e.g., C2C12)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Preparation (per well): a. In a sterile microcentrifuge tube, dilute 50 pmol of ADAMTS4 siRNA in Opti-MEM to a final volume of 100 µL. Mix gently. b. In a separate sterile microcentrifuge tube, add the recommended amount of Lipofectamine RNAiMAX to 100 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection: a. Gently add the 200 µL of siRNA-Lipofectamine complex to one well of the 6-well plate containing cells and medium. b. Gently rock the plate to ensure even distribution of the complexes.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours, depending on the downstream application.

  • Analysis: After the incubation period, harvest the cells for qPCR or Western blot analysis to assess ADAMTS4 knockdown.

Protocol 2: qPCR for ADAMTS4 Knockdown Validation

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • qPCR instrument

  • Validated qPCR primers for ADAMTS4 and a reference gene (e.g., GAPDH, ACTB)

Primer Sequences:

GeneSpeciesForward Primer (5' - 3')Reverse Primer (5' - 3')Reference
ADAMTS4HumanTCACTGACTTCCTGGACAATGGCGGTCAGCATCATAGTCCTTGCC[11]
Adamts4MouseGAACGGTGGCAAGTATTGTGAGGTTCGGTGGTTGTAGGCAGCACA[12]

Procedure:

  • RNA Extraction: Extract total RNA from both control and ADAMTS4 siRNA-treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup (per reaction):

    • 10 µL 2x SYBR Green qPCR Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA template

    • Nuclease-free water to a final volume of 20 µL

  • qPCR Cycling Conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt Curve Analysis

  • Data Analysis: Calculate the relative expression of ADAMTS4 mRNA using the ΔΔCt method, normalizing to the expression of the reference gene.

Protocol 3: Western Blot for ADAMTS4 Knockdown Validation

Materials:

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ADAMTS4 (e.g., Thermo Fisher Scientific, Cat# PA1-1749A)[13]

  • Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against ADAMTS4 (diluted in blocking buffer, e.g., 1-3 µg/mL) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with a loading control antibody.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of protein knockdown.

Visualizations

ADAMTS4_Signaling_Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Effects IL-17A IL-17A TNF-alpha TNF-alpha ADAMTS4 ADAMTS4 TNF-alpha->ADAMTS4 Activates TGF-beta1 TGF-beta1 TGF-beta1->ADAMTS4 Activates ECM_Degradation Extracellular Matrix Degradation Fibronectin_Cleavage Fibronectin Cleavage ECM_Degradation->Fibronectin_Cleavage Versican_Cleavage Versican Cleavage ECM_Degradation->Versican_Cleavage Aggrecan_Degradation Aggrecan Degradation ECM_Degradation->Aggrecan_Degradation Myogenesis_Impairment Impaired Myogenesis ADAMTS4->ECM_Degradation Promotes ADAMTS4->Myogenesis_Impairment Contributes to siRNA siRNA siRNA->ADAMTS4 Inhibits Expression

Caption: ADAMTS4 signaling pathway and the inhibitory effect of siRNA.

siRNA_Knockdown_Workflow start Start Experiment cell_culture Cell Culture & Seeding start->cell_culture transfection siRNA Transfection (ADAMTS4 & Controls) cell_culture->transfection incubation Incubation (24-72 hours) transfection->incubation harvest Cell Harvesting incubation->harvest analysis Analysis harvest->analysis qpcr qPCR (mRNA levels) analysis->qpcr western Western Blot (Protein levels) analysis->western data_analysis Data Analysis & Interpretation qpcr->data_analysis western->data_analysis end Results data_analysis->end

Caption: Experimental workflow for ADAMTS4 gene knockdown using siRNA.

References

ADAMTS4 Antibody Specificity Validation for Immunohistochemistry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for validating ADAMTS4 antibody specificity in immunohistochemistry (IHC).

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial checks for an ADAMTS4 antibody intended for IHC?

A1: Before beginning IHC experiments, it is crucial to:

  • Verify Datasheet Information: Confirm that the antibody has been validated for immunohistochemistry by the manufacturer. Note the recommended applications (e.g., paraffin-embedded, frozen sections), suggested antibody dilutions, and recommended positive control tissues.[1]

  • Check Immunogen Sequence: If possible, check the immunogen sequence for homology with other proteins, especially other ADAMTS family members, to anticipate potential cross-reactivity.

  • Proper Antibody Storage: Ensure the antibody has been stored according to the manufacturer's instructions to prevent loss of activity. Freeze-thaw cycles should be avoided.[1]

Q2: My IHC staining with the ADAMTS4 antibody shows no signal. What are the possible causes and solutions?

A2: "No staining" is a common issue in IHC. The table below outlines potential causes and corresponding troubleshooting steps.

Potential CauseTroubleshooting Solution
Antibody/Reagent Issues
Primary and secondary antibodies are incompatible.Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).[2]
Insufficient primary antibody.Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C).[2]
Antibody lost activity.Verify proper storage. Test the antibody in a different application like Western blot if possible.[1][3] Use a new vial of antibody.
Reagents (secondary antibody, substrate) are expired or inactive.Use fresh reagents and run a positive control to ensure all components of the detection system are working.[3]
Protocol/Technique Issues
Inadequate antigen retrieval.The fixation process can mask epitopes. Optimize the antigen retrieval method (heat-induced or enzymatic) and buffer pH.[4]
Insufficient deparaffinization.Ensure complete removal of paraffin wax using fresh xylene, as residual wax can block antibody penetration.[1][4]
Tissue sections dried out.Keep slides moist throughout the entire staining procedure.[1][5]
Target Protein Absence
The target protein (ADAMTS4) is not present or is at very low levels in the tissue.Always include a positive control tissue known to express ADAMTS4 (e.g., osteoarthritic cartilage, certain CNS tissues) to validate the protocol and antibody.[2][6]

Q3: I am observing high background staining in my ADAMTS4 IHC experiment. How can I reduce it?

A3: High background can obscure specific staining. The following table details common causes and solutions.

Potential CauseTroubleshooting Solution
Non-Specific Antibody Binding
Primary antibody concentration is too high.Titrate the primary antibody to find the optimal concentration that provides a strong signal with low background.[2][7]
Insufficient blocking.Increase the blocking time and/or change the blocking agent (e.g., use 10% normal serum from the same species as the secondary antibody).[5]
Secondary antibody cross-reactivity.Run a "secondary antibody only" control (omit the primary antibody). If staining is observed, consider using a pre-adsorbed secondary antibody.[4][5]
Endogenous Enzyme/Biotin Activity
Endogenous peroxidase or phosphatase activity (for HRP/AP detection).Quench endogenous peroxidase with a 3% H2O2 solution before primary antibody incubation. For alkaline phosphatase, use levamisole.[4][5][8]
Endogenous biotin (if using a biotin-based detection system).Use an avidin/biotin blocking kit before primary antibody incubation.[5][9]
Tissue/Slide Issues
Inadequate deparaffinization.Incomplete wax removal can cause patchy background. Use fresh xylene and ensure sufficient incubation times.[4]
Tissue sections are too thick.Use thinner sections (e.g., 4-5 µm) to reduce background from underlying tissue layers.[1]
Tissue autofluorescence (for fluorescent IHC).Check unstained tissue for natural fluorescence. If present, consider using a fluorophore in a different spectrum (e.g., red or far-red).[10]

Experimental Protocols for ADAMTS4 Antibody Validation

A multi-pronged approach is essential for robustly validating the specificity of an ADAMTS4 antibody for IHC.

Western Blot (WB) Analysis

Objective: To confirm the antibody detects a protein of the correct molecular weight for ADAMTS4 and to assess potential cross-reactivity. ADAMTS4 has a predicted molecular weight of ~68 kDa, with proteolytically processed forms also possible at ~53 kDa and 30 kDa.[11]

Methodology:

  • Protein Lysate Preparation: Prepare whole-cell or tissue lysates from:

    • A cell line or tissue known to express ADAMTS4 (positive control).

    • A cell line or tissue with low or no ADAMTS4 expression (negative control).

  • SDS-PAGE: Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the ADAMTS4 antibody at an optimized dilution overnight at 4°C.

  • Washing: Wash the membrane multiple times with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Expected Results: A specific band should appear at the expected molecular weight for ADAMTS4 in the positive control lane, with little to no signal in the negative control.

Immunohistochemistry (IHC) on Control Tissues

Objective: To verify that the antibody produces the expected staining pattern in well-characterized positive and negative control tissues.

Methodology (for Paraffin-Embedded Tissues):

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 min each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%), 3 min each.

    • Rinse in distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

  • Peroxidase Blocking (for HRP detection): Incubate sections in 3% H2O2 for 10 minutes to block endogenous peroxidase activity.[4] Rinse with wash buffer.

  • Blocking: Incubate with a blocking solution (e.g., 10% normal goat serum) for 1 hour.[5]

  • Primary Antibody Incubation: Apply the ADAMTS4 antibody at the optimal dilution and incubate overnight at 4°C in a humidified chamber.

  • Washing: Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Secondary Antibody Incubation: Apply a biotinylated or polymer-based HRP-conjugated secondary antibody for 30-60 minutes.

  • Detection: Apply DAB substrate and monitor for color development.

  • Counterstaining: Lightly counterstain with hematoxylin to visualize nuclei.

  • Dehydration and Mounting: Dehydrate sections through graded ethanol and xylene, then coverslip with mounting medium.

Crucial Controls for IHC:

Control TypePurposeExpected Outcome
Positive Tissue Control To confirm the antibody and protocol are working correctly.Specific staining in a tissue known to express ADAMTS4 (e.g., osteoarthritic cartilage).[6]
Negative Tissue Control To check for non-specific binding.No staining in a tissue known to lack ADAMTS4 expression.[6]
No Primary Antibody Control To verify that the secondary antibody is not causing non-specific staining.No staining.[6][8]
Isotype Control To ensure staining is not due to non-specific binding of the primary antibody's isotype.No or negligible staining compared to the primary antibody.[6]
Genetic Knockdown/Knockout Validation

Objective: To provide the highest level of confidence in antibody specificity by comparing staining in a biological system where the target protein has been eliminated.

Methodology (siRNA knockdown followed by Immunofluorescence):

  • Cell Culture: Plate cells known to express ADAMTS4 (e.g., human chondrocytes).

  • siRNA Transfection: Transfect cells with either a validated siRNA targeting ADAMTS4 or a non-targeting scramble siRNA (control).

  • Incubation: Culture cells for 48-72 hours to allow for knockdown of the ADAMTS4 protein.

  • Cell Fixation: Fix the cells with 4% paraformaldehyde.

  • Permeabilization: Permeabilize cells with a detergent like 0.2% Triton X-100.

  • Blocking: Block with an appropriate serum.

  • Antibody Staining: Incubate with the ADAMTS4 primary antibody, followed by a fluorescently-labeled secondary antibody.

  • Imaging: Acquire images using a fluorescence microscope.

Expected Results & Data Presentation: A significant reduction or complete loss of fluorescent signal should be observed in the ADAMTS4 siRNA-treated cells compared to the scramble siRNA control cells. This provides strong evidence that the antibody is specific to ADAMTS4.[8][12]

Quantitative Analysis of IHC/IF Data:

The reduction in staining can be quantified to provide objective data.

Sample GroupMean Staining Intensity (Arbitrary Units)Percentage of Positive Cells
Scramble siRNA Control150.7 ± 12.385% ± 5%
ADAMTS4 siRNA25.1 ± 4.510% ± 3%
P-value <0.001<0.001

Table 1: Example of quantitative data from an siRNA knockdown immunofluorescence experiment. Data are representative.

Visualizing Workflows and Pathways

ADAMTS4 Antibody Validation Workflow

The following diagram illustrates a comprehensive workflow for validating an ADAMTS4 antibody for use in immunohistochemistry.

G a Review Datasheet: - Validated for IHC? - Recommended Controls? d Western Blot b Check Immunogen Sequence c Verify Storage Conditions e Positive Control Lysate (e.g., Chondrocytes) d->e f Negative Control Lysate d->f g Check for band at correct MW (~68 kDa) e->g Present f->g Absent h IHC on Positive Control Tissue l Evaluate Specificity & Optimize Dilution h->l i IHC on Negative Control Tissue i->l j No Primary Control j->l k Isotype Control k->l m Genetic Knockdown/Out n siRNA in Cell Culture or KO Mouse Tissue m->n o Control Sample (Scramble siRNA / WT Tissue) m->o p Compare Staining n->p o->p q Signal Lost/ Reduced? p->q r Antibody Validated for IHC q->r

Caption: Logical workflow for ADAMTS4 antibody validation.

ADAMTS4 Signaling in Cartilage Degradation

ADAMTS4 is a key enzyme in the breakdown of cartilage. Its expression is induced by pro-inflammatory cytokines, leading to the degradation of aggrecan, a major component of the cartilage extracellular matrix.

G cytokines Pro-inflammatory Cytokines (e.g., IL-1, TNF-α) receptor Cytokine Receptors cytokines->receptor Bind nfkb NF-κB Signaling Pathway receptor->nfkb Activate adamts4_gene ADAMTS4 Gene Transcription nfkb->adamts4_gene Induce adamts4_protein ADAMTS4 Protein (Aggrecanase-1) adamts4_gene->adamts4_protein Translate aggrecan Aggrecan (Intact Cartilage Matrix) adamts4_protein->aggrecan Cleaves degraded_aggrecan Degraded Aggrecan Fragments aggrecan->degraded_aggrecan cartilage_damage Cartilage Degradation & Osteoarthritis Progression degraded_aggrecan->cartilage_damage

Caption: ADAMTS4 role in cytokine-induced cartilage degradation.

References

troubleshooting poor reproducibility in ADAMTS4 enzymatic assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during ADAMTS4 enzymatic assays. The information is tailored for researchers, scientists, and drug development professionals to help improve assay reproducibility and reliability.

Frequently Asked Questions (FAQs)

Q1: What are the critical components of an ADAMTS4 enzymatic assay buffer?

A1: A typical assay buffer for ADAMTS4 activity includes a buffering agent (e.g., Tris-HCl), salts to maintain ionic strength (e.g., NaCl), and crucial divalent cations. Specifically, calcium chloride (CaCl₂) is required for enzyme activity, and zinc chloride (ZnCl₂) is essential as a cofactor for the metalloproteinase catalytic domain.[1] The pH is generally maintained around 7.5.[1]

Q2: What are the common substrates used in ADAMTS4 assays?

A2: Both natural and synthetic substrates are used. The most common natural substrate is aggrecan or its interglobular domain (IGD).[1][2][3] Synthetic substrates are often based on the cleavage site of aggrecan and are frequently used in Förster Resonance Energy Transfer (FRET) assays.[2]

Q3: How can I inhibit ADAMTS4 activity in my negative controls?

A3: A broad-spectrum metalloproteinase inhibitor like EDTA can be used to chelate the essential zinc and calcium ions, thereby inhibiting ADAMTS4 activity.[1] For more specific inhibition, Tissue Inhibitor of Metalloproteinase-3 (TIMP-3) is a potent endogenous inhibitor of ADAMTS4.[4]

Q4: What are the different forms of ADAMTS4, and do they have different activity levels?

A4: ADAMTS4 can exist in several forms due to proteolytic processing, including a pro-form (p100) and various truncated, active forms (e.g., p75, p60, p50). The removal of the prodomain is necessary for activation, and further C-terminal truncations can modulate its activity and substrate specificity. The p60 and p50 forms are generally considered the most active.

Q5: Can other proteases in my sample interfere with the ADAMTS4 assay?

A5: Yes, other metalloproteinases or proteases in your sample could potentially cleave the substrate or ADAMTS4 itself, leading to inaccurate results. It is advisable to use protease inhibitor cocktails that do not inhibit metalloproteinases in your sample preparation and to use specific substrates for ADAMTS4 where possible. Including specific inhibitors for other classes of proteases can also be beneficial.[1]

Troubleshooting Guide

Issue 1: Low or No Enzyme Activity

Table 1: Troubleshooting Low or No ADAMTS4 Activity

Potential Cause Recommended Solution
Inactive Enzyme Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot of the enzyme.
Incorrect Assay Buffer Composition Verify the final concentrations of all buffer components, especially CaCl₂ and ZnCl₂. Prepare fresh buffer if necessary. Ensure the buffer is at room temperature before use.[5]
Presence of Inhibitors Samples may contain endogenous inhibitors like TIMP-3 or interfering substances from the purification process, such as EDTA or heparin.[4][5] Consider a buffer exchange or dialysis step for your sample.
Incorrect Incubation Time or Temperature Optimize the incubation time and temperature. A typical condition is 37°C for 15-60 minutes, but this may need to be adjusted based on the specific activity of your enzyme lot and substrate concentration.[1]
Substrate Degradation Ensure the substrate is properly stored and has not degraded. Prepare fresh substrate dilutions before each experiment.
Issue 2: High Background Signal

Table 2: Troubleshooting High Background in ADAMTS4 Assays

Potential Cause Recommended Solution
Substrate Autohydrolysis Some synthetic substrates may be unstable and hydrolyze spontaneously. Run a "substrate only" control (without enzyme) to assess the level of autohydrolysis. If high, consider sourcing a more stable substrate.
Contaminated Reagents Use high-purity water and reagents to prepare buffers and solutions. Ensure that reagents are not contaminated with other proteases.
Incorrect Plate Type (for fluorescent assays) For fluorescent assays, use black, opaque-walled plates with clear bottoms to minimize background fluorescence and well-to-well crosstalk.[5]
Reader Settings Not Optimized Optimize the gain and other settings on your plate reader to maximize the signal-to-background ratio. Ensure the correct excitation and emission wavelengths are used for your specific fluorophore.[5]
Issue 3: Poor Reproducibility (High Well-to-Well Variation)

Table 3: Improving Reproducibility in ADAMTS4 Assays

Potential Cause Recommended Solution
Pipetting Errors Use calibrated pipettes and proper pipetting techniques.[5] For small volumes, prepare a master mix of reagents to be dispensed into each well to minimize pipetting variability.[5]
Incomplete Mixing Ensure all components are thoroughly mixed before and after being added to the wells. Gentle agitation of the plate can help ensure a homogenous reaction mixture.
Temperature Gradients Across the Plate Incubate the plate in a temperature-controlled environment to avoid "edge effects." Allow the plate and reagents to come to room temperature before starting the assay.
Inconsistent Incubation Times Use a multichannel pipette or automated liquid handler to add the start/stop reagents to all wells as simultaneously as possible.
Reagent Instability Prepare fresh dilutions of the enzyme and substrate for each experiment. Avoid using reagents that have been stored for extended periods after reconstitution.[5]

Experimental Protocols

Standard ADAMTS4 Activity Assay (FRET-based)

This protocol provides a general workflow for measuring ADAMTS4 activity using a generic FRET-based substrate.

  • Reagent Preparation:

    • Prepare 1X Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 10 µM ZnCl₂, 0.05% Brij-35).[1]

    • Dilute ADAMTS4 enzyme to the desired concentration in 1X Assay Buffer.

    • Dilute the FRET substrate to the desired concentration in 1X Assay Buffer.

    • Prepare inhibitor solutions (e.g., EDTA) in 1X Assay Buffer for negative controls.

  • Assay Procedure:

    • Add 25 µL of 1X Assay Buffer to the "blank" wells of a 96-well black plate.

    • Add 25 µL of the diluted ADAMTS4 enzyme to the "positive control" and "test" wells.

    • Add 25 µL of the inhibitor solution to the "negative control" wells, followed by 25 µL of the diluted ADAMTS4 enzyme.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the diluted FRET substrate to all wells.

    • Immediately start measuring the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.

  • Data Analysis:

    • For each well, calculate the rate of substrate cleavage (change in fluorescence intensity over time).

    • Subtract the rate of the "blank" wells from all other wells.

    • The activity of ADAMTS4 in the test samples can be compared to the positive control.

Visualizations

ADAMTS4_Assay_Workflow ADAMTS4 Enzymatic Assay Workflow reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate) plate_setup Plate Setup (Blanks, Controls, Samples) reagent_prep->plate_setup pre_incubation Pre-incubation (37°C, 15 min) plate_setup->pre_incubation reaction_initiation Reaction Initiation (Add Substrate) pre_incubation->reaction_initiation kinetic_read Kinetic Measurement (Fluorescence Reading) reaction_initiation->kinetic_read data_analysis Data Analysis (Calculate Reaction Rates) kinetic_read->data_analysis

Caption: Workflow for a standard ADAMTS4 enzymatic assay.

Troubleshooting_Workflow Troubleshooting Poor Reproducibility start Poor Reproducibility check_pipetting Verify Pipetting Technique and Calibration start->check_pipetting check_reagents Assess Reagent Stability (Fresh Aliquots) check_pipetting->check_reagents If issue persists check_mixing Ensure Thorough Mixing of Components check_reagents->check_mixing If issue persists check_temp Check for Temperature Gradients check_mixing->check_temp If issue persists review_protocol Review Assay Protocol for Consistency check_temp->review_protocol If issue persists result Improved Reproducibility review_protocol->result

Caption: Decision tree for troubleshooting poor reproducibility.

References

Technical Support Center: Optimizing Primer Design for Specific Amplification of ADAMTS4 Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in designing and optimizing primers for the specific amplification of ADAM-TS4 isoforms.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when designing primers for specific ADAMTS4 isoforms?

A1: The primary challenge in designing primers for specific ADAMTS4 isoforms lies in the high degree of sequence similarity between the different splice variants.[1] To achieve isoform-specific amplification, primers should be designed to target unique regions of the desired isoform. The most effective strategies include:

  • Targeting Unique Exon-Exon Junctions: Design one of the primers to span a splice junction that is unique to the target isoform.[2][3] This ensures that the primer will only bind to the cDNA of the specific splice variant.

  • Exploiting Unique Exons: If an isoform contains a unique exon, design one or both primers to bind within this exon.

  • Utilizing Isoform-Specific Sequence Variations: In some cases, there may be small sequence differences within shared exons that can be used to design isoform-specific primers. The 3' end of the primer is particularly critical for specificity.

Q2: Where can I find the sequences for different ADAMTS4 isoforms?

A2: You can obtain the mRNA sequences for various ADAMTS4 isoforms from public databases such as the National Center for Biotechnology Information (NCBI) Gene database and Ensembl.[2][3][4] These resources provide detailed information on different transcript variants, including their exon structures, which is essential for designing isoform-specific primers.

Q3: Are there any commercially available pre-designed primers for ADAMTS4 isoforms?

A3: Yes, several vendors offer pre-designed qPCR primer pairs for the human and mouse ADAMTS4 gene.[5][6] These can be a convenient option; however, it is crucial to verify which specific splice variants the primer set is designed to detect. The vendor's technical documentation should provide this information. If you need to amplify an isoform not covered by a commercial assay, you will need to design and validate your own primers.

Q4: How can I validate the specificity of my designed primers for a particular ADAMTS4 isoform?

A4: Primer validation is a critical step to ensure that you are amplifying only the intended ADAMTS4 isoform.[7] A multi-step validation process is recommended:

  • In Silico Analysis: Use tools like NCBI's Primer-BLAST to check for potential off-target binding sites in the transcriptome of your organism of interest.[2]

  • Standard PCR and Gel Electrophoresis: Perform a standard PCR with your designed primers and run the product on an agarose gel. A single band of the expected size suggests specific amplification.

  • Melt Curve Analysis (for qPCR): For SYBR Green-based qPCR, a single, sharp peak in the melt curve analysis indicates the amplification of a single product.[8]

  • Sequencing of the PCR Product: To definitively confirm the identity of the amplified product, it can be sequenced and aligned to the target ADAMTS4 isoform sequence.

Troubleshooting Guide

Problem 1: My PCR/qPCR for a specific ADAMTS4 isoform results in multiple bands on a gel or multiple peaks in the melt curve analysis.

  • Possible Cause: Non-specific primer binding to other ADAMTS4 isoforms or unrelated genes.

  • Solutions:

    • Increase the Annealing Temperature: Gradually increase the annealing temperature in your PCR protocol.[9][10] This will increase the stringency of primer binding and reduce off-target amplification. A gradient PCR can be used to efficiently determine the optimal annealing temperature.

    • Redesign Primers for Higher Specificity: If optimizing the annealing temperature is not successful, your primers may not be specific enough. Re-design your primers to target a more unique region of your target isoform, such as an exon-exon junction.[2]

    • Reduce Primer Concentration: High primer concentrations can sometimes lead to non-specific amplification. Try reducing the final primer concentration in your reaction.[8]

Problem 2: I am not getting any amplification product for my target ADAMTS4 isoform.

  • Possible Cause: Suboptimal PCR conditions, low expression of the target isoform, or poor primer design.

  • Solutions:

    • Check RNA Quality and cDNA Synthesis: Ensure that your starting RNA is of high quality and that the reverse transcription reaction was successful.[11]

    • Optimize PCR Conditions: Verify the concentrations of all PCR components (dNTPs, MgCl2, polymerase) and optimize the cycling conditions (denaturation, annealing, and extension times and temperatures).[9][10]

    • Confirm Isoform Expression: The target ADAMTS4 isoform may not be expressed or may be expressed at very low levels in your sample. Try to find a positive control tissue or cell line known to express the isoform.

    • Test Primer Efficiency: Your primers may be inefficient. You can test their efficiency by performing a standard curve analysis with a dilution series of a known template.

Problem 3: I am unable to distinguish between two very similar ADAMTS4 isoforms.

  • Possible Cause: The isoforms may differ by only a small insertion/deletion or a few nucleotides, making it difficult to design primers that can differentiate them.

  • Solutions:

    • Boundary-Spanning Primers: Design a primer that spans the unique exon-exon junction of one of the isoforms. This is one of the most reliable methods for isoform differentiation.[12]

    • High-Resolution Melt (HRM) Analysis: If the isoforms differ by only a few nucleotides, HRM analysis following qPCR can sometimes be used to distinguish them based on differences in the melting profiles of the PCR products.

    • Restriction Digest: If the sequence difference between the isoforms creates or abolishes a restriction enzyme site, you can digest the PCR product with the appropriate enzyme and analyze the fragments by gel electrophoresis.

Experimental Protocols

Protocol 1: Designing Isoform-Specific Primers for ADAMTS4
  • Obtain ADAMTS4 Isoform Sequences:

    • Navigate to the NCBI Gene database or Ensembl.

    • Search for "ADAMTS4" and select the correct species.

    • Collect the mRNA sequences for all known transcript variants.

  • Align Isoform Sequences:

    • Use a multiple sequence alignment tool (e.g., Clustal Omega) to align the mRNA sequences of the ADAMTS4 isoforms.

    • Identify unique exons or unique exon-exon junctions for your target isoform.

  • Primer Design:

    • Use a primer design software (e.g., Primer3, NCBI Primer-BLAST).[2]

    • For primers spanning an exon-exon junction, specify the junction site in the software if possible.

    • Aim for the following primer characteristics:

      • Length: 18-24 nucleotides

      • GC content: 40-60%

      • Melting temperature (Tm): 55-65°C (both primers should have a similar Tm)

      • Avoid secondary structures and long repeats.

  • In Silico Specificity Check:

    • Use NCBI's Primer-BLAST to check the specificity of your designed primers against the transcriptome of your organism. Ensure they do not have significant homology to other genes or other ADAMTS4 isoforms.

Protocol 2: Validating Primer Specificity using RT-qPCR
  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from your cells or tissues of interest using a standard protocol.

    • Synthesize cDNA using a reverse transcription kit.

  • Gradient PCR:

    • Set up a PCR reaction using your designed primers and cDNA as a template.

    • Run a gradient PCR to determine the optimal annealing temperature. The gradient should span a range of temperatures around the estimated Tm of your primers (e.g., 55-65°C).

    • Analyze the PCR products on an agarose gel. The optimal annealing temperature is the highest temperature that yields a single, sharp band of the correct size.

  • SYBR Green qPCR with Melt Curve Analysis:

    • Set up a SYBR Green qPCR reaction using the optimal annealing temperature determined in the previous step.

    • Include a no-template control (NTC) to check for contamination.

    • After the amplification cycles, perform a melt curve analysis. A single peak in the melt curve confirms the amplification of a single product.

Quantitative Data Summary

Table 1: Example of Commercially Available qPCR Primers for ADAMTS4

GeneSpeciesVendorCatalog NumberTarget Splice VariantsRecommended Annealing Temperature
ADAMTS4HumanBio-RadqHsaCEP0058300ENST00000367996, ENST0000036799560°C
Adamts4MouseOriGeneMP200144NM_17284560°C

Note: This table provides examples and is not exhaustive. Researchers should always consult the vendor's technical data for the most up-to-date information.

Visualizations

experimental_workflow cluster_design Primer Design cluster_validation Primer Validation seq_retrieval 1. Retrieve ADAMTS4 Isoform Sequences alignment 2. Align Sequences & Identify Unique Regions seq_retrieval->alignment primer_design 3. Design Primers (e.g., Primer3) alignment->primer_design insilico 4. In Silico Specificity Check primer_design->insilico rt_pcr 5. RT-PCR with Temperature Gradient insilico->rt_pcr Synthesized Primers gel 6. Agarose Gel Electrophoresis rt_pcr->gel qpcr 7. qPCR with Melt Curve Analysis gel->qpcr sequencing 8. (Optional) Sequencing of PCR Product qpcr->sequencing

Caption: Experimental workflow for designing and validating isoform-specific primers.

troubleshooting_flowchart start PCR/qPCR Results multi_bands Multiple Bands / Peaks? start->multi_bands no_band No Amplification? multi_bands->no_band No increase_ta Increase Annealing Temperature multi_bands->increase_ta Yes single_band Single Band of Correct Size no_band->single_band No check_rna Check RNA Quality & cDNA Synthesis no_band->check_rna Yes redesign Redesign Primers increase_ta->redesign reduce_primers Reduce Primer Concentration redesign->reduce_primers optimize_pcr Optimize PCR Conditions check_rna->optimize_pcr confirm_expression Confirm Isoform Expression optimize_pcr->confirm_expression

Caption: Troubleshooting flowchart for common PCR issues with ADAMTS4 isoforms.

References

Validation & Comparative

A Comparative Analysis of ADAMTS4 and ADAMTS5 Substrate Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the substrate specificity of A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS4) and 5 (ADAMTS5) is critical for the development of targeted therapeutics, particularly in the context of osteoarthritis and other inflammatory diseases. This guide provides a comprehensive comparison of the substrate profiles, enzymatic kinetics, and relevant signaling pathways of these two key proteases, supported by experimental data and detailed methodologies.

Executive Summary

ADAMTS4 and ADAMTS5, often referred to as aggrecanases, are key enzymes in the breakdown of the extracellular matrix (ECM). While they share the ability to degrade several common substrates, notable differences in their catalytic efficiency and substrate preference have significant biological implications. ADAMTS5 is generally considered the more potent aggrecanase, particularly in murine models of osteoarthritis, while both enzymes are implicated in human disease.[1][2][3][4] Their substrate repertoire extends beyond aggrecan to include other proteoglycans such as versican and brevican, as well as other ECM components.

Quantitative Comparison of Substrate Specificity

The catalytic efficiency (kcat/Km) of ADAMTS4 and ADAMTS5 varies significantly depending on the substrate. The following table summarizes the available quantitative data for their activity on key proteoglycan substrates.

SubstrateEnzymekcat/Km (M⁻¹s⁻¹)Comments
Versican ADAMTS41.8 x 10⁵
ADAMTS55.6 x 10⁵Approximately 3-fold more efficient than ADAMTS4.
Aggrecan ADAMTS4Data not availableGenerally considered less efficient than ADAMTS5 in cleaving aggrecan.[5]
ADAMTS5Data not availableConsidered the primary aggrecanase in murine models of osteoarthritis.[1][2]
Brevican ADAMTS4Data not availableBoth enzymes are known to cleave brevican.
ADAMTS5Data not availableBoth enzymes are known to cleave brevican.

Key Substrates and Cleavage Sites

Aggrecan

Both ADAMTS4 and ADAMTS5 cleave aggrecan at multiple sites, with the primary cleavage site within the interglobular domain (IGD) being at the Glu³⁷³-Ala³⁷⁴ bond, a hallmark of aggrecanase activity.[5][6] However, they also cleave at other sites within the C-terminal region of the molecule, such as Glu¹⁴⁸⁰-Gly¹⁴⁸¹, Glu¹⁶⁶⁷-Gly¹⁶⁶⁸, Glu¹⁷⁷¹-Ala¹⁷⁷², and Glu¹⁸⁷¹-Leu¹⁸⁷².[5][6] Notably, ADAMTS5 has been shown to have an additional unique cleavage site in the region between Gly¹⁴⁸¹ and Glu¹⁶⁶⁷.[5] While both enzymes efficiently cleave soluble aggrecan, studies in murine models of osteoarthritis suggest that ADAMTS5 is the dominant aggrecanase in vivo.[1][2] In human osteoarthritic cartilage, however, both ADAMTS4 and ADAMTS5 appear to contribute to aggrecan degradation.[1]

Versican

ADAMTS4 and ADAMTS5 cleave versican at the Glu⁴⁴¹-Ala⁴⁴² bond in the V1 isoform.[7] Quantitative studies have shown that ADAMTS5 is a more potent versicanase than ADAMTS4.[8] Both enzymes are implicated in versican proteolysis during spinal cord injury, although knockout studies in mice suggest a degree of compensation by other ADAMTS family members for aggrecan and brevican degradation, but not for versican.[9][10]

Brevican

Brevican, a proteoglycan predominantly found in the central nervous system, is also a substrate for both ADAMTS4 and ADAMTS5.[10] Similar to aggrecan, knockout mouse models indicate a level of redundancy in brevican processing, with other proteases likely compensating in the absence of either ADAMTS4 or ADAMTS5.[9][10]

Signaling Pathways and Regulation

The expression and activity of ADAMTS4 and ADAMTS5 are tightly regulated, particularly in pathological conditions like osteoarthritis. Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), are potent inducers of both aggrecanases in chondrocytes.[1][11] This upregulation is mediated, at least in part, through the activation of the NF-κB signaling pathway.[1][11]

ADAMTS4_ADAMTS5_Signaling_Pathway Regulation of ADAMTS4/5 in Osteoarthritis IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R TNFa TNF-α TNFR TNF Receptor TNFa->TNFR NFkB NF-κB Pathway IL1R->NFkB activates TNFR->NFkB activates ADAMTS4_gene ADAMTS4 Gene NFkB->ADAMTS4_gene upregulates ADAMTS5_gene ADAMTS5 Gene NFkB->ADAMTS5_gene upregulates ADAMTS4 ADAMTS4 ADAMTS4_gene->ADAMTS4 expresses ADAMTS5 ADAMTS5 ADAMTS5_gene->ADAMTS5 expresses Aggrecan Aggrecan ADAMTS4->Aggrecan cleaves Versican Versican ADAMTS4->Versican cleaves Brevican Brevican ADAMTS4->Brevican cleaves ADAMTS5->Aggrecan cleaves ADAMTS5->Versican cleaves ADAMTS5->Brevican cleaves ECM_Degradation ECM Degradation Aggrecan->ECM_Degradation Versican->ECM_Degradation Brevican->ECM_Degradation

Caption: Pro-inflammatory signaling in osteoarthritis leading to ADAMTS4/5-mediated ECM degradation.

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Assay for Proteolytic Activity

This method provides a sensitive and continuous measurement of ADAMTS4 and ADAMTS5 activity using a synthetic peptide substrate containing a fluorophore and a quencher.

Materials:

  • Recombinant human ADAMTS4 and ADAMTS5

  • FRET peptide substrate (e.g., Abz-TEGEARGSVI-Dap(Dnp)-KK)[12]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the recombinant ADAMTS enzyme in Assay Buffer.

  • Add 50 µL of each enzyme dilution to the wells of the microplate.

  • Prepare a working solution of the FRET peptide substrate in Assay Buffer.

  • Initiate the reaction by adding 50 µL of the FRET substrate solution to each well.

  • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific FRET pair (e.g., Ex/Em = 320/420 nm for Abz/Dnp).

  • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence curve.

  • Determine kinetic parameters (Km and kcat) by measuring V₀ at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

FRET_Assay_Workflow FRET Assay Workflow for ADAMTS Activity start Start prep_enzyme Prepare ADAMTS4/5 Dilutions start->prep_enzyme prep_substrate Prepare FRET Substrate start->prep_substrate add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate add_enzyme->add_substrate measure_fluorescence Measure Fluorescence Over Time add_substrate->measure_fluorescence analyze_data Calculate Initial Velocity (V₀) measure_fluorescence->analyze_data determine_kinetics Determine Km and kcat analyze_data->determine_kinetics end End determine_kinetics->end

Caption: Workflow for determining ADAMTS kinetic parameters using a FRET-based assay.

LC-MS/MS-based Terminomics for Substrate Discovery

This powerful technique allows for the unbiased identification of protease substrates and their cleavage sites in complex biological samples.

Materials:

  • Cell culture or tissue samples

  • Lysis buffer with protease inhibitors

  • Recombinant active and catalytically inactive ADAMTS4 and ADAMTS5

  • Trypsin

  • Stable isotope labeling reagents (e.g., iTRAQ, TMT, or dimethyl labeling)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation: Lyse cells or tissues and quantify protein concentration.

  • In vitro Digestion: Incubate protein lysates with either active or inactive ADAMTS enzyme.

  • Reduction and Alkylation: Reduce and alkylate cysteine residues.

  • Stable Isotope Labeling: Label the N-termini of peptides from the active and inactive digests with different isotopic labels.

  • Tryptic Digestion: Digest the labeled proteins with trypsin.

  • Enrichment of N-terminal Peptides (Optional but Recommended): Use a method like Terminal Amine Isotopic Labeling of Substrates (TAILS) to enrich for N-terminal peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS.

  • Data Analysis: Identify peptides and quantify the relative abundance of the isotopic labels. Peptides with a significantly higher abundance in the active enzyme digest represent neo-N-termini generated by ADAMTS cleavage. The sequence of these peptides reveals the cleavage site.

Terminomics_Workflow Terminomics Workflow for Substrate Identification start Start sample_prep Protein Lysate Preparation start->sample_prep digest In vitro Digestion (Active vs. Inactive ADAMTS) sample_prep->digest labeling Stable Isotope Labeling of N-termini digest->labeling trypsin_digest Tryptic Digestion labeling->trypsin_digest enrichment Enrichment of N-terminal Peptides trypsin_digest->enrichment lcms LC-MS/MS Analysis enrichment->lcms data_analysis Data Analysis and Cleavage Site Identification lcms->data_analysis end End data_analysis->end

Caption: Experimental workflow for identifying ADAMTS substrates using LC-MS/MS-based terminomics.

Conclusion

ADAMTS4 and ADAMTS5 exhibit both overlapping and distinct substrate specificities, with ADAMTS5 generally demonstrating higher catalytic efficiency against key proteoglycans like aggrecan and versican. The differential regulation of their expression by pro-inflammatory cytokines highlights their importance as therapeutic targets in inflammatory diseases. The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced roles of these critical proteases in health and disease.

References

Unraveling the Role of ADAMTS4 in Aggrecan Cleavage: Insights from Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data from studies utilizing ADAMTS4 knockout mice to elucidate the specific role of this metalloproteinase in aggrecan cleavage, a key event in the pathogenesis of osteoarthritis and other degenerative joint diseases. The evidence presented herein, derived from surgical and injury-induced models in wild-type, ADAMTS4 single knockout, and ADAMTS4/ADAMTS5 double knockout mice, offers critical insights for researchers in the field of cartilage biology and for professionals involved in the development of disease-modifying osteoarthritis drugs.

Data Presentation: A Comparative Analysis

Experimental evidence from studies on ADAMTS4 knockout mice consistently demonstrates that the absence of ADAMTS4 alone is insufficient to prevent aggrecan degradation, particularly in the context of osteoarthritic cartilage destruction. This suggests a compensatory role for other aggrecanases, with ADAMTS5 being the predominant enzyme in murine models.

Histological Assessment of Osteoarthritis

The severity of cartilage degradation is commonly assessed using the Osteoarthritis Research Society International (OARSI) scoring system on a scale of 0 (normal) to 6 (severe cartilage degradation). Studies employing the destabilization of the medial meniscus (DMM) model of osteoarthritis have shown no significant difference in cartilage degradation between ADAMTS4 knockout (KO) and wild-type (WT) mice. In contrast, a significant reduction in osteoarthritis severity is observed in ADAMTS4/ADAMTS5 double knockout (DKO) mice.

GenotypeOARSI Score (Mean ± SEM) - DMM ModelInterpretation
Wild-Type (WT)HighSignificant cartilage degradation.
ADAMTS4 KOHigh (Not significantly different from WT)ADAMTS4 deletion alone does not protect against OA.
ADAMTS4/5 DKOLow (Significantly lower than WT)Combined deletion of ADAMTS4 and ADAMTS5 is protective.
Analysis of Aggrecan Cleavage Fragments

Western blot analysis of cartilage extracts and synovial fluid is a key method for detecting specific aggrecan fragments generated by enzymatic cleavage. The presence of the N-terminal neoepitope ARGSV, a product of aggrecanase activity, is a hallmark of aggrecan degradation. In models of spinal cord injury and osteoarthritis, similar levels of aggrecan fragments are observed in ADAMTS4 KO and WT mice, indicating ongoing aggrecanase activity. However, in ADAMTS4/ADAMTS5 DKO mice, the generation of these fragments is markedly reduced.

GenotypeAggrecan Fragment (ARGSV Neoepitope) LevelInterpretation
Wild-Type (WT)PresentActive aggrecan cleavage by aggrecanases.
ADAMTS4 KOPresent (Similar to WT)[1]Compensatory aggrecanase activity, likely by ADAMTS5.
ADAMTS4/5 DKOSignificantly ReducedADAMTS4 and ADAMTS5 are the major aggrecanases.

Experimental Protocols

Surgical Destabilization of the Medial Meniscus (DMM) Model in Mice

This surgical procedure is a widely used method to induce post-traumatic osteoarthritis in mice.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Electric clippers

  • Disinfectant (e.g., 70% ethanol, povidone-iodine)

  • Sterile surgical instruments (scalpel, scissors, forceps)

  • Suture material or wound clips

  • Heating pad for post-operative recovery

Procedure:

  • Anesthetize the mouse and shave the hair over the right knee joint.

  • Disinfect the surgical area.

  • Make a small incision on the medial side of the patellar tendon.

  • Visualize the medial meniscotibial ligament (MMTL), which anchors the medial meniscus to the tibia.

  • Carefully transect the MMTL to destabilize the medial meniscus.

  • Close the joint capsule and skin with sutures or wound clips.

  • Allow the mice to recover on a heating pad and monitor for post-operative complications.

  • Osteoarthritic changes typically develop over 4 to 8 weeks.

Western Blot Analysis of Aggrecan Fragments

This protocol outlines the detection of aggrecan neoepitopes from cartilage extracts.

Materials:

  • Cartilage tissue

  • Extraction buffer (e.g., 4M guanidine hydrochloride with protease inhibitors)

  • Chondroitinase ABC

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody (e.g., anti-NITEGE or anti-ARGSV neoepitope antibody)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Harvest cartilage and immediately freeze in liquid nitrogen or extract proteins.

  • Extract proteins using an appropriate extraction buffer.

  • Determine protein concentration using a standard assay.

  • Digest an aliquot of the protein extract with chondroitinase ABC to remove glycosaminoglycan chains.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

Histological Staining with Safranin O

Safranin O is used to visualize proteoglycan content in cartilage sections.

Materials:

  • Formalin-fixed, paraffin-embedded knee joint sections

  • Weigert's iron hematoxylin

  • Fast Green solution

  • Acetic acid solution

  • Safranin O solution

  • Ethanol series for dehydration

  • Xylene or a xylene substitute for clearing

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Stain with Weigert's iron hematoxylin to stain cell nuclei.

  • Rinse and differentiate in acid-alcohol.

  • Counterstain with Fast Green.

  • Rinse with acetic acid solution.

  • Stain with Safranin O solution, which stains proteoglycans red/orange.

  • Dehydrate the sections through an ethanol series.

  • Clear in xylene and mount with a coverslip.

Mandatory Visualizations

ADAMTS4_Signaling_Pathway cluster_cell Chondrocyte cluster_ecm Extracellular Matrix IL1b IL-1β Receptor Cell Surface Receptors IL1b->Receptor binds TNFa TNF-α TNFa->Receptor binds Signaling_Cascade Intracellular Signaling (e.g., NF-κB, MAPK pathways) Receptor->Signaling_Cascade activates Transcription_Factor Transcription Factors (e.g., NF-κB) Signaling_Cascade->Transcription_Factor activates ADAMTS4_Gene ADAMTS4 Gene Transcription_Factor->ADAMTS4_Gene induces transcription ADAMTS4_mRNA ADAMTS4 mRNA ADAMTS4_Gene->ADAMTS4_mRNA transcription ADAMTS4_Protein ADAMTS4 Protein ADAMTS4_mRNA->ADAMTS4_Protein translation Aggrecan Aggrecan ADAMTS4_Protein->Aggrecan cleaves Cleaved_Aggrecan Cleaved Aggrecan Fragments Cartilage_Degradation Cartilage Degradation Cleaved_Aggrecan->Cartilage_Degradation leads to

Caption: ADAMTS4 Signaling Pathway in Chondrocytes.

Experimental_Workflow Animal_Model Mouse Model (WT, ADAMTS4 KO, ADAMTS4/5 DKO) Surgery DMM Surgery Animal_Model->Surgery OA_Development Osteoarthritis Development (4-8 weeks) Surgery->OA_Development Tissue_Harvest Tissue Harvest (Knee Joints) OA_Development->Tissue_Harvest Histology Histological Analysis (Safranin O Staining, OARSI Scoring) Tissue_Harvest->Histology Biochemistry Biochemical Analysis (Western Blot for Aggrecan Fragments) Tissue_Harvest->Biochemistry Data_Analysis Data Analysis and Comparison Histology->Data_Analysis Biochemistry->Data_Analysis

Caption: Experimental Workflow for Osteoarthritis Model.

References

A Comparative Guide to the Enzymatic Activity of ADAMTS4 Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic activities of different isoforms of A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS4), also known as aggrecanase-1. Understanding the functional differences between these isoforms is crucial for research into their physiological and pathological roles, particularly in diseases like osteoarthritis, and for the development of targeted therapeutics.

Executive Summary

ADAMTS4 is a key enzyme involved in the degradation of aggrecan, a major component of cartilage. It exists in multiple isoforms arising from proteolytic processing and alternative splicing. These isoforms exhibit distinct enzymatic activities, substrate specificities, and cellular localizations. The primary isoforms include the full-length pro-enzyme (p100), the mature full-length enzyme (p75), C-terminally truncated forms (p60 and p50), and a splice variant (ADAMTS-4_v1). The truncated isoforms generally exhibit enhanced activity towards the critical Glu373-Ala374 cleavage site within the aggrecan interglobular domain (IGD), a hallmark of cartilage degradation in arthritis.

Comparison of ADAMTS4 Isoform Enzymatic Activity

The enzymatic activity of ADAMTS4 isoforms varies significantly, primarily due to post-translational modifications that alter their structure, substrate access, and localization. While direct comparative kinetic data under identical experimental conditions are limited in the literature, a qualitative and semi-quantitative comparison is presented below.

IsoformMolecular Weight (approx.)Key FeaturesPrimary Aggrecan Cleavage SiteSubstrate Specificity & ActivityCellular Localization
Pro-ADAMTS4 (p100) 100 kDaZymogen form containing the pro-domain.InactiveThe pro-domain maintains the enzyme in a latent state.[1]Secreted
Full-length mature ADAMTS4 (p75) 75 kDaActivated form after removal of the pro-domain.Glu1480-Gly1481Potent aggrecanase activity, but with limited activity against the Glu373-Ala374 site.[2] Also cleaves other matrix proteins like versican and brevican.Extracellular matrix (ECM)-associated.[2]
Truncated ADAMTS4 (p60) 60 kDaC-terminally truncated form.Glu373-Ala374Enhanced activity towards the aggrecan IGD site compared to the p75 form.[2] Broader substrate specificity, including activity against transferrin, fibromodulin, and decorin.[2]Released from the ECM into the soluble fraction.
Truncated ADAMTS4 (p50) 50 kDaFurther C-terminally truncated form.Glu373-Ala374Similar to the p60 isoform, exhibits high activity towards the aggrecan IGD site.[2] In some contexts, it is reported to cleave only the N-t site of Reelin, while the p75 form cleaves both N-t and M-t sites.[3]Released from the ECM into the soluble fraction.
ADAMTS-4_v1 (splice variant) VariableLacks the spacer domain and has a unique C-terminus.Glu373-Ala374Functional aggrecanase with the ability to cleave the pathological IGD site.[4] May contribute significantly to aggrecan loss in osteoarthritis.[4]Expressed in the synovium of osteoarthritis patients.[3]

Experimental Protocols

Aggrecanase Activity Assay (ELISA-based)

This method quantifies ADAMTS4 activity by detecting a specific neo-epitope generated from the cleavage of a recombinant aggrecan substrate.

Materials:

  • Recombinant human aggrecan interglobular domain (IGD) substrate

  • Recombinant active ADAMTS4 isoforms (p75, p60, p50, ADAMTS-4_v1)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

  • Stop Solution: 10 mM EDTA in PBS

  • Primary Antibody: Monoclonal antibody specific for the ARGSVIL neo-epitope

  • Secondary Antibody: HRP-conjugated anti-mouse IgG

  • TMB Substrate

  • Sulfuric Acid (2N)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the ADAMTS4 isoform standards and the test samples in Assay Buffer.

  • Add 50 µL of the recombinant aggrecan IGD substrate (e.g., 1 µg/mL) to each well of a 96-well microplate.

  • Add 50 µL of the ADAMTS4 standards or samples to the respective wells.

  • Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).

  • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Coat a new 96-well plate with the primary antibody overnight at 4°C.

  • Wash the coated plate three times with PBS containing 0.05% Tween-20 (PBST).

  • Block the plate with 1% BSA in PBST for 1 hour at room temperature.

  • Wash the plate three times with PBST.

  • Transfer 100 µL of the reaction mixtures from the first plate to the corresponding wells of the antibody-coated plate.

  • Incubate for 2 hours at room temperature.

  • Wash the plate three times with PBST.

  • Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Wash the plate five times with PBST.

  • Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop the color development by adding 50 µL of 2N Sulfuric Acid.

  • Read the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve from the absorbance values of the ADAMTS4 standards and determine the activity of the test samples.

FRET-based ADAMTS4 Activity Assay

This is a continuous, fluorescence-based assay that measures the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher.

Materials:

  • FRET peptide substrate for ADAMTS4 (e.g., with a 5-FAM/TAMRA pair)

  • Recombinant active ADAMTS4 isoforms

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the ADAMTS4 isoforms in Assay Buffer.

  • Prepare the FRET substrate solution in Assay Buffer to the desired final concentration (e.g., 10 µM).

  • Add 50 µL of the ADAMTS4 dilutions to the wells of the 96-well black microplate.

  • Initiate the reaction by adding 50 µL of the FRET substrate solution to each well.

  • Immediately start monitoring the increase in fluorescence in a kinetic mode at 37°C. Set the excitation and emission wavelengths according to the specific fluorophore used (e.g., 490 nm excitation and 520 nm emission for 5-FAM).[5]

  • Record the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes.

  • The initial reaction velocity (rate of fluorescence increase) is proportional to the enzyme activity. Calculate the activity from the slope of the linear portion of the kinetic curve.

Visualizations

Experimental Workflow for Comparing ADAMTS4 Isoform Activity

experimental_workflow Experimental Workflow for Comparing ADAMTS4 Isoform Activity cluster_preparation Enzyme and Substrate Preparation cluster_assay Enzymatic Assay cluster_detection Detection and Analysis cluster_comparison Comparative Analysis p1 Expression and Purification of ADAMTS4 Isoforms (p75, p60, p50, v1) a1 Incubation of Isoforms with Substrate p1->a1 p2 Preparation of Substrate (Aggrecan or FRET peptide) p2->a1 a2 Time-course Measurement a1->a2 d1 ELISA for Cleavage Product or Fluorescence Reading for FRET a2->d1 d2 Data Analysis: - Standard Curve Generation - Calculation of Activity d1->d2 c1 Comparison of Specific Activity and Kinetic Parameters d2->c1

Caption: Workflow for comparing the enzymatic activity of ADAMTS4 isoforms.

ADAMTS4 Activation and Signaling in Osteoarthritis

signaling_pathway ADAMTS4 Activation and Signaling in Osteoarthritis cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) receptor Cytokine Receptors cytokines->receptor binds nfkb_pathway NF-κB Signaling Pathway receptor->nfkb_pathway activates mapk_pathway MAPK/ERK Pathway receptor->mapk_pathway activates transcription Increased Transcription of ADAMTS4 Gene nfkb_pathway->transcription mapk_pathway->transcription pro_adamts4 Pro-ADAMTS4 (p100) (Inactive) transcription->pro_adamts4 translation active_adamts4 Active ADAMTS4 Isoforms (p75, p60, p50) pro_adamts4->active_adamts4 proteolytic activation aggrecan Aggrecan active_adamts4->aggrecan cleaves degradation Aggrecan Degradation aggrecan->degradation cartilage_damage Cartilage Damage (Osteoarthritis) degradation->cartilage_damage

Caption: ADAMTS4 signaling pathway in osteoarthritis.

References

ADAMTS4: A Validated Therapeutic Target in the Battle Against Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparative guide for researchers and drug development professionals on the role of ADAMTS4 in arthritis pathogenesis and the therapeutic potential of its inhibition.

Published: November 11, 2025

Audience: Researchers, scientists, and drug development professionals in the fields of rheumatology, pharmacology, and translational medicine.

Executive Summary

Arthritis, a debilitating condition affecting millions worldwide, is characterized by progressive cartilage degradation. A key player in this destructive process is a family of enzymes known as aggrecanases, with A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS4) emerging as a significant therapeutic target. This guide provides a comprehensive validation of ADAMTS4 as a drug target for arthritis, presenting a comparative analysis of its inhibition against other therapeutic strategies. We delve into the molecular pathways, supporting experimental data, and detailed protocols to offer a complete resource for the scientific community.

The Role of ADAMTS4 in Arthritis Pathophysiology

ADAMTS4, also known as aggrecanase-1, is a zinc-dependent endopeptidase that plays a crucial role in the breakdown of aggrecan, a major component of the cartilage extracellular matrix (ECM).[1][2][3] Aggrecan is responsible for providing cartilage with its compressive strength and resilience. In arthritic conditions, pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α) trigger an upregulation of ADAMTS4 expression in chondrocytes, the resident cells of cartilage.[4] This leads to excessive aggrecan degradation, compromising cartilage integrity and contributing to the progressive joint damage characteristic of arthritis.[1][5][6]

While both ADAMTS4 and its close relative ADAMTS5 (aggrecanase-2) are implicated in aggrecanolysis, studies in human osteoarthritic cartilage suggest that ADAMTS4 expression is predominantly induced in diseased tissue, whereas ADAMTS5 may be more constitutively expressed.[6] This makes ADAMTS4 a particularly attractive target for therapeutic intervention, as inhibiting its activity could specifically curb the pathological cartilage destruction seen in arthritis.

Comparative Analysis of Therapeutic Targets for Arthritis

The development of disease-modifying osteoarthritis drugs (DMOADs) is a major goal in arthritis research. Besides ADAMTS4, several other molecular targets are being investigated. This section provides a comparative overview of ADAMTS4 inhibitors against other prominent therapeutic strategies.

Quantitative Data on Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various inhibitors against ADAMTS4 and other key enzymes implicated in arthritis. Lower IC50 values indicate higher potency.

TargetInhibitorIC50 (nM)Selectivity ProfileReference
ADAMTS4 Compound 1j10>1000-fold selective over ADAMTS-5, MMP-13, TACE, and ADAMTS-13[7]
Benzofuran derivative 264Potent against both ADAMTS4 and ADAMTS5[8][9]
Carboxylate 1823Potent against both ADAMTS4 (IC50=23nM) and ADAMTS5 (IC50=8.4nM)[8]
TIMP-3 (endogenous inhibitor)7.9Potent inhibitor of ADAMTS4[10][11]
ADAMTS5 GLPG1972198-fold selective for ADAMTS5 over ADAMTS4[8]
Antibody 2B98 (on gst-IGD-flag)Selective for ADAMTS5[12]
Carboxylate 188.4Potent against both ADAMTS4 and ADAMTS5[8]
MMP-13 Compound 24f0.5Highly selective over MMP-1 and TACE (>10,000 nM)[13]
Compound 53.0Highly selective for MMP-13[13]
Compound (S)-17c1.6Potent and selective MMP-13 inhibitor[14]

Signaling Pathways and Experimental Workflows

Understanding the molecular pathways that regulate ADAMTS4 expression and the experimental workflows used to validate its targeting are crucial for drug development.

Signaling Pathways

The expression of ADAMTS4 in chondrocytes is primarily regulated by pro-inflammatory signaling pathways, most notably the NF-κB and TGF-β pathways.

ADAMTS4_Regulation cluster_nucleus Nuclear Events IL1 IL-1 IL1R IL-1 Receptor IL1->IL1R TNFa TNF-α TNFR TNF Receptor TNFa->TNFR TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR IKK IKK Complex IL1R->IKK TNFR->IKK SMAD SMADs TGFbR->SMAD phosphorylates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ADAMTS4_Gene ADAMTS4 Gene NFkB->ADAMTS4_Gene activates transcription SMAD->Nucleus translocates to SMAD->ADAMTS4_Gene activates transcription ADAMTS4_mRNA ADAMTS4 mRNA ADAMTS4_Gene->ADAMTS4_mRNA transcription ADAMTS4_Protein ADAMTS4 Protein ADAMTS4_mRNA->ADAMTS4_Protein translation Aggrecan Aggrecan ADAMTS4_Protein->Aggrecan cleaves Degradation Cartilage Degradation Aggrecan->Degradation

Caption: Regulation of ADAMTS4 expression and activity in chondrocytes.

Experimental Workflow for Validating ADAMTS4 Inhibitors

The following diagram illustrates a typical experimental workflow for the identification and validation of ADAMTS4 inhibitors.

Experimental_Workflow Start Start: Hypothesis ADAMTS4 is a therapeutic target HTS High-Throughput Screening (HTS) of compound libraries Start->HTS Hit_ID Hit Identification Potent & selective compounds HTS->Hit_ID Lead_Opt Lead Optimization Improve potency, selectivity, PK/PD Hit_ID->Lead_Opt In_Vitro In Vitro Validation Enzyme & cell-based assays Lead_Opt->In_Vitro Ex_Vivo Ex Vivo Validation Cartilage explant models In_Vitro->Ex_Vivo In_Vivo In Vivo Validation Animal models of arthritis Ex_Vivo->In_Vivo Preclinical Preclinical Development Toxicology & safety studies In_Vivo->Preclinical Clinical Clinical Trials Phase I, II, III Preclinical->Clinical End End: Approved Drug Clinical->End

Caption: A typical drug discovery workflow for ADAMTS4 inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. This section provides methodologies for key assays used in the validation of ADAMTS4 as a therapeutic target.

Aggrecanase Activity Assay

This protocol describes a common method to measure the enzymatic activity of ADAMTS4 and to screen for its inhibitors.

Principle: This assay utilizes a synthetic, fluorogenic peptide substrate that mimics the ADAMTS4 cleavage site in aggrecan. Cleavage of the substrate by ADAMTS4 separates a fluorophore from a quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.

Materials:

  • Recombinant human ADAMTS4

  • Fluorogenic peptide substrate (e.g., based on the TEGE-ARGS sequence)

  • Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Test compounds (potential inhibitors)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the fluorogenic peptide substrate in DMSO.

  • Dilute the substrate to the desired final concentration in assay buffer.

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add a small volume of the test compound dilutions.

  • Add recombinant ADAMTS4 to each well, except for the negative control wells.

  • Initiate the reaction by adding the diluted fluorogenic substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Gene Expression Analysis of ADAMTS4 in Chondrocytes by RT-PCR

This protocol outlines the steps to quantify the mRNA expression levels of ADAMTS4 in chondrocytes, often used to assess the effect of pro-inflammatory stimuli or therapeutic agents.

Principle: Reverse transcription-polymerase chain reaction (RT-PCR) is a sensitive technique to detect and quantify mRNA levels. RNA is first reverse transcribed into complementary DNA (cDNA), which is then amplified by PCR using gene-specific primers. The amount of amplified product reflects the initial amount of mRNA.

Materials:

  • Human chondrocytes (primary or cell line)

  • Cell culture medium and supplements

  • Pro-inflammatory stimulus (e.g., IL-1β or TNF-α)

  • Test compounds

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for ADAMTS4 and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Treatment:

    • Culture human chondrocytes in appropriate medium until they reach a suitable confluency.

    • Treat the cells with the pro-inflammatory stimulus in the presence or absence of the test compounds for a specified duration (e.g., 24 hours).

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Real-time PCR:

    • Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and specific primers for ADAMTS4 and the housekeeping gene in a qPCR plate.

    • Run the qPCR program on a real-time PCR instrument. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for ADAMTS4 and the housekeeping gene for each sample.

    • Calculate the relative expression of ADAMTS4 mRNA using the ΔΔCt method, normalizing the ADAMTS4 Ct values to the housekeeping gene Ct values and comparing the treated samples to the untreated control.

Conclusion and Future Directions

The evidence strongly supports ADAMTS4 as a key therapeutic target for the treatment of arthritis. Its upregulation in response to pro-inflammatory cytokines and its direct role in cartilage degradation make it a compelling candidate for the development of DMOADs. The availability of potent and selective inhibitors, coupled with a clear understanding of the underlying signaling pathways, provides a solid foundation for future drug discovery efforts.

Future research should focus on the development of highly selective ADAMTS4 inhibitors to minimize off-target effects, particularly against ADAMTS5 and other metalloproteinases that may have beneficial roles. Furthermore, exploring combination therapies that target both ADAMTS4 and other inflammatory mediators could offer a more comprehensive approach to managing this complex disease. The continued validation of ADAMTS4 as a therapeutic target holds significant promise for improving the lives of individuals suffering from arthritis.

References

TIMP3 Exhibits Potent, Nanomolar Inhibition of Aggrecanases ADAMTS4 and ADAMTS5

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison for researchers and drug development professionals.

Tissue Inhibitor of Metalloproteinase 3 (TIMP3) demonstrates robust inhibitory activity against both ADAMTS4 (Aggrecanase-1) and ADAMTS5 (Aggrecanase-2), two key enzymes implicated in the degradation of aggrecan in cartilage and the progression of osteoarthritis. This guide provides a comparative analysis of TIMP3's inhibitory potency against these two metalloproteinases, supported by quantitative data and detailed experimental methodologies.

Quantitative Comparison of Inhibitory Potency

Multiple studies have quantified the inhibitory potency of TIMP3 and its N-terminal domain (N-TIMP-3) against ADAMTS4 and ADAMTS5. The data, presented in the table below, consistently show inhibition in the nanomolar and even sub-nanomolar range, highlighting TIMP3 as a highly effective endogenous inhibitor of these aggrecanases.

InhibitorTarget EnzymeParameterValue (nM)Reference
N-TIMP-3ADAMTS4Ki3.3[1]
N-TIMP-3ADAMTS5Ki0.66[1]
TIMP-3ADAMTS4IC507.9[2][3]
TIMP-3ADAMTS4Ki(app)0.124[4]
TIMP-3ADAMTS5Ki(app)1.91[4]

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; Ki(app): Apparent inhibition constant.

The collective data suggest that while TIMP3 is a potent inhibitor of both enzymes, its affinity may be slightly higher for ADAMTS5, as indicated by the lower Ki value for N-TIMP-3.[1] However, variations in experimental conditions and the specific forms of the enzyme and inhibitor used can influence the precise values.

Experimental Methodologies

The determination of TIMP3's inhibitory potency on ADAMTS4 and ADAMTS5 has been achieved through various robust experimental protocols.

Aggrecan Cleavage Assay

A common method involves monitoring the cleavage of the natural substrate, aggrecan.

  • Enzyme and Inhibitor Incubation: Recombinant human ADAMTS4 or ADAMTS5 is pre-incubated with varying concentrations of TIMP3 or N-TIMP-3 for a defined period (e.g., 30 minutes to 1 hour) at 37°C to allow for inhibitor binding.[5]

  • Substrate Addition: Aggrecan is then added to the enzyme-inhibitor mixture, and the reaction is allowed to proceed for a specific duration (e.g., 30 minutes to 2 hours) at 37°C.[5]

  • Reaction Termination: The enzymatic reaction is stopped by the addition of a chelating agent, such as EDTA, which inactivates the metalloproteinase.[5]

  • Detection of Cleavage Products: The resulting aggrecan fragments are separated by SDS-PAGE and analyzed by Western blotting using an antibody that specifically recognizes the neoepitope generated by aggrecanase cleavage (e.g., anti-GELE).[5] The reduction in the amount of cleavage product with increasing inhibitor concentration is used to determine the inhibitory potency.

Fluorogenic Peptide Substrate Assay

This method utilizes a synthetic peptide substrate that fluoresces upon cleavage, providing a continuous and quantitative readout of enzyme activity.

  • Enzyme and Inhibitor Incubation: Similar to the aggrecan cleavage assay, ADAMTS4 or ADAMTS5 is pre-incubated with different concentrations of TIMP3 at 37°C for 1 hour.[4]

  • Substrate Addition: A fluorogenic peptide substrate specific for ADAMTS4 or ADAMTS5 is added to the mixture.[4]

  • Fluorescence Measurement: The increase in fluorescence over time is monitored using a fluorescence spectrophotometer. The rate of substrate hydrolysis is calculated from the linear portion of the progress curve.[4]

  • Data Analysis: The data are fitted to the tight-binding inhibitor equation to determine the apparent inhibition constant (Ki(app)).[4]

Signaling Pathway and Regulatory Interactions

TIMP3 plays a crucial role in the extracellular regulation of ADAMTS4 and ADAMTS5 activity. The interaction between these proteins is a key control point in maintaining cartilage homeostasis.

TIMP3_ADAMTS_Pathway cluster_extracellular Extracellular Matrix cluster_cell Chondrocyte ADAMTS4 ADAMTS4 Aggrecan Aggrecan ADAMTS4->Aggrecan Cleavage Complex ADAMTS4/5-TIMP3 Complex ADAMTS4->Complex ADAMTS5 ADAMTS5 ADAMTS5->Aggrecan Cleavage ADAMTS5->Complex DegradedAggrecan Degraded Aggrecan TIMP3 TIMP3 TIMP3->ADAMTS4 Inhibition TIMP3->ADAMTS5 TIMP3->Complex LRP1 LRP-1 Complex->LRP1 Binding Endocytosis Endocytosis & Degradation LRP1->Endocytosis Internalization

Caption: TIMP3-mediated inhibition of ADAMTS4/5 and subsequent clearance.

In the extracellular matrix, TIMP3 directly binds to and inhibits the catalytic activity of both ADAMTS4 and ADAMTS5, preventing the degradation of aggrecan.[5][6][7] The resulting ADAMTS-TIMP3 complex can then bind to the Low-density lipoprotein receptor-related protein 1 (LRP-1) on the surface of chondrocytes.[6][7] This binding event triggers the endocytosis and subsequent lysosomal degradation of the entire complex, effectively clearing the active aggrecanases from the tissue environment.[6][7]

Experimental Workflow for Determining Inhibitory Potency

The following diagram outlines a typical workflow for assessing the inhibitory effect of TIMP3 on ADAMTS proteases.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Recombinant ADAMTS4/5 Incubation Pre-incubate ADAMTS with varying TIMP3 conc. Enzyme->Incubation Inhibitor Recombinant TIMP3 Inhibitor->Incubation Substrate Aggrecan or Fluorogenic Peptide Reaction Add Substrate & Incubate at 37°C Substrate->Reaction Incubation->Reaction Termination Stop Reaction (e.g., with EDTA) Reaction->Termination Detection Detect Cleavage Products (Western Blot or Fluorescence) Termination->Detection Calculation Calculate IC50 or Ki values Detection->Calculation

Caption: Workflow for assessing TIMP3 inhibition of ADAMTS4/5.

This standardized workflow ensures the reliable and reproducible determination of the inhibitory potency of TIMP3, providing a solid foundation for comparative studies and the development of novel therapeutic agents targeting these critical enzymes.

References

A Comparative Guide to the Validation of a Humanized ADAMTS4 Mouse Model for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the role of A Disintegrin and Metalloproteinase with Thrombospondin Type 1 Motif 4 (ADAMTS4) in disease, selecting the appropriate preclinical model is paramount. As evidence suggests species-specific differences in ADAMTS4 function, particularly in osteoarthritis, the need for a humanized model has become increasingly apparent. This guide provides an objective comparison of the humanized ADAMTS4 mouse model with alternative models and outlines a comprehensive validation strategy to ensure its suitability for preclinical research.

Introduction to ADAMTS4 and its Role in Disease

ADAMTS4, also known as aggrecanase-1, is a key enzyme responsible for the degradation of aggrecan, a major component of the cartilage extracellular matrix.[1] Its activity is implicated in the pathogenesis of osteoarthritis, where the breakdown of aggrecan leads to cartilage erosion and joint failure.[2] Beyond osteoarthritis, ADAMTS4 is also being investigated for its role in other fibrotic diseases and cancer.[1] While ADAMTS5 is considered the primary aggrecanase in mice, ADAMTS4 is believed to play a more prominent role in human pathology, underscoring the potential limitations of traditional rodent models for studying this enzyme.[1]

Comparison of Preclinical Models for ADAMTS4 Research

The selection of a preclinical model for ADAMTS4 research depends on the specific scientific question. The following table provides a comparative overview of the available models.

FeatureHumanized ADAMTS4 Mouse Model (e.g., B-hADAMTS4)ADAMTS4 Knockout (KO) Mouse ModelIn Vitro Models (e.g., cell lines, organoids)
Biological Relevance Expresses human ADAMTS4, allowing for the study of human-specific enzyme function and regulation.[1]Lacks ADAMTS4 expression, useful for studying the consequences of enzyme deficiency.[3]Can utilize human cells, but may lack the complex in vivo microenvironment.[4][5]
Species Specificity High relevance for human ADAMTS4.Limited by the dominant role of ADAMTS5 in mice.[3][6]Can be human-specific, but may not recapitulate systemic effects.
Drug Development Ideal for testing human-specific ADAMTS4 inhibitors and antibodies.Not suitable for testing human-specific therapies.Useful for high-throughput screening of compounds.[7]
Advantages - Enables in vivo efficacy and safety testing of human-specific drugs.- Allows for the study of human ADAMTS4 in a complex biological system.- Well-established model.- Useful for dissecting the fundamental role of ADAMTS4.- High-throughput capabilities.- Reduced cost and ethical concerns.- Mechanistic studies at the cellular level.
Disadvantages - Requires thorough validation.- Higher cost compared to KO mice.- May not accurately reflect the role of ADAMTS4 in human disease.[1]- Lacks the complexity of a whole organism.- May not predict in vivo efficacy and toxicity.

Validation of a Humanized ADAMTS4 Mouse Model: A Proposed Workflow

A rigorous validation process is essential to ensure the humanized ADAMTS4 mouse model is a reliable tool for preclinical studies. The following experimental workflow is proposed:

Humanized ADAMTS4 Mouse Model Validation Workflow cluster_0 Molecular and Biochemical Characterization cluster_1 Pharmacological and Physiological Characterization cluster_2 Data Analysis and Interpretation A Gene Expression Analysis (RT-qPCR) B Protein Expression Analysis (Western Blot, IHC) A->B C Enzyme Activity Assay B->C D Pharmacokinetic (PK) Analysis of hADAMTS4 Inhibitor C->D Model Confirmed E Pharmacodynamic (PD) Biomarker Analysis D->E G Efficacy Study with hADAMTS4 Inhibitor E->G Dose Selection F Disease Model Induction (e.g., DMM for Osteoarthritis) F->G H Comparison with Wild-Type and KO Mice G->H Efficacy Data J Go/No-Go Decision for Preclinical Use H->J I Correlation with Human Data I->J ADAMTS4 Signaling Pathway cluster_0 Upstream Regulators cluster_1 ADAMTS4 cluster_2 Downstream Effects IL1 IL-1β ADAMTS4 ADAMTS4 Expression and Activity IL1->ADAMTS4 TNFa TNF-α TNFa->ADAMTS4 TGFb TGF-β TGFb->ADAMTS4 Aggrecan Aggrecan ADAMTS4->Aggrecan Cleavage Aggrecan_frag Aggrecan Fragments Aggrecan->Aggrecan_frag Cartilage Cartilage Degradation Aggrecan_frag->Cartilage Humanized ADAMTS4 Gene Targeting Strategy cluster_0 Mouse Adamts4 Locus cluster_1 Targeting Vector cluster_2 Humanized ADAMTS4 Locus mAdamts4 Exon 1 Intron 1 Exon 2 ... Exon n TargetingVector 5' Homology Arm Human ADAMTS4 cDNA Selection Cassette 3' Homology Arm mAdamts4:p1->TargetingVector:p1 Homologous Recombination mAdamts4:p4->TargetingVector:p4 hADAMTS4 Human ADAMTS4 cDNA Selection Cassette Removed

References

A Comprehensive Guide to the Interactions of ADAMTS4 and its Binding Partners

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate interactions of A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS4) is crucial for deciphering its role in both physiological and pathological processes, particularly in the context of extracellular matrix (ECM) remodeling in diseases like osteoarthritis. This guide provides a comparative analysis of the binding partners of ADAMTS4, supported by quantitative experimental data, detailed methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Confirmed Binding Partners of ADAMTS4

ADAMTS4, also known as aggrecanase-1, is a secreted zinc-dependent metalloproteinase. Its primary function involves the cleavage of large aggregating proteoglycans, but it also interacts with a range of other proteins that modulate its activity and localization. The following table summarizes the key binding partners of ADAMTS4 and the quantitative data confirming their interactions.

Binding PartnerProtein Family/TypeMethod of ConfirmationQuantitative Interaction DataKey Interaction DomainsFunctional Consequence
Aggrecan ProteoglycanEnzyme-linked immunosorbent assay (ELISA)Specific Activity: 21.7 ± 9.5 nmoles/min·mg[1]Thrombospondin (TSP) and Spacer domains of ADAMTS4 bind to glycosaminoglycan (GAG) chains of aggrecan.[2]Cleavage of aggrecan, leading to cartilage degradation.
Versican ProteoglycanLiquid chromatography-tandem mass spectrometry (LC-MS/MS)Identification of multiple cleavage sites.[3][4][5][6]Not explicitly defined, but cleavage preference for P1-Glu residue.[3]ECM remodeling, generation of bioactive fragment versikine.
Brevican ProteoglycanN-terminal sequencing of cleavage fragmentsCleavage at the Glu(395)-Ser(396) bond.[7]Not explicitly defined.Regulation of the neural ECM.
Decorin Small Leucine-Rich Proteoglycan (SLRP)Not specified in detail in the provided results.--Potential role in ECM organization and cell signaling.
Fibromodulin Small Leucine-Rich Proteoglycan (SLRP)Not specified in detail in the provided results.--Regulation of collagen fibrillogenesis.
Fibronectin GlycoproteinYeast two-hybrid, Solid-phase binding assayIC50 for inhibition of aggrecanase activity: 110 nM.[8]C-terminal spacer domain of ADAMTS4 binds to the C-terminal domain of fibronectin.[8]Inhibition of ADAMTS4-mediated aggrecanolysis.
TIMP-3 Tissue Inhibitor of MetalloproteinasesEnzyme inhibition kineticsKi values: 0.1-0.7 nM.[9]C-terminal domains of ADAMTS4 enhance interaction.[9][10]Inhibition of ADAMTS4 proteolytic activity.
LRP1 Low-density lipoprotein receptor-related proteinSurface Plasmon Resonance (SPR)KD,app for cluster II: 98 nM; KD,app for cluster IV: 73 nM.[11][12]Cysteine-rich and spacer domains of ADAMTS4.[11][12]LRP1-mediated endocytosis and clearance of ADAMTS4.[11][12][13][14][15]
Syndecan-1 Transmembrane heparan sulfate proteoglycanImmunoprecipitation, Glycosaminoglycan lyase digestionCo-localization and association confirmed.[13]Activated p53 form of ADAMTS4 binds to chondroitin sulfate and heparan sulfate chains of syndecan-1.[13]Activation of ADAMTS4 on the cell surface.[13]

Experimental Protocols for Confirming ADAMTS4 Interactions

Accurate and reproducible experimental design is paramount in validating protein-protein interactions. Below are detailed methodologies for key experiments cited in the confirmation of ADAMTS4 binding partners.

Co-Immunoprecipitation (Co-IP)

This technique is used to isolate a protein of interest and its binding partners from a cell lysate.

Protocol:

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells on ice for 30 minutes in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (clarified lysate) to a new tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20-30 µL of Protein A/G agarose beads to the clarified lysate.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube, avoiding the beads.

  • Immunoprecipitation:

    • Add 1-10 µg of the primary antibody specific for ADAMTS4 to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add 30-50 µL of Protein A/G agarose beads.

    • Incubate for an additional 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Centrifuge the tubes at 1,000 x g for 5 minutes at 4°C to pellet the beads.

    • Carefully aspirate and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (or a wash buffer of choice). After each wash, centrifuge as above and discard the supernatant.

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the protein complexes from the beads by adding 30-50 µL of 2x Laemmli sample buffer and boiling for 5-10 minutes.

    • Centrifuge at 1,000 x g for 5 minutes to pellet the beads.

    • Carefully collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected binding partner.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method to screen for protein-protein interactions.

Protocol:

  • Vector Construction:

    • Clone the full-length cDNA or a specific domain of ADAMTS4 into a "bait" vector (e.g., pGBKT7), which fuses the protein to the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4).

    • Clone a cDNA library or a specific gene for a potential binding partner into a "prey" vector (e.g., pGADT7), which fuses the protein to the activation domain (AD) of the transcription factor.

  • Yeast Transformation:

    • Co-transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids using the lithium acetate method.

    • Plate the transformed yeast on selective media lacking leucine and tryptophan (SD/-Leu/-Trp) to select for yeast cells that have taken up both plasmids.

  • Interaction Screening:

    • Colonies that grow on the SD/-Leu/-Trp plates are then replica-plated onto a higher stringency selective medium lacking leucine, tryptophan, histidine, and adenine (SD/-Leu/-Trp/-His/-Ade).

    • Growth on this high-stringency medium indicates a positive interaction, as the interaction between the bait and prey proteins reconstitutes the transcription factor, leading to the expression of reporter genes (HIS3 and ADE2).

  • Confirmation and False Positive Elimination:

    • Perform a β-galactosidase filter lift assay as a secondary reporter assay. Positive interactions will result in blue colonies in the presence of X-gal.

    • Isolate the prey plasmid from positive yeast colonies and sequence the insert to identify the interacting protein.

    • To eliminate false positives, re-transform the isolated prey plasmid with the original bait plasmid and with a control bait plasmid (e.g., containing an unrelated protein like Lamin) into the yeast reporter strain and re-test for reporter gene activation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Protocol:

  • Ligand Immobilization:

    • Equilibrate the sensor chip (e.g., a CM5 chip) with running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified ADAMTS4 protein (ligand) at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate the remaining active esters on the surface by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Analyte Binding:

    • Prepare a series of dilutions of the binding partner (analyte) in the running buffer. The concentration range should ideally span from 0.1 to 10 times the expected dissociation constant (KD).

    • Inject the analyte solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time.

    • Follow with an injection of running buffer for a defined dissociation time.

    • A reference flow cell (without immobilized ligand or with an irrelevant protein) should be used to subtract non-specific binding and bulk refractive index changes.

  • Surface Regeneration:

    • After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand (e.g., a low pH buffer like 10 mM glycine-HCl, pH 2.5, or a high salt buffer).

  • Data Analysis:

    • The binding data is recorded as a sensorgram, which plots the response units (RU) versus time.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Solid-Phase Binding Assay

This is an ELISA-based method to detect and quantify protein-protein interactions.

Protocol:

  • Plate Coating:

    • Coat the wells of a 96-well microtiter plate with 100 µL of a purified binding partner (e.g., fibronectin) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS or carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with a wash buffer (e.g., PBS containing 0.05% Tween-20).

    • Block the remaining protein-binding sites on the plastic surface by adding 200 µL of a blocking buffer (e.g., 3% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Binding Interaction:

    • Wash the plate three times with wash buffer.

    • Add serial dilutions of purified ADAMTS4 in binding buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20) to the wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add a primary antibody specific for ADAMTS4 diluted in binding buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in binding buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of an HRP substrate solution (e.g., TMB) to each well.

    • Allow the color to develop for 15-30 minutes.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H2SO4).

    • Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of bound ADAMTS4.

Signaling Pathways and Experimental Workflows

The activity and expression of ADAMTS4 are tightly regulated by a complex network of signaling pathways. Understanding these pathways is critical for developing targeted therapeutic strategies.

ADAMTS4 Gene Expression and Regulation

The expression of the ADAMTS4 gene is influenced by various pro-inflammatory cytokines and growth factors, primarily through the activation of the NF-κB and MAPK signaling pathways.[11][15][16][17] Transforming growth factor-beta (TGF-β) has also been shown to modulate ADAMTS4 expression.[10][14]

ADAMTS4_Expression_Regulation cluster_signals Upstream Signals cluster_pathways Intracellular Signaling cluster_transcription Transcription cluster_protein Protein Synthesis & Secretion IL-1b IL-1b MAPK_Pathway MAPK Pathway (ERK, p38) IL-1b->MAPK_Pathway TNF-a TNF-a NF-kB_Pathway NF-κB Pathway TNF-a->NF-kB_Pathway TNF-a->MAPK_Pathway TGF-b TGF-b SMAD_Pathway SMAD Pathway TGF-b->SMAD_Pathway ADAMTS4_Gene ADAMTS4 Gene NF-kB_Pathway->ADAMTS4_Gene Upregulates MAPK_Pathway->ADAMTS4_Gene Upregulates SMAD_Pathway->ADAMTS4_Gene Modulates ADAMTS4_mRNA ADAMTS4 mRNA ADAMTS4_Gene->ADAMTS4_mRNA proADAMTS4 pro-ADAMTS4 ADAMTS4_mRNA->proADAMTS4 ADAMTS4_active Active ADAMTS4 proADAMTS4->ADAMTS4_active Furin cleavage

Upstream regulation of ADAMTS4 expression.
LRP1-Mediated Endocytosis of ADAMTS4

A key mechanism for regulating the extracellular activity of ADAMTS4 is its clearance from the pericellular environment through endocytosis mediated by the Low-density lipoprotein receptor-related protein 1 (LRP1).[11][12][13][14][15]

LRP1_Endocytosis_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADAMTS4 Active ADAMTS4 LRP1 LRP1 ADAMTS4->LRP1 Binding Endosome Endosome LRP1->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Degradation Degradation Products Lysosome->Degradation

LRP1-mediated clearance of ADAMTS4.
Experimental Workflow for Yeast Two-Hybrid Screening

The following diagram illustrates the typical workflow for identifying protein-protein interactions using the yeast two-hybrid system.

Y2H_Workflow cluster_prep 1. Plasmid Construction cluster_transform 2. Yeast Transformation cluster_selection 3. Selection cluster_validation 4. Validation Bait Construct Bait Plasmid (ADAMTS4-DBD) Transform Co-transform Yeast Reporter Strain Bait->Transform Prey Construct Prey Plasmid (Partner-AD) Prey->Transform LowStringency Plate on Low Stringency (SD/-Leu/-Trp) Transform->LowStringency HighStringency Replica Plate on High Stringency (SD/-Leu/-Trp/-His/-Ade) LowStringency->HighStringency BetaGal β-galactosidase Assay HighStringency->BetaGal Sequencing Isolate & Sequence Prey Plasmid BetaGal->Sequencing FalsePositive False Positive Test Sequencing->FalsePositive

Yeast Two-Hybrid experimental workflow.

Conclusion

This guide provides a comparative overview of the known binding partners of ADAMTS4, substantiated with quantitative data and detailed experimental protocols. The visualization of the regulatory signaling pathways and experimental workflows offers a clear framework for understanding the complex interactions of this critical metalloproteinase. For researchers in drug development, targeting the specific interactions of ADAMTS4, rather than its catalytic site alone, may offer more specific and effective therapeutic strategies for diseases like osteoarthritis. The provided methodologies serve as a valuable resource for designing and executing experiments to further elucidate the roles of ADAMTS4 and its binding partners.

References

A Comparative Analysis of ADAMTS4 Gene Promoters Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the regulation of the ADAMTS4 gene, a key enzyme in cartilage degradation and other physiological and pathological processes, is of paramount importance. This guide provides a comparative analysis of the ADAMTS4 gene promoter from different species, offering insights into its conserved regulatory mechanisms and providing detailed experimental protocols for further investigation.

Executive Summary

A disintegrin and metalloproteinase with thrombospondin motifs 4 (ADAMTS4), also known as aggrecanase-1, plays a crucial role in the breakdown of aggrecan, a major component of cartilage. Its expression is tightly regulated at the transcriptional level, and dysregulation is implicated in the pathogenesis of arthritis and other diseases. This guide delves into a comparative analysis of the ADAMTS4 gene promoter across human, mouse, rat, dog, and cattle, highlighting conserved regulatory elements and transcription factor binding sites. Detailed experimental protocols are also provided to facilitate further research into the transcriptional regulation of this critical gene.

Comparative Analysis of ADAMTS4 Promoter Regions

The promoter region of a gene dictates the initiation of transcription and is a key hub for regulatory control. Analysis of the ADAMTS4 promoter across different species reveals both conserved and species-specific features. While the full-length promoter sequences can vary, a comparative bioinformatic analysis of the proximal 2000 base pairs (bp) upstream of the transcription start site highlights key conserved transcription factor binding sites.

SpeciesPromoter Length Analyzed (bp)Key Conserved Transcription Factor Binding SitesNotable Species-Specific Predicted Sites
Human ~4500[1][2]NFAT, Runx2, Sp1, AP-2, NF-κBCUTL1, E2F family, MyoD, PPAR-gamma[3]
Mouse ~2000NFAT, Runx2, Sp1, AP-2, NF-κB-
Rat ~2000NFAT, Runx2, Sp1, AP-2, NF-κB-
Dog ~2000NFAT, Runx2, Sp1, AP-2, NF-κB-
Cattle 519[4]NF-κB, TATA boxMZF1, SRY, Lyf-1, Ik-2[4]

Key Findings:

  • Conserved Core Promoter Elements: Across the examined mammalian species, the ADAMTS4 promoter consistently displays binding sites for key transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and Runx2 (Runt-related transcription factor 2) .[1][2] This suggests a fundamental and evolutionarily conserved mechanism for ADAMTS4 regulation in response to cellular signaling.

  • Inflammatory Response Elements: The presence of conserved NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) binding sites in the promoters of human, mouse, rat, and dog ADAMTS4 genes underscores its role in inflammatory processes.[5] The expression of ADAMTS4 is known to be upregulated by pro-inflammatory cytokines like TNF-α and IL-1β, and this regulation is often mediated through the NF-κB signaling pathway.

  • Basal Transcriptional Machinery: Binding sites for Sp1 (Specificity protein 1) and AP-2 (Activator protein 2) are also conserved, indicating their role in maintaining basal transcription levels of the ADAMTS4 gene.

  • Species-Specific Variations: While a core set of regulatory elements is conserved, species-specific differences are also apparent. For instance, the bovine ADAMTS4 promoter has predicted binding sites for transcription factors like SRY and MZF1 that are not as prominently predicted in the other species examined. These differences may contribute to species-specific nuances in ADAMTS4 regulation.

Signaling Pathways Regulating ADAMTS4 Expression

The expression of ADAMTS4 is orchestrated by complex signaling networks that converge on its promoter. Two of the most well-characterized pathways are the NF-κB and MAPK (Mitogen-Activated Protein Kinase) signaling cascades.

ADAMTS4_Regulation cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IL-1β IL-1β IL1R IL-1R IL-1β->IL1R IKK IKK TNFR->IKK activates MAPKKK MAPKKK TNFR->MAPKKK activates IL1R->IKK activates IL1R->MAPKKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB releases NF-κB_site NF-κB Site NF-κB->NF-κB_site translocates to nucleus and binds MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates AP-1_site AP-1 Site MAPK->AP-1_site activates AP-1 which binds ADAMTS4_Gene ADAMTS4 Gene NF-κB_site->ADAMTS4_Gene promotes transcription AP-1_site->ADAMTS4_Gene promotes transcription Transcription_Factors Other TFs (NFAT, Runx2, Sp1) Transcription_Factors->ADAMTS4_Gene regulate transcription EMSA_Workflow cluster_probe Probe Preparation cluster_binding Binding Reaction cluster_detection Detection Oligo Design & Synthesize Oligonucleotide Probe Labeling Label Probe (e.g., Biotin, 32P) Oligo->Labeling Annealing Anneal to form double-stranded probe Labeling->Annealing Incubation Incubate Labeled Probe with Nuclear Extract Annealing->Incubation Extract Prepare Nuclear Protein Extract Extract->Incubation Electrophoresis Native Polyacrylamide Gel Electrophoresis Incubation->Electrophoresis Competition Competition with unlabeled probes (optional) Competition->Incubation Transfer Transfer to Membrane Electrophoresis->Transfer Detection Detect Labeled Probe (Chemiluminescence/Autoradiography) Transfer->Detection

References

Safety Operating Guide

Navigating the Safe Disposal of Adamtsostatin 4 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Operational Plan

The primary step in disposing of Adamtsostatin 4 is to determine if it has been mixed with any hazardous materials. The disposal route will diverge based on this initial assessment. As a standalone reagent, recombinant proteins like this compound are often not classified as hazardous. However, it is crucial to consult your institution's specific safety data sheets (SDS) and waste disposal guidelines.[1][2][3] In the absence of a specific SDS for this compound, guidelines for similar non-hazardous biological reagents should be followed.

Step-by-Step Disposal Procedure:

  • Consult Institutional Guidelines: Before proceeding, review your organization's chemical hygiene plan and waste disposal protocols.[1] These internal documents will provide the most relevant and compliant procedures for your specific location.

  • Assess for Contamination: Determine if the this compound waste is mixed with any hazardous chemicals, such as solvents or toxic reagents.[4] If so, it must be treated as hazardous waste.

  • Segregation of Waste: Properly segregate the waste stream.[2][5] If deemed non-hazardous, it should be collected in a designated, clearly labeled container for non-hazardous laboratory waste. If contaminated with hazardous materials, it must be placed in a compatible and properly labeled hazardous waste container.[4]

  • Neutralization (if applicable): If the protein solution is in a buffer with an extreme pH (highly acidic or basic), it may require neutralization before disposal.[6] The acceptable pH range for drain disposal, if permitted, is typically between 5.5 and 9.0.[7]

  • Non-Hazardous Disposal: For uncontaminated, neutralized solutions of this compound, drain disposal may be an option, but only if explicitly permitted by your institution and local regulations.[7] This should be followed by flushing with a large volume of water.[7] An alternative for solid or concentrated protein waste is disposal in the regular laboratory trash, provided it is securely contained.[8]

  • Hazardous Disposal: If the this compound waste is considered hazardous, it must be managed by trained personnel and disposed of through a licensed hazardous waste disposal service.[2][3] This typically involves collection in specialized, labeled containers for pickup by environmental health and safety (EHS) professionals.[8]

  • Record Keeping: Maintain accurate records of all waste disposal activities, including the date, quantity, and method of disposal.

Quantitative Data for Laboratory Reagent Disposal

The following table summarizes general quantitative guidelines for the disposal of non-hazardous laboratory reagents. These are not specific to this compound but represent common practices.

ParameterGuidelineSource
pH for Drain Disposal 5.5 - 9.0[7]
Daily Drain Disposal Limit (for some non-hazardous chemicals) A few hundred grams or milliliters[7]
Water Flush Volume At least 100-fold excess of the disposed volume[7]
Highly Toxic Chemical Container Rinsing First three rinses must be collected as hazardous waste[8]

Experimental Protocols

While no experimental protocols for the disposal of this compound were found, a general protocol for the neutralization of an acidic or basic protein buffer solution is as follows:

  • Prepare a neutralizing agent: For acidic solutions, prepare a dilute solution of a weak base (e.g., sodium bicarbonate). For basic solutions, use a dilute solution of a weak acid (e.g., acetic acid).

  • Monitor pH: Place the protein waste solution in a suitable container and use a calibrated pH meter to monitor the pH.

  • Slowly add neutralizer: While stirring gently, add the neutralizing agent dropwise to the waste solution.

  • Target pH: Continue adding the neutralizer until the pH of the solution is within the acceptable range for disposal (typically 5.5-9.0).[7]

  • Dispose according to guidelines: Once neutralized, dispose of the solution following the appropriate non-hazardous waste stream as per your institution's policy.

Visualizing the Disposal Workflow

The logical flow of the disposal process for this compound can be visualized as a decision-making workflow.

cluster_non_hazardous Non-Hazardous Pathway cluster_hazardous Hazardous Pathway start Start: this compound Waste consult Consult Institutional Disposal Guidelines & SDS start->consult assess Assess for Hazardous Contamination consult->assess is_hazardous Is it Hazardous? assess->is_hazardous check_ph Check pH of Solution is_hazardous->check_ph No segregate Segregate into Labeled Hazardous Waste Container is_hazardous->segregate Yes neutralize Neutralize to pH 5.5-9.0 check_ph->neutralize Outside 5.5-9.0 drain_disposal Permitted Drain Disposal? (Flush with excess water) check_ph->drain_disposal Within 5.5-9.0 neutralize->drain_disposal trash_disposal Dispose in Labeled Non-Hazardous Lab Waste drain_disposal->trash_disposal No end_disposal End: Disposal Complete drain_disposal->end_disposal Yes trash_disposal->end_disposal contact_ehs Contact Environmental Health & Safety (EHS) segregate->contact_ehs professional_disposal Professional Hazardous Waste Disposal contact_ehs->professional_disposal professional_disposal->end_disposal

Caption: Disposal workflow for this compound.

By following these general guidelines and the accompanying workflow, laboratory personnel can ensure the safe and compliant disposal of this compound and similar recombinant protein reagents, thereby fostering a secure research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.